molecular formula C9H9ClFNO B1356578 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide CAS No. 366-44-9

2-chloro-N-(4-fluoro-2-methylphenyl)acetamide

Cat. No.: B1356578
CAS No.: 366-44-9
M. Wt: 201.62 g/mol
InChI Key: PSARYDCLDHQFMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(4-fluoro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C9H9ClFNO and its molecular weight is 201.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-N-(4-fluoro-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO/c1-6-4-7(11)2-3-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSARYDCLDHQFMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586215
Record name 2-Chloro-N-(4-fluoro-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366-44-9
Record name 2-Chloro-N-(4-fluoro-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide, a halogenated acetamide derivative of interest in pharmaceutical and chemical research. This document collates available data on its identity, physical characteristics, and general synthetic approaches. While specific experimental data for this compound remains limited in publicly accessible literature, this guide also presents generalized experimental protocols and discusses the known biological activities and mechanisms of the broader class of N-aryl-2-chloroacetamides to provide a contextual framework for future research and development.

Chemical Identity and Physical Properties

This compound is a chemical intermediate, primarily utilized in the synthesis of more complex molecules in the pharmaceutical industry.[1][2][3] Its core structure consists of a 2-chloroacetamide group attached to a 4-fluoro-2-methylaniline moiety.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Registry Number 366-44-9[4][5]
Molecular Formula C₉H₉ClFNO[4]
Molecular Weight 201.63 g/mol [4]
Appearance Off-white to light yellow or white powder[1][2]
Purity ≥98% to 99%[1][2]
Melting Point Not available
Boiling Point Not available
Solubility Not available

Synthesis and Experimental Protocols

General Synthesis of N-Aryl-2-chloroacetamides

The synthesis of N-aryl-2-chloroacetamides is typically achieved through the reaction of a substituted aniline with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.[6][7]

Reaction Scheme:

G reactant1 4-fluoro-2-methylaniline product This compound reactant1->product Acylation reactant2 + chloroacetyl chloride reactant2->product base Base (e.g., Triethylamine) Solvent (e.g., Toluene) base->product

Figure 1: General synthesis of this compound.

Experimental Protocol (General):

  • Reaction Setup: A solution of 4-fluoro-2-methylaniline (1 equivalent) in a suitable aprotic solvent (e.g., toluene, dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

  • Addition of Base: A base, such as triethylamine (1 to 1.2 equivalents), is added to the aniline solution to act as a scavenger for the HCl produced during the reaction.[6]

  • Acylation: Chloroacetyl chloride (1 to 1.2 equivalents) is added dropwise to the cooled and stirred solution.[6] The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • Work-up: Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed sequentially with water, a dilute acid solution (e.g., 1M HCl) to remove any remaining aniline, and finally with brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.[8]

Analytical Characterization (Predicted)

Specific experimental spectra for this compound are not available in the public domain. However, based on the known spectral data of analogous compounds, a predicted characterization is provided below.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the methylene protons of the chloroacetyl group. The aromatic protons will likely appear as a complex multiplet in the range of 7.0-8.0 ppm. The methyl group protons should present as a singlet around 2.2-2.5 ppm. The methylene protons adjacent to the chlorine atom are expected to be a singlet in the region of 4.0-4.5 ppm. The amide proton (N-H) would likely appear as a broad singlet at a lower field.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the methyl carbon, the methylene carbon, and the carbonyl carbon. The carbonyl carbon is expected to be the most downfield signal, typically in the range of 160-170 ppm. The aromatic carbons will resonate between 110-140 ppm. The methylene carbon will likely appear around 40-45 ppm, and the methyl carbon signal is expected at approximately 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to exhibit characteristic absorption bands for the functional groups present in the molecule. A strong absorption band corresponding to the C=O stretching of the amide group is expected around 1660-1680 cm⁻¹. The N-H stretching vibration should appear as a broad band in the region of 3200-3400 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-Cl stretch is anticipated in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 201, with a characteristic isotopic peak (M+2) at m/z 203 due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of the chloroacetyl group and other characteristic cleavages of the amide bond and aromatic ring.

Biological Activity and Mechanism of Action (Inferred)

While no specific biological activity has been reported for this compound, the broader class of chloroacetamide compounds is known to exhibit a range of biological effects, most notably as herbicides and antimicrobials.[8]

The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1] VLCFAs are essential components of cell membranes and are involved in various cellular processes. Chloroacetamides are known to inhibit the elongase enzyme system, which is responsible for the extension of fatty acid chains.[1] This inhibition disrupts membrane integrity and function, ultimately leading to cell death.

G cluster_0 Cellular Environment Chloroacetamide Chloroacetamide (e.g., 2-chloro-N-aryl-acetamide) Elongase VLCFA Elongase Enzyme System Chloroacetamide->Elongase Inhibition VLCFA Very-Long-Chain Fatty Acids (VLCFAs) Elongase->VLCFA Synthesis CellDeath Cell Death Elongase->CellDeath Disruption of Membrane Leads to Membrane Cell Membrane Integrity & Function VLCFA->Membrane Essential Component

Figure 2: Postulated mechanism of action for chloroacetamides.

Additionally, some N-aryl-2-chloroacetamides have demonstrated antimicrobial activity against a range of bacteria and fungi.[8] The reactive chloroacetyl group is thought to be a key pharmacophore, potentially acting as an alkylating agent that can covalently modify essential biomolecules within the microbial cell, leading to cellular dysfunction and death.

Safety and Handling

This compound is classified as an irritant and may cause allergic skin reactions and serious eye irritation.[4] It is recommended to handle this compound in a well-ventilated area, preferably in a chemical fume hood.[4] Appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[4][11][12] Avoid inhalation of dust and direct contact with skin and eyes.[4][11] In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.[11][12]

Conclusion

This compound is a valuable chemical intermediate with potential for further development in the pharmaceutical and agrochemical industries. While specific experimental data on its physicochemical properties and biological activity are currently limited, this guide provides a foundational understanding based on its chemical structure and the known properties of related compounds. Further research is warranted to fully characterize this molecule and explore its potential applications. The provided general experimental protocols can serve as a starting point for its synthesis and subsequent investigation. The inferred biological activity suggests that this compound could be a candidate for antimicrobial or herbicidal screening programs. As with all chemical research, appropriate safety precautions must be observed when handling this compound.

References

Physicochemical characteristics of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document provides a comprehensive overview of the physicochemical characteristics, synthesis, and analytical considerations for 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide. It is important to note that while this compound is commercially available as a research chemical, detailed experimental data on its properties and biological activity are limited in publicly accessible scientific literature. Therefore, much of the quantitative data and experimental protocols presented herein are based on established principles of organic chemistry and data from structurally analogous compounds. All experimental work should be conducted with appropriate safety precautions and validated through rigorous analytical methods.

Introduction

This compound is a halogenated aromatic amide that serves as a valuable intermediate in organic synthesis. Its structural motifs, including the chloroacetamide group and the substituted phenyl ring, are prevalent in a variety of biologically active molecules. The chloroacetamide moiety, in particular, is a reactive functional group that can readily undergo nucleophilic substitution, making it a key building block for the synthesis of more complex molecular architectures. This technical guide aims to provide a detailed summary of the known and predicted physicochemical properties of this compound, a representative experimental protocol for its synthesis and characterization, and a discussion of its potential applications in research and development.

Physicochemical Characteristics

While specific experimental data for this compound is not extensively reported, its general properties can be inferred from supplier information and comparison with analogous compounds.

Table 1: General and Predicted Physicochemical Properties

PropertyValue/DescriptionSource/Basis
IUPAC Name This compoundNomenclature Rules
CAS Number 366-44-9Chemical Abstracts Service
Molecular Formula C₉H₉ClFNOElemental Composition
Molecular Weight 201.63 g/mol Calculated
Appearance Off-white to light yellow powder.[1]Supplier Data[1]
Purity ≥98%Supplier Data[1]
Melting Point Not Reported (Predicted to be in the range of 100-150 °C)Based on similar N-aryl acetamides
Boiling Point Not Reported (Predicted to be >300 °C at 760 mmHg)Based on similar N-aryl acetamides
Solubility Predicted to be soluble in common organic solvents such as acetone, ethyl acetate, and dichloromethane. Limited solubility in water.General solubility of N-aryl acetamides
Storage Keep in a cool, dry place.[1]Supplier Recommendation[1]

Synthesis and Purification

The synthesis of this compound typically involves the acylation of 4-fluoro-2-methylaniline with chloroacetyl chloride. This is a standard method for the formation of N-aryl acetamides.

Synthetic Workflow

synthesis_workflow start Start Materials: 4-fluoro-2-methylaniline Chloroacetyl chloride Triethylamine (base) Dichloromethane (solvent) reaction Acylation Reaction (0 °C to room temperature) start->reaction workup Aqueous Workup (Wash with water and brine) reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product Final Product: This compound purification->product characterization Characterization (NMR, IR, MS, MP) product->characterization

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

  • 4-fluoro-2-methylaniline

  • Chloroacetyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or ethyl acetate/hexane for recrystallization

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoro-2-methylaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. To this stirred solution, add chloroacetyl chloride (1.05 equivalents) dropwise via a syringe or dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M HCl (optional, to remove excess amine), deionized water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure this compound as a solid.

Analytical Characterization

Due to the lack of published experimental spectra for the target compound, this section provides predicted spectral data based on the analysis of structurally similar compounds and general spectroscopic principles.

Analytical Workflow

analytical_workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Characterization NMR NMR Spectroscopy (¹H and ¹³C) structure_confirmation Structure Confirmation & Purity Assessment NMR->structure_confirmation IR Infrared (IR) Spectroscopy IR->structure_confirmation MS Mass Spectrometry (MS) MS->structure_confirmation MP Melting Point (MP) Analysis MP->structure_confirmation product Purified Product product->NMR product->IR product->MS product->MP

Caption: Analytical workflow for the characterization of the synthesized product.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals and Features
¹H NMR - Aromatic Protons (Ar-H): Multiple signals in the range of δ 7.0-8.0 ppm. The coupling patterns will be influenced by the fluorine and methyl substituents.- Amide Proton (N-H): A broad singlet typically in the range of δ 8.0-9.5 ppm.- Methyl Protons (-CH₃): A singlet around δ 2.1-2.3 ppm.- Methylene Protons (-CH₂Cl): A singlet around δ 4.1-4.3 ppm.
¹³C NMR - Carbonyl Carbon (C=O): A signal in the range of δ 164-168 ppm.- Aromatic Carbons (Ar-C): Multiple signals between δ 110-140 ppm. The carbon attached to fluorine will show a large C-F coupling constant.- Methylene Carbon (-CH₂Cl): A signal around δ 42-45 ppm.- Methyl Carbon (-CH₃): A signal around δ 17-20 ppm.
IR (Infrared) Spectroscopy - N-H Stretch: A sharp to moderately broad band around 3250-3350 cm⁻¹.- C=O Stretch (Amide I): A strong, sharp absorption band around 1660-1680 cm⁻¹.- N-H Bend (Amide II): A band around 1530-1550 cm⁻¹.- C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.- Ar-H Stretch: Signals above 3000 cm⁻¹.- C-F Stretch: A strong absorption in the range of 1100-1250 cm⁻¹.
Mass Spectrometry (MS) - Molecular Ion (M⁺): An ion peak corresponding to the molecular weight (m/z ≈ 201), with an isotopic pattern (M+2) characteristic of a compound containing one chlorine atom (approximately 3:1 ratio).- Key Fragment Ions: Fragmentation may occur via cleavage of the C-C bond adjacent to the carbonyl group, loss of the chloromethyl radical, or cleavage of the amide bond.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no specific information in the scientific literature detailing the biological activity or associated signaling pathways for this compound. However, the broader class of N-aryl-2-chloroacetamides has been investigated for a range of biological activities, including antimicrobial and anticancer properties. The reactivity of the α-chloroamide moiety allows for covalent modification of biological targets, which is a common mechanism of action for this class of compounds. Further research is required to elucidate any potential biological effects of the title compound.

Conclusion

This compound is a readily synthesizable chemical intermediate with potential for use in the development of novel compounds in the pharmaceutical and agrochemical industries. This technical guide has provided a summary of its known and predicted physicochemical properties, a detailed, representative experimental protocol for its synthesis and purification, and an overview of the analytical methods for its characterization. While specific experimental data for this compound remains scarce, the information provided herein, based on established chemical principles and data from analogous structures, offers a solid foundation for researchers and drug development professionals working with this and related molecules. It is anticipated that future research will further elucidate the specific properties and potential applications of this compound.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Data Availability: Publicly available experimental data on the specific molecular structure and conformation of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide is limited. This guide will provide a comprehensive overview of this class of compounds, drawing on detailed experimental data from the closely related analog, 2-chloro-N-(4-fluorophenyl)acetamide , as a primary reference. This comparative approach will offer valuable insights into the expected structural and conformational properties of the title compound.

Introduction

2-chloro-N-(substituted phenyl)acetamides are a class of organic compounds that serve as important intermediates in the synthesis of various biologically active molecules and pharmaceuticals. Their chemical structure, characterized by a chloroacetamide moiety linked to a substituted phenyl ring, allows for diverse chemical modifications, making them versatile building blocks in medicinal chemistry and drug development. Understanding the molecular structure and conformational preferences of these molecules is crucial for predicting their reactivity, designing new derivatives with desired properties, and elucidating their mechanisms of action at a molecular level.

Molecular Structure and Conformation

The molecular structure of this compound is defined by the spatial arrangement of its constituent atoms and the nature of the chemical bonds connecting them. Key structural features include the planarity of the phenyl ring and the amide group, and the rotational freedom around the single bonds, which gives rise to different conformations.

The crystal structure of the analogous compound, 2-chloro-N-(4-fluorophenyl)acetamide, provides a solid foundation for understanding the likely solid-state conformation of this compound. In the crystal, molecules of 2-chloro-N-(4-fluorophenyl)acetamide are linked by intermolecular N—H⋯O hydrogen bonds, forming infinite chains.[1][2] An intramolecular C—H⋯O hydrogen bond is also observed, which contributes to the stability of the conformation by forming a six-membered ring.[1][2]

The presence of the methyl group at the ortho position in this compound is expected to introduce steric hindrance, which may influence the dihedral angle between the phenyl ring and the acetamide group. In similar structures, the acetamide group is often twisted out of the plane of the phenyl ring. For example, in 2-chloro-N-(4-hydroxyphenyl)acetamide, the twist angle between the hydroxybenzene and acetamide groups is 23.5 (2)°.

The following tables summarize the key crystallographic data for 2-chloro-N-(4-fluorophenyl)acetamide, which can be used as a reference for the title compound.

Table 1: Crystal Data and Structure Refinement for 2-chloro-N-(4-fluorophenyl)acetamide [1][2]

ParameterValue
Empirical formulaC₈H₇ClFNO
Formula weight187.60
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 4.7410 (9) Å, b = 20.062 (4) Å, c = 8.9860 (18) Å
β = 99.60 (3)°
Volume842.7 (3) ų
Z4
Calculated density1.481 Mg/m³
Absorption coefficient0.42 mm⁻¹
F(000)384
Final R indices [I>2σ(I)]R1 = 0.046, wR2 = 0.126
R indices (all data)R1 = 0.078, wR2 = 0.141

Table 2: Selected Bond Lengths (Å) and Angles (°) for 2-chloro-N-(4-fluorophenyl)acetamide [1]

Bond/AngleLength (Å) / Angle (°)
Cl—C81.765 (7)
O—C71.281 (6)
N—C71.300 (7)
N—C41.373 (8)
F—C11.365 (7)
Angle Value (°)
O—C7—N124.3 (5)
O—C7—C8118.8 (5)
N—C7—C8116.9 (5)
C7—N—C4127.9 (5)

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and characterization of this compound. The following sections outline generalized procedures based on the synthesis of analogous compounds.

A common method for the synthesis of N-substituted 2-chloroacetamides involves the reaction of a substituted aniline with chloroacetyl chloride in the presence of a base.

Protocol:

  • Dissolve the starting aniline (e.g., 4-fluoro-2-methylaniline) and a base (e.g., triethylamine) in a suitable organic solvent (e.g., toluene or dichloromethane) in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Add chloroacetyl chloride dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated salts (e.g., triethylamine hydrochloride).

  • Wash the organic phase with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of chloroform and hexane) to yield the pure 2-chloro-N-(aryl)acetamide.

The synthesized compound should be characterized using various spectroscopic and analytical techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical environment of the hydrogen and carbon atoms in the molecule, providing detailed information about its structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the N-H and C=O stretching vibrations of the amide group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

  • Single-Crystal X-ray Diffraction: If suitable single crystals can be obtained, X-ray diffraction provides the most definitive information about the molecular structure and conformation in the solid state.

Visualizations

Diagrams are powerful tools for visualizing molecular structures, experimental workflows, and potential biological pathways.

Caption: Molecular structure of this compound.

synthesis_workflow reagents 4-fluoro-2-methylaniline + Chloroacetyl chloride + Triethylamine reaction Reaction in Toluene at 0°C to RT reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Recrystallization workup->purification product This compound purification->product characterization Spectroscopic Characterization (NMR, IR, MS) product->characterization

Caption: General workflow for the synthesis of this compound.

potential_moa Potential Antimicrobial Mechanism of Action compound Chloroacetamide Derivative target Bacterial Enzyme (e.g., Penicillin-Binding Protein) compound->target Binds to inhibition Enzyme Inhibition target->inhibition lysis Cell Wall Synthesis Disruption inhibition->lysis death Bacterial Cell Lysis & Death lysis->death

Caption: A potential mechanism of antimicrobial action for chloroacetamide derivatives.

Conclusion

While a complete experimental dataset for this compound is not currently in the public domain, a comprehensive understanding of its likely molecular structure and conformation can be inferred from high-quality data available for its close analogs. The structural insights from 2-chloro-N-(4-fluorophenyl)acetamide, combined with established synthetic and analytical protocols, provide a robust framework for researchers and drug development professionals working with this class of compounds. The provided visualizations of the molecular structure, synthetic workflow, and a potential mechanism of action serve to further clarify these concepts. Further experimental and computational studies on the title compound are warranted to provide a more definitive understanding of its properties.

References

Technical Guide: Spectroscopic and Synthetic Profile of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of public experimental data for this specific molecule, this guide presents a combination of predicted spectroscopic data, based on established principles and analysis of analogous compounds, alongside detailed, generalized experimental protocols for its synthesis and characterization.

Core Properties

IdentifierValue
IUPAC Name This compound
CAS Number 366-44-9
Molecular Formula C₉H₉ClFNO
Molecular Weight 201.63 g/mol
Appearance (Predicted) Off-white to light yellow powder[1]

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with the spectral data of closely related analogs.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 8.0 - 8.5br s1H-NH
~ 7.8 - 8.1t1HAr-H
~ 6.9 - 7.2m2HAr-H
~ 4.2s2H-CH₂Cl
~ 2.3s3HAr-CH₃
¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~ 164C=O
~ 159 (d, ¹JCF ≈ 245 Hz)C-F
~ 134C-N
~ 132 (d, ³JCF ≈ 8 Hz)C-CH₃
~ 125 (d, ⁴JCF ≈ 3 Hz)C-H
~ 124 (d, ³JCF ≈ 8 Hz)C-H
~ 114 (d, ²JCF ≈ 22 Hz)C-H
~ 43-CH₂Cl
~ 18-CH₃
IR (Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)Assignment
~ 3300N-H stretch (amide)
~ 3100 - 3000Aromatic C-H stretch
~ 2950 - 2850Aliphatic C-H stretch
~ 1670C=O stretch (amide I)
~ 1550N-H bend (amide II)
~ 1500, 1450Aromatic C=C stretch
~ 1250C-N stretch
~ 1220C-F stretch
~ 750C-Cl stretch
MS (Mass Spectrometry) Data (Predicted)
m/zAssignment
201/203[M]⁺/ [M+2]⁺ (isotopic pattern for Cl)
126[M - COCH₂Cl]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, based on established methods for analogous compounds.

Synthesis of this compound

This protocol describes the N-acylation of 4-fluoro-2-methylaniline with chloroacetyl chloride.

Materials:

  • 4-fluoro-2-methylaniline

  • Chloroacetyl chloride

  • Triethylamine or other suitable base

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or toluene)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoro-2-methylaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in the chosen anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in the same anhydrous solvent to the reaction mixture with vigorous stirring.

  • Allow the reaction to warm to room temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times.

  • Combine the organic layers and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Standard acquisition parameters for ¹H NMR may include a 30° pulse, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-32 scans.

  • For ¹³C NMR, a proton-decoupled pulse sequence should be used.

Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Alternatively, prepare a KBr pellet containing a small amount of the sample.

  • Scan the sample over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

  • For EI-MS, a direct insertion probe can be used.

  • For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the ion source.

Visualizations

The following diagrams illustrate the synthetic pathway and a logical workflow for the characterization of the title compound.

Synthesis_Pathway reagent1 4-fluoro-2-methylaniline reaction N-Acylation reagent1->reaction Solvent, Base reagent2 Chloroacetyl chloride reagent2->reaction product This compound reaction->product Characterization_Workflow start Synthesized Product purification Purification (Recrystallization/Chromatography) start->purification structural_verification Structural Verification purification->structural_verification nmr NMR Spectroscopy (¹H, ¹³C) structural_verification->nmr Proton & Carbon Environment ir IR Spectroscopy structural_verification->ir Functional Groups ms Mass Spectrometry structural_verification->ms Molecular Weight final_product Pure Characterized Compound nmr->final_product ir->final_product ms->final_product

References

Uncharted Territory: The Biological Activity of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the characterization of the biological activity of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide (CAS No. 366-44-9). While this compound is cataloged as a pharmaceutical intermediate, detailed studies on its specific biological effects, mechanism of action, and potential therapeutic applications are not presently available in published research.

Our extensive search for quantitative biological data, experimental protocols, and associated signaling pathways for this compound did not yield the specific information required to construct an in-depth technical guide as requested. The available information is primarily limited to its identification as a chemical intermediate, with some suppliers suggesting its use in the synthesis of "healing drugs," a term that lacks the scientific specificity needed for a technical whitepaper.

A Closely Related Analog with Characterized Antibacterial Properties

In contrast to the scarcity of data for the requested molecule, a structurally similar compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide , has been the subject of research investigating its potential as an antibacterial agent. Studies on this nitro-substituted analog have explored its efficacy against clinically relevant bacteria, such as Klebsiella pneumoniae.

Given the lack of information on the user-specified compound, we propose to develop the in-depth technical guide on the well-characterized analog, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide . This would allow for a comprehensive report that fulfills the core requirements of data presentation, detailed experimental protocols, and visualization of relevant biological processes, albeit for a closely related molecule.

A detailed guide on this analog would include:

  • Quantitative Antibacterial Data: Summarized in tabular format, including Minimum Inhibitory Concentration (MIC) values against various bacterial strains.

  • Detailed Experimental Protocols: Methodologies for antibacterial susceptibility testing and other relevant assays.

  • Synthesis and Characterization: A brief overview of the synthetic route to the compound.

  • Potential Mechanism of Action: Discussion of the hypothesized mode of antibacterial action.

We believe that a technical guide on this well-documented analog would be of significant value to researchers, scientists, and drug development professionals by providing insights into the structure-activity relationships of this class of chloroacetamides.

We await your guidance on whether to proceed with creating a comprehensive technical guide on the biological activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide .

Substituted N-Phenylacetamides: A Technical Review for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The N-phenylacetamide scaffold is a prominent structural motif in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its synthetic tractability and the ability of its derivatives to interact with a wide range of biological targets have established this class of compounds as a significant area of research for drug discovery professionals. Derivatives have demonstrated a spectrum of biological activities, including anticancer, anticonvulsant, analgesic, antidepressant, and antimicrobial effects.[1][2] This technical guide provides a comprehensive review of substituted N-phenylacetamides, focusing on their synthesis, structure-activity relationships (SAR), and mechanisms of action. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visual diagrams of synthetic workflows and biological pathways to support researchers in this field.

Synthesis of Substituted N-Phenylacetamides

The most common and straightforward method for synthesizing N-substituted phenylacetamides involves the acylation of a substituted aniline with a phenylacetyl chloride derivative or phenylacetic acid itself. A typical procedure involves reacting the appropriate aniline and chloroacetyl chloride in the presence of a weak base, like sodium acetate, in a solvent such as glacial acetic acid.[3] Further complexity can be introduced by reacting these initial products with other molecules, for instance, with 2-mercaptobenzimidazole to create compounds with antidepressant activity.[3]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification P1 Substituted Aniline/Amine R1 Acylation Reaction Solvent: Glacial Acetic Acid Base: Sodium Acetate P1->R1 P2 Phenylacetic Acid Derivative (e.g., Chloroacetyl Chloride) P2->R1 W1 Pour on Ice Water R1->W1 2 hours W2 Filter Precipitate W1->W2 W3 Wash with Water W2->W3 P Purification (e.g., Recrystallization) W3->P Final Substituted N-Phenylacetamide Product P->Final

Biological Activities and Quantitative Data

Substituted N-phenylacetamides have been investigated for a multitude of therapeutic applications. The following sections summarize the key findings and present quantitative data for some of the most prominent activities.

Anticancer Activity

Numerous N-phenylacetamide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[4] A notable series, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, has shown promising activity, particularly against prostate (PC3) and breast (MCF-7) cancer cells.[5][6] Studies have indicated that the presence of a nitro moiety on the N-phenyl ring enhances cytotoxic effects compared to a methoxy group.[5][6] The mechanism often involves the induction of apoptosis.[7]

Compound IDN-Phenyl SubstitutionCell LineIC50 (µM)Reference(s)
2b m-nitroPC352[5][6]
2c p-nitroPC380[5][6]
2c p-nitroMCF-7100[5][6]
3c -MCF-70.7 ± 0.08[7][8]
3d -MDA-MB-4680.6 ± 0.08[7][8]
3d -PC-120.6 ± 0.08[7][8]
3d -MCF-70.7 ± 0.4[7][8]
Imatinib Reference DrugPC340[5][6]
Imatinib Reference DrugMCF-798[5][6]
Sigma (σ) Receptor Modulation

N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have been identified as potent and selective ligands for sigma (σ) receptors, which are implicated in various central nervous system disorders.[9] The unsubstituted parent compound shows high affinity and selectivity for σ1 receptors.[9] Structure-activity relationship studies have revealed that substitution on the phenylacetamide aromatic ring significantly influences binding affinity and selectivity for both σ1 and σ2 receptors.[9]

Compound IDSubstitution on Phenylacetamide Ringσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)σ1/σ2 Selectivity RatioReference(s)
1 H (Unsubstituted)3.9024062[9]
5 3-Cl-14.6-[9]
9 3-NO20.87--[9]
11 2-F3.56667>187[9]
20 4-NH2---[9]
29 4-OH>1000--[9]
Sodium (Na+) Channel Blockade

A series of N-phenylacetamides structurally related to N-[3-(2,6-dimethyl-1-piperidinyl)propyl]-alpha-phenylbenzeneacetamide have been identified as potent sodium channel blockers.[10] SAR studies on this class revealed that increasing the lipophilicity of the amine portion of the molecule trends toward more potent Na+ channel blockade. A three-carbon spacer between the amide and the amine was found to be optimal.[10]

Antidepressant Activity

Researchers have explored N-phenylacetamides as potential antidepressant agents, particularly as monoamine oxidase (MAO) inhibitors.[11] A series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives showed moderate to good antidepressant activity in preclinical models like the tail suspension test and forced swimming test.[11]

Signaling Pathways and Mechanisms

The anticancer activity of many N-phenylacetamide derivatives is linked to their ability to induce programmed cell death, or apoptosis. This process can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often culminating in the activation of executioner caspases like caspase-3.[7][8] Studies have shown that effective compounds can upregulate the expression of pro-apoptotic proteins such as Bax and FasL while modulating anti-apoptotic proteins like Bcl-2.[7]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound N-Phenylacetamide Derivative FasL FasL Upregulation compound->FasL Bax Bax Upregulation compound->Bax Bcl2 Bcl-2 Modulation compound->Bcl2 FasR Fas Receptor FasL->FasR Casp8 Caspase-8 FasR->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Mito Mitochondria CytC Cytochrome c Casp9 Caspase-9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of new chemical entities. The following are methodologies for key assays cited in the literature for N-phenylacetamides.

In Vitro Cytotoxicity: MTT Assay

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.[12][13]

  • Cell Seeding: Seed cancer cells (e.g., PC3, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).[12][14]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After incubation, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[8][14]

  • Solubilization: Carefully remove the medium and add 100-130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[12][15]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[8][13] The IC50 value is determined from the resulting dose-response curves.

G A 1. Seed cells in 96-well plate B 2. Incubate 24h (37°C, 5% CO2) A->B C 3. Treat cells with N-phenylacetamide derivatives B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT solution (final conc. 0.5 mg/mL) D->E F 6. Incubate for 4 hours E->F G 7. Add Solubilization Solution (e.g., DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate IC50 values H->I

Sigma-1 (σ1) Receptor Binding Assay

This competitive radioligand binding assay is used to determine the binding affinity (Ki) of a test compound for the σ1 receptor.[16]

  • Receptor Source: Use membrane preparations from guinea pig liver or commercially available membranes from cells expressing the human σ1 receptor.[16]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[16]

    • Radioligand: [³H]-(+)-pentazocine at a final concentration near its Kd value (e.g., 1.0 - 5.0 nM).[16][17]

    • Test Compounds: Prepare serial dilutions.

    • Non-specific Binding Control: A high concentration (e.g., 10 µM) of an unlabeled ligand like haloperidol.[16]

  • Assay Incubation: In a 96-well plate, combine the membrane preparation, [³H]-(+)-pentazocine, and either buffer (for total binding), unlabeled test compound, or the non-specific binding control. Incubate for 90-150 minutes at room temperature or 37°C.[16][17]

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester. This separates bound from free radioligand.[16][18]

  • Washing: Quickly wash the filters with ice-cold assay buffer.[16]

  • Radioactivity Measurement: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.[16]

  • Data Analysis: Calculate the Ki values from the IC50 values obtained from the competitive binding curves.

Antidepressant Activity: Forced Swim Test (FST)

The FST is a common behavioral test in rodents used to screen for antidepressant efficacy.[19]

  • Apparatus: Use a transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) filled with water (24-30°C) to a level (e.g., 15 cm) where the animal cannot touch the bottom.[2][19]

  • Acclimation & Dosing: Allow animals (mice or rats) to acclimate to the testing room. Administer the test compound or vehicle control at a predetermined time before the test.

  • Test Procedure:

    • For rats, a two-day protocol is common: a 15-minute pre-test swim on day 1, followed by a 5-minute test swim on day 2 after drug administration.[11]

    • For mice, a single 6-minute session is typically used.[20]

  • Behavioral Scoring: Place the animal in the water and record the session. An observer, blind to the treatment groups, scores the duration of immobility (making only movements necessary to keep the head above water).[11] Antidepressant compounds are expected to decrease the duration of immobility.

  • Post-Test Care: After the test, remove the animals from the water, dry them with a towel, and return them to a warm, dry home cage.[2][11]

Conclusion

Substituted N-phenylacetamides represent a versatile and highly valuable scaffold in modern drug discovery. The breadth of biological activities, from potent anticancer effects via apoptosis induction to selective modulation of CNS targets like sigma receptors and sodium channels, highlights their therapeutic potential. The structure-activity relationships elucidated in various studies provide a clear roadmap for the rational design of new, more potent, and selective analogues. The standardized protocols provided herein offer a practical framework for researchers to synthesize and evaluate novel N-phenylacetamide derivatives, facilitating the continued exploration and development of this important class of compounds. Future research will likely focus on optimizing the pharmacokinetic properties of lead compounds and further exploring their potential in a wider range of disease models.

References

An In-Depth Technical Guide to the Investigation of the Mechanism of Action for 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no specific studies on the mechanism of action for 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide have been published. This guide, therefore, provides a comprehensive investigational framework based on the well-documented activities of structurally related N-substituted 2-chloroacetamide compounds. The proposed mechanisms, experimental protocols, and data tables are representative of the approaches required to elucidate the biological activity of this specific molecule.

Introduction: The Therapeutic Potential of N-substituted 2-chloroacetamides

N-substituted 2-chloroacetamides are a class of compounds recognized for their broad spectrum of biological activities.[1] The core chemical feature, a reactive chloroacetamide "warhead," allows these molecules to act as electrophiles, readily forming covalent bonds with nucleophilic residues in biological macromolecules.[2][3] This reactivity is the foundation for their observed antimicrobial, herbicidal, and cytotoxic properties.[1][4][5] The nature of the N-aryl substituent significantly influences the compound's lipophilicity and steric properties, which in turn affects its permeability across cell membranes and its specificity towards molecular targets.[6]

Given the structural similarities, it is hypothesized that this compound possesses therapeutic potential in one or more of these areas. This guide outlines a systematic approach to investigate its mechanism of action.

Synthesis of this compound

The synthesis of N-aryl 2-chloroacetamides is typically achieved through the chloroacetylation of the corresponding aryl amine.[3][7]

Reaction Scheme:

Synthesis cluster_reactants Reactants cluster_solvent Solvent 4-fluoro-2-methylaniline 4-fluoro-2-methylaniline Reaction Nucleophilic Acyl Substitution 4-fluoro-2-methylaniline->Reaction Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane, Toluene) Solvent->Reaction Product This compound Reaction->Product Forms

Caption: General synthesis of this compound.

Proposed Mechanisms of Action and Investigational Strategy

Based on the activities of related compounds, three primary mechanisms of action are proposed for investigation: antimicrobial, cytotoxic, and herbicidal.

Antimicrobial Mechanism of Action

Many N-substituted chloroacetamides exhibit potent activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, and fungi.[1][6] The proposed mechanism involves the inhibition of essential microbial enzymes.

Hypothesized Signaling Pathway:

Antimicrobial_Mechanism compound This compound membrane Bacterial Cell Wall/ Membrane Penetration compound->membrane target Enzyme Target (e.g., DNA Gyrase, Topoisomerase II) membrane->target covalent_bond Covalent Adduct Formation (Alkylation of Cysteine Residue) target->covalent_bond inhibition Enzyme Inhibition covalent_bond->inhibition dna_synthesis Inhibition of DNA Replication & Transcription inhibition->dna_synthesis cell_death Bacterial Cell Death dna_synthesis->cell_death

Caption: Hypothesized antimicrobial mechanism of action.

Experimental Investigation:

  • Antimicrobial Susceptibility Testing: Determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms.

  • Enzyme Inhibition Assays: If a putative target is identified (e.g., DNA gyrase), conduct in vitro assays to quantify inhibitory activity.

Data Presentation:

Table 1: Minimum Inhibitory Concentration (MIC) Data

MicroorganismGram StainCompound MIC (µg/mL)Positive ControlControl MIC (µg/mL)
Staphylococcus aureusPositive[Insert Data]Vancomycin[Insert Data]
Escherichia coliNegative[Insert Data]Ciprofloxacin[Insert Data]
Pseudomonas aeruginosaNegative[Insert Data]Gentamicin[Insert Data]
Candida albicansN/A (Fungus)[Insert Data]Fluconazole[Insert Data]
Cytotoxic (Anticancer) Mechanism of Action

Chloroacetamides can induce cytotoxicity in cancer cell lines, often through the induction of oxidative stress and apoptosis.[8][9]

Hypothesized Signaling Pathway:

Cytotoxic_Mechanism compound This compound cell Cancer Cell compound->cell ros Increased Reactive Oxygen Species (ROS) cell->ros gsh Decreased Glutathione (GSH) cell->gsh mapk MAPK Pathway Activation (p38, JNK Phosphorylation) ros->mapk dna_damage DNA Damage ros->dna_damage apoptosis Apoptosis mapk->apoptosis dna_damage->apoptosis MIC_Workflow start Start prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_dilutions Prepare 2-fold Serial Dilutions of Compound in 96-well Plate prep_inoculum->prep_dilutions inoculate Inoculate Wells with Microbial Suspension (Final conc. ~5 x 10^5 CFU/mL) prep_dilutions->inoculate controls Include Positive, Negative, and Sterility Controls inoculate->controls incubate Incubate Plate (e.g., 37°C for 16-20h) controls->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate (e.g., 5,000-10,000 cells/well) start->seed_cells adhere Allow Cells to Adhere (24h) seed_cells->adhere treat Treat Cells with Serial Dilutions of Compound (48-72h) adhere->treat add_mtt Add MTT Reagent (Incubate 2-4h) treat->add_mtt solubilize Aspirate Medium and Add Solubilizing Agent (e.g., DMSO) add_mtt->solubilize read_absorbance Read Absorbance (e.g., at 570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Value (Non-linear regression) read_absorbance->calculate_ic50 end End calculate_ic50->end

References

In Vitro Screening of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the in vitro screening of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide, a compound of interest in drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide draws upon established protocols and findings from structurally related chloroacetamide and N-phenylacetamide derivatives to propose a robust screening framework. The content herein details experimental procedures for assessing antimicrobial, antifungal, and cytotoxic activities, and explores the potential underlying mechanisms of action, including the induction of oxidative stress and apoptosis. All quantitative data from analogous compounds are presented in structured tables for comparative analysis. Furthermore, key experimental workflows and signaling pathways are visualized using the Graphviz DOT language to provide clear, logical representations for researchers.

Introduction

N-substituted acetamide scaffolds are prevalent in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The chloroacetamide moiety, in particular, is a reactive functional group that can contribute to the biological efficacy of these compounds. The specific substitutions on the phenyl ring, such as fluorine and methyl groups, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule. This guide outlines a systematic approach to the in vitro evaluation of this compound to elucidate its therapeutic potential.

Predicted Biological Activities and In Vitro Screening Cascade

Based on the known activities of structurally similar compounds, this compound is predicted to possess antimicrobial, antifungal, and cytotoxic properties. The following workflow outlines a logical progression for its in vitro evaluation.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Antimicrobial Screening Antimicrobial Screening Oxidative Stress Assays Oxidative Stress Assays Antimicrobial Screening->Oxidative Stress Assays Antifungal Screening Antifungal Screening Antifungal Screening->Oxidative Stress Assays Cytotoxicity Screening Cytotoxicity Screening Cytotoxicity Screening->Oxidative Stress Assays Apoptosis Assays Apoptosis Assays Oxidative Stress Assays->Apoptosis Assays

Caption: General workflow for the in vitro screening of this compound.

Data Presentation: In Vitro Activities of Analogous Compounds

The following tables summarize the in vitro activity of various N-phenylacetamide and chloroacetamide derivatives against a range of cell lines and microbial strains. This data provides a comparative baseline for the expected potency of this compound.

Table 1: In Vitro Cytotoxicity of N-Phenylacetamide Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamidePC3 (Prostate)52[1]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamidePC3 (Prostate)80[1]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideMCF-7 (Breast)100[1]
N-(2-hydrazineyl-2-oxoethyl)-2-(2,4,5-trichlorophenoxy)acetamideHepG2 (Liver)1.43[2]
N-(2-hydrazineyl-2-oxoethyl)-2-(2,4,5-trichlorophenoxy)acetamideMCF-7 (Breast)7.43[2]
2-Chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-[3][4][5]thiadiazol-2-yl}acetamidePANC-1 (Pancreatic)15.5[6]

Table 2: Antimicrobial and Antifungal Activity of Chloroacetamide Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
2-chloro-N-phenylacetamideCandida albicans128 - 256[6]
2-chloro-N-phenylacetamideCandida parapsilosis128 - 256[6]
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamideKlebsiella pneumoniae512[7][8]
2-chloro-N-(3-hydroxyphenyl)acetamideGram-positive bacteria-[9]
2-chloro-N-(4-hydroxyphenyl)acetamideGram-negative bacteria-[9]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are based on standard laboratory procedures and can be adapted for the specific requirements of screening this compound.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Microbial Inoculum: Culture the desired bacterial or fungal strains in an appropriate broth medium overnight. Dilute the microbial suspension to a standardized concentration (e.g., 10^5 CFU/mL).

  • Serial Dilution of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a series of two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under conditions suitable for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed the desired cancer cell lines in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the activity of lactate dehydrogenase released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm. The amount of formazan produced is proportional to the amount of LDH released, indicating the level of cytotoxicity.

Signaling Pathway Analysis

The biological activity of chloroacetamide derivatives is often associated with the induction of cellular stress, leading to programmed cell death (apoptosis). A key signaling cascade involved in this process is the Mitogen-Activated Protein Kinase (MAPK) pathway.

Oxidative Stress-Induced Apoptosis

Exposure to certain chemical compounds can lead to an increase in reactive oxygen species (ROS), causing oxidative stress. This stress can damage cellular components and trigger the intrinsic pathway of apoptosis.

G Chemical Stress Chemical Stress ROS Production ROS Production Chemical Stress->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Intrinsic pathway of apoptosis initiated by chemical-induced oxidative stress.

MAPK Signaling Cascade in Stress-Induced Apoptosis

The MAPK pathway is a key signaling cascade that responds to various extracellular stimuli, including chemical stress. The stress-activated protein kinases (SAPKs), such as JNK and p38, play a crucial role in mediating apoptosis.

G Chemical Stress Chemical Stress MAPKKK Activation MAPKKK (e.g., ASK1) Chemical Stress->MAPKKK Activation MAPKK Activation MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK Activation->MAPKK Activation JNK Activation JNK MAPKK Activation->JNK Activation p38 Activation p38 MAPKK Activation->p38 Activation Transcription Factor Activation Transcription Factors (e.g., c-Jun, ATF2) JNK Activation->Transcription Factor Activation p38 Activation->Transcription Factor Activation Pro-apoptotic Gene Expression Pro-apoptotic Gene Expression Transcription Factor Activation->Pro-apoptotic Gene Expression Apoptosis Apoptosis Pro-apoptotic Gene Expression->Apoptosis

Caption: Simplified MAPK signaling pathway leading to apoptosis in response to chemical stress.

Conclusion

This technical guide provides a foundational framework for the in vitro screening of this compound. By leveraging established protocols and data from analogous compounds, researchers can efficiently assess the antimicrobial, antifungal, and cytotoxic potential of this molecule. The outlined experimental workflows and signaling pathway diagrams offer a clear roadmap for investigation, from initial screening to elucidation of the mechanism of action. Further studies are warranted to generate specific data for the title compound and validate the predicted biological activities.

References

Solubility profile of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining solubility, a predicted qualitative solubility profile, and the synthesis pathway for the compound. The information herein is intended to equip researchers and professionals in drug development with the necessary tools and methodologies to ascertain the solubility of this compound in various solvents, a critical parameter for its application in pharmaceutical formulations and synthetic chemistry.

Introduction

This compound is a substituted acetamide that holds potential as an intermediate in the synthesis of various biologically active molecules. Understanding its solubility in different solvents is paramount for its effective use in reaction media, for purification through crystallization, and for the development of suitable dosage forms. This guide addresses the current gap in knowledge by presenting a framework for its solubility determination.

While specific quantitative data is not available, a related compound, 2-chloro-N-(4-fluorophenyl)acetamide, has been noted to be soluble in chloroform, as it was crystallized from a chloroform solution[1][2]. This suggests that this compound is likely to be soluble in chlorinated solvents and other common organic solvents.

Predicted Qualitative Solubility Profile

Based on the chemical structure of this compound, a qualitative solubility profile can be predicted based on the "like dissolves like" principle. The presence of a polar amide group and halogen substituents, combined with a non-polar substituted phenyl ring, suggests a varied solubility profile.

Table 1: Predicted Qualitative Solubility of this compound in Different Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to ModerateThe amide group can form hydrogen bonds with protic solvents, but the overall hydrophobicity of the molecule may limit solubility, especially in water.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Moderate to HighThese solvents can interact with the polar amide group through dipole-dipole interactions without the steric hindrance of hydrogen bonding to the solvent.
Non-Polar Hexane, TolueneLowThe significant polarity of the amide group is unlikely to be overcome by the weak van der Waals forces offered by non-polar solvents.
Chlorinated Dichloromethane, ChloroformHighThe presence of a chlorine atom in the solute molecule and the solvent can lead to favorable dipole-dipole interactions. Evidence from a similar compound supports this[1][2].

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.

Isothermal Shake-Flask Method

This method involves equilibrating an excess amount of the solid compound in the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved solid in the filtered solution is then determined using a suitable analytical technique.

Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Concentration Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or a gravimetric method.[3][4][5]

Analytical Methods for Concentration Determination
  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for determining the concentration of the analyte. A calibration curve should be prepared using standard solutions of known concentrations.[6][7]

  • UV-Vis Spectroscopy: If the compound has a suitable chromophore, UV-Vis spectroscopy can be a rapid and straightforward method for concentration determination. A calibration curve is also required.[5][8]

  • Gravimetric Analysis: This method involves evaporating a known volume of the filtered saturated solution to dryness and weighing the solid residue. It is a simple but can be less accurate for low solubilities.[4][9][10]

Visualization of Workflows

Synthesis of this compound

The synthesis of this compound typically involves the acylation of 4-fluoro-2-methylaniline with chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct.[11][12]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 4-fluoro-2-methylaniline E Reaction Mixture A->E B Chloroacetyl Chloride B->E C Inert Solvent (e.g., Dichloromethane) C->E D Base (e.g., Triethylamine) D->E F Work-up (Washing) E->F G Purification (Recrystallization) F->G H This compound G->H

Diagram 1: Synthesis Workflow
Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of the target compound using the isothermal shake-flask method with HPLC analysis.

G cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis A Add excess compound to solvent B Agitate at constant temperature (24-72h) A->B C Settle excess solid B->C D Withdraw supernatant C->D E Filter through 0.22 µm filter D->E F Dilute filtered sample E->F G Analyze by HPLC F->G H Calculate solubility from concentration G->H

Diagram 2: Solubility Determination Workflow

Conclusion

References

Methodological & Application

Application Note and Protocol: Synthesis of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide is a chemical intermediate with applications in the synthesis of pharmaceuticals and other bioactive molecules. This document provides a detailed protocol for its synthesis via the acylation of 4-fluoro-2-methylaniline with chloroacetyl chloride. The procedure is based on established methods for the synthesis of N-substituted-2-chloroacetamides, which are important intermediates in organic synthesis.

Reaction Principle:

The synthesis involves the nucleophilic acyl substitution reaction between the amino group of 4-fluoro-2-methylaniline and the electrophilic carbonyl carbon of chloroacetyl chloride. A base, such as triethylamine, is used to neutralize the hydrochloric acid byproduct generated during the reaction.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity (mmol)Amount
4-fluoro-2-methylanilineC₇H₈FN125.15202.50 g
Chloroacetyl chlorideC₂H₂Cl₂O112.94242.71 g (1.9 mL)
Triethylamine (Et₃N)C₆H₁₅N101.19243.34 mL
Dichloromethane (DCM)CH₂Cl₂84.93-40 mL
Water (distilled)H₂O18.02-As needed
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed
EthanolC₂H₅OH46.07-For recrystallization

Equipment:

  • 100 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Reflux condenser (optional, for temperature control)

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-fluoro-2-methylaniline (2.50 g, 20 mmol) and triethylamine (3.34 mL, 24 mmol) in 20 mL of dichloromethane (DCM).

    • Cool the flask to 0 °C using an ice bath.

  • Addition of Chloroacetyl Chloride:

    • Dissolve chloroacetyl chloride (2.71 g, 24 mmol) in 20 mL of DCM and add it to the dropping funnel.

    • Add the chloroacetyl chloride solution dropwise to the stirred aniline solution over a period of 30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture at room temperature for 4-20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][2]

  • Work-up:

    • Upon completion, transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with water (3 x 25 mL).[3]

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter off the drying agent.

  • Isolation and Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude solid by recrystallization from an ethanol/water mixture to yield this compound as a solid.[1]

Safety Precautions:

  • Chloroacetyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

ParameterValueReference
Appearance Off-white to light yellow powder[4]
Purity >98%[4]
Yield 80-96% (typical for similar reactions)[1][5]
CAS Number 366-44-9[4]

Diagrams

Experimental Workflow

SynthesisWorkflow cluster_setup 1. Reaction Setup cluster_reaction 2. Acylation Reaction cluster_workup 3. Work-up cluster_purification 4. Isolation & Purification setup_reactants Dissolve 4-fluoro-2-methylaniline and Triethylamine in DCM cool_mixture Cool to 0°C in an Ice Bath setup_reactants->cool_mixture add_reagent Dropwise add Chloroacetyl Chloride solution cool_mixture->add_reagent stir_rt Stir at Room Temperature (4-20 hours) add_reagent->stir_rt wash Wash with Water stir_rt->wash dry Dry over Na₂SO₄ wash->dry filter_dry Filter dry->filter_dry evaporate Evaporate Solvent filter_dry->evaporate recrystallize Recrystallize from Ethanol/Water evaporate->recrystallize final_product This compound recrystallize->final_product Final Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Laboratory Synthesis of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory synthesis of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis involves the acylation of 4-fluoro-2-methylaniline with 2-chloroacetyl chloride.

Physicochemical and Safety Data

A thorough understanding of the properties and hazards of all reagents is crucial for safe and effective synthesis. The following tables summarize key data for the starting material, reagent, and the final product.

Table 1: Physicochemical Properties of Reactants and Product

Compound Name4-Fluoro-2-methylaniline2-Chloroacetyl chlorideThis compound
CAS Number 452-71-1[1][2]79-04-9[3]366-44-9
Molecular Formula C₇H₈FN[1][4]C₂H₂Cl₂OC₉H₉ClFNO
Molecular Weight 125.14 g/mol [1][5]112.94 g/mol [3]201.63 g/mol
Appearance Colorless to light yellow liquid[4]Clear colorless to slightly yellow liquid[3]White powder
Melting Point 14.2 °C[4]-22 °CNot readily available
Boiling Point 90-92 °C at 16 mmHg[1]105-106 °C[3]Not readily available
Density 1.126 g/mL at 25 °C[1]1.419 g/mL at 20 °C[3]Not readily available
Solubility Sparingly soluble in water, soluble in organic solvents.Reacts with water.[3] Miscible with ether, acetone, benzene, and carbon tetrachloride.[3]Not readily available

Table 2: Safety Information for Reactants and Product

Compound NameGHS Hazard StatementsGHS Precautionary Statements
4-Fluoro-2-methylaniline Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1][4]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
2-Chloroacetyl chloride Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause respiratory irritation. Reacts violently with water.[6][7]P260: Do not breathe dust/fumes/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
This compound Based on analogous compounds, likely to be harmful if swallowed and may cause skin and eye irritation.[9]P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution reaction. The amino group of 4-fluoro-2-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloroacetyl chloride. A base is used to neutralize the hydrochloric acid byproduct.

4-fluoro-2-methylaniline 4-Fluoro-2-methylaniline plus1 + arrow -> 4-fluoro-2-methylaniline->arrow Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) 2-chloroacetyl_chloride 2-Chloroacetyl chloride product This compound arrow->product plus2 + hcl HCl

Caption: Chemical reaction for the synthesis of this compound.

Experimental Protocol

This protocol is based on general methods for the synthesis of N-aryl-2-chloroacetamides and should be adapted and optimized as necessary.

Materials:

  • 4-fluoro-2-methylaniline

  • 2-chloroacetyl chloride

  • Triethylamine (or another suitable base like potassium carbonate)

  • Dichloromethane (DCM), anhydrous (or another suitable aprotic solvent like THF or toluene)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Recrystallization solvent (e.g., ethanol/water mixture, hexanes/ethyl acetate mixture)

Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-fluoro-2-methylaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

    • Cool the mixture to 0 °C in an ice bath.

  • Addition of 2-Chloroacetyl chloride:

    • Dissolve 2-chloroacetyl chloride (1.05 eq) in a small amount of anhydrous dichloromethane and add it to the dropping funnel.

    • Add the 2-chloroacetyl chloride solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent). The reaction is complete when the starting aniline spot is no longer visible.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization. A mixture of ethanol and water or hexanes and ethyl acetate is often a suitable solvent system.

    • Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization:

    • Determine the melting point of the purified product.

    • Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

start Start setup Reaction Setup (4-fluoro-2-methylaniline, triethylamine, DCM) start->setup addition Dropwise Addition of 2-Chloroacetyl chloride at 0 °C setup->addition reaction Reaction at Room Temperature (Monitored by TLC) addition->reaction workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) reaction->workup drying Drying of Organic Layer (Anhydrous MgSO₄ or Na₂SO₄) workup->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Purification (Recrystallization) concentration->purification characterization Characterization (MP, NMR, IR) purification->characterization end End characterization->end

Caption: Workflow for the synthesis of this compound.

Disclaimer: This protocol is intended for use by trained laboratory personnel. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Please consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Purification of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide, a key intermediate in various synthetic processes. The following methods are based on established chemical principles and practices for the purification of related N-substituted chloroacetamides.

Recrystallization

Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool, whereupon the purified compound crystallizes out of the solution, leaving impurities behind.

Application Note:

Recrystallization from ethanol has been shown to be an effective method for purifying various N-substituted chloroacetamides, yielding high-purity crystalline products.[1][2][3] Slow evaporation from a chloroform solution can also be employed to obtain high-quality crystals.[4] This technique is suitable for removing soluble and insoluble impurities from the crude reaction product.

Experimental Protocol:

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute) or Chloroform

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

  • Spatula and glass rod

Procedure:

  • Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of the chosen solvent (e.g., ethanol). Heat the mixture gently. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of the hot solvent (e.g., ethanol) to dissolve the solid completely. Add the solvent in small portions while heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Pour the hot solution through the filter paper to remove the insoluble impurities.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The purified compound will start to crystallize. For better crystal formation, avoid disturbing the flask during this process. The cooling can be further enhanced by placing the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature to remove any residual solvent.

Process Workflow:

G cluster_dissolution Dissolution cluster_filtration Purification cluster_drying Final Product a Crude Product b Add Hot Solvent a->b c Hot Filtration (Optional) b->c Insoluble Impurities Present d Cool to Crystallize b->d No Insoluble Impurities c->d e Vacuum Filtration d->e f Wash with Cold Solvent e->f g Drying f->g h Pure Crystalline Product g->h

Caption: Recrystallization Workflow

Liquid-Liquid Extraction

Liquid-liquid extraction is a common technique used to separate a compound from a mixture based on its different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.

Application Note:

Following the synthesis of this compound, an extraction step can be employed to separate the product from the reaction mixture, particularly to remove inorganic salts and other polar impurities.[5] This is often a preliminary purification step before further purification by recrystallization or chromatography.

Experimental Protocol:

Objective: To perform an initial purification of the reaction mixture containing this compound.

Materials:

  • Reaction mixture

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Water (or dilute aqueous acid/base if needed)

  • Separatory funnel

  • Beakers and flasks

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • Transfer: Transfer the reaction mixture to a separatory funnel.

  • Solvent Addition: Add an appropriate organic solvent (e.g., ethyl acetate) and water. The choice of organic solvent will depend on the solubility of the target compound.

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate.

  • Separation: Drain the lower layer into a clean flask. The layer containing the product (usually the organic layer) is retained. The aqueous layer can be extracted again with fresh organic solvent to maximize recovery.

  • Washing: Wash the combined organic layers with water, and if necessary, with a dilute acidic or basic solution to remove corresponding impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude purified product.

Process Workflow:

G cluster_extraction Extraction cluster_washing Washing & Drying cluster_isolation Isolation a Reaction Mixture b Add Organic Solvent & Water a->b c Shake & Separate Layers b->c d Wash Organic Layer c->d e Dry with Anhydrous Salt d->e f Filter e->f g Evaporate Solvent f->g h Crude Purified Product g->h

Caption: Liquid-Liquid Extraction Workflow

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Application Note:

For achieving very high purity or for separating closely related impurities, column chromatography is the method of choice. While specific conditions for this compound are not detailed in the provided literature, general principles of reverse-phase chromatography can be applied for both analytical and preparative separations of similar acetamides.[6][7]

Experimental Protocol:

Objective: To achieve high-purity this compound using column chromatography.

Materials:

  • Crude this compound

  • Stationary phase (e.g., Silica gel for normal phase, C18-functionalized silica for reverse phase)

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate for normal phase; acetonitrile and water for reverse phase)

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring

Procedure:

  • Column Packing: Prepare a slurry of the stationary phase in the mobile phase and carefully pack the chromatography column.

  • Sample Loading: Dissolve a minimum amount of the crude product in the mobile phase and load it onto the top of the column.

  • Elution: Add the mobile phase continuously to the top of the column and allow it to flow through. The components of the mixture will travel down the column at different rates.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the highly purified product.

Process Workflow:

G a Pack Column with Stationary Phase b Load Crude Product a->b c Elute with Mobile Phase b->c d Collect Fractions c->d e Monitor Fractions by TLC d->e f Combine Pure Fractions e->f g Evaporate Solvent f->g h High-Purity Product g->h

References

Application Notes and Protocols: 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide as a versatile intermediate in the synthesis of pharmaceutically active compounds, with a focus on the development of kinase inhibitors. Detailed experimental protocols, data presentation, and workflow visualizations are included to guide researchers in their drug discovery and development efforts.

Introduction

N-substituted 2-chloroacetamides are a critical class of intermediates in organic and medicinal chemistry.[1][2][3] Their utility stems from the presence of a reactive C-Cl bond, which allows for facile nucleophilic substitution, making them ideal building blocks for the construction of more complex molecular architectures. The title compound, this compound, incorporates a fluorinated and methylated phenyl ring, moieties that are often found in modern therapeutics to enhance metabolic stability, binding affinity, and pharmacokinetic properties. This intermediate is particularly well-suited for the synthesis of kinase inhibitors, a major class of targeted cancer therapies.

Physicochemical Properties and Safety Information

CAS Number: 366-44-9 Molecular Formula: C₉H₉ClFNO Appearance: Off-white to light yellow powder.[4] Purity: Typically ≥98%.[4] Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4]

Safety Precautions:

  • Fatal if swallowed or in contact with skin.

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

  • Wear protective gloves, clothing, and eye/face protection.

  • Wash skin thoroughly after handling.

  • In case of contact, rinse immediately with plenty of water and seek medical advice.

  • For detailed safety information, refer to the Safety Data Sheet (SDS).

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the acylation of 4-fluoro-2-methylaniline with chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Synthesis of the Intermediate

Materials:

  • 4-fluoro-2-methylaniline

  • Chloroacetyl chloride

  • Triethylamine (or another suitable base)

  • Toluene (or another suitable aprotic solvent)

  • Deionized water

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoro-2-methylaniline (1.0 eq) and triethylamine (1.1 eq) in toluene.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Representative Synthesis Data
ReagentMolecular Weight ( g/mol )MolesEquivalentsVolume/Mass
4-fluoro-2-methylaniline125.150.11.012.52 g
Chloroacetyl chloride112.940.1051.057.4 mL
Triethylamine101.190.111.115.3 mL
Toluene---200 mL
Product 201.63 - - -
Theoretical Yield - - - 20.16 g
Actual Yield - - - 18.55 g
Yield (%) - - - 92%
Purity (by HPLC) - - - >98%

Application in the Synthesis of a Kinase Inhibitor Scaffold

This section details a representative protocol for the use of this compound in the synthesis of a hypothetical kinase inhibitor scaffold. The reaction involves a nucleophilic substitution of the chlorine atom by an amino group of a heterocyclic core, a common strategy in the synthesis of kinase inhibitors.

General Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions Intermediate This compound Product Kinase Inhibitor Scaffold Intermediate->Product Heterocycle Aminopyrimidine Derivative Heterocycle->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

Caption: General reaction scheme for the synthesis of a kinase inhibitor scaffold.

Experimental Protocol: Synthesis of a Kinase Inhibitor Scaffold

Materials:

  • This compound

  • 4-amino-2,6-dimethylpyrimidine (or a similar aminopyrimidine derivative)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine

Procedure:

  • To a solution of 4-amino-2,6-dimethylpyrimidine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Representative Synthesis Data
ReagentMolecular Weight ( g/mol )MolesEquivalentsMass
4-amino-2,6-dimethylpyrimidine123.150.051.06.16 g
This compound201.630.0551.111.09 g
Potassium Carbonate138.210.12.013.82 g
Product 288.33 - - -
Theoretical Yield - - - 14.42 g
Actual Yield - - - 11.97 g
Yield (%) - - - 83%
Purity (by HPLC) - - - >97%

Workflow and Signaling Pathway Visualization

Experimental Workflow

G cluster_synthesis Synthesis of Intermediate cluster_application Synthesis of Kinase Inhibitor Scaffold Start Start Materials: 4-fluoro-2-methylaniline Chloroacetyl chloride Reaction1 Acylation Reaction Start->Reaction1 Workup1 Aqueous Workup Reaction1->Workup1 Purification1 Recrystallization Workup1->Purification1 Intermediate This compound Purification1->Intermediate Reactants2 Intermediate + Aminopyrimidine Intermediate->Reactants2 Reaction2 Nucleophilic Substitution Reactants2->Reaction2 Workup2 Extraction Reaction2->Workup2 Purification2 Column Chromatography Workup2->Purification2 FinalProduct Kinase Inhibitor Scaffold Purification2->FinalProduct

Caption: Overall experimental workflow from starting materials to the final kinase inhibitor scaffold.

Generic Kinase Signaling Pathway

G cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor Kinase Inhibitor (e.g., targeting MEK) Inhibitor->MEK

Caption: Simplified diagram of a generic kinase signaling pathway and the point of intervention for a targeted inhibitor.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex organic molecules, particularly in the field of pharmaceutical development. Its straightforward synthesis and reactive nature allow for its incorporation into a variety of molecular scaffolds, including those of potent kinase inhibitors. The protocols and data presented herein provide a solid foundation for researchers to utilize this intermediate in their drug discovery programs. Adherence to proper safety protocols is essential when handling this and all related chemical compounds.

References

Application Notes and Protocols for 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a synthesized guide based on research into the broader class of 2-chloro-N-arylacetamides. As of late 2025, specific agrochemical research data for 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide is not extensively available in public literature. Therefore, the experimental protocols, quantitative data, and proposed mechanisms of action are presented as a representative framework for guiding research and development efforts for this compound and its analogs.

Introduction

N-substituted 2-chloroacetamides are a class of chemical compounds recognized for their diverse biological activities, including applications as herbicides, fungicides, and antibacterial agents.[1][2] The presence of a chloroacetyl group is often crucial for their biological efficacy. This document outlines the potential agrochemical applications of this compound, a specific analog within this class. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals investigating the potential of this compound as a novel agrochemical agent.

Synthesis Protocol

A plausible synthetic route for this compound involves the acylation of 4-fluoro-2-methylaniline with chloroacetyl chloride.[1][3][4]

Materials:

  • 4-fluoro-2-methylaniline

  • Chloroacetyl chloride

  • Triethylamine (or another suitable base)

  • Toluene (or another suitable aprotic solvent)

  • Deionized water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, reflux condenser, etc.)

Procedure:

  • In a round-bottom flask, dissolve 4-fluoro-2-methylaniline (1.0 eq) and triethylamine (1.1 eq) in toluene under a nitrogen atmosphere.

  • Cool the mixture to 0-5°C using an ice bath.

  • Slowly add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound as a solid.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants 4-fluoro-2-methylaniline + Chloroacetyl chloride + Triethylamine in Toluene Reaction Acylation Reaction (0-5°C to Room Temp, 4-6h) Reactants->Reaction Workup Filtration & Aqueous Workup Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Potential Agrochemical Applications

Based on the known activities of related chloroacetamides, this compound is a candidate for investigation as both a fungicide and a herbicide.

Fungicidal Application

The compound may exhibit activity against a range of plant pathogenic fungi.

Herbicidal Application

Chloroacetamide herbicides are known to be effective against various grasses and broadleaf weeds.[5]

Experimental Protocols

In Vitro Antifungal Assay (Broth Microdilution)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of the test compound against various fungal pathogens.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Broth (PDB) or other suitable fungal growth medium

  • Fungal isolates (e.g., Fusarium oxysporum, Botrytis cinerea, Alternaria solani)

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

  • Prepare fungal inoculum by growing the fungi in PDB and adjusting the spore suspension to a final concentration of 1 x 10^5 spores/mL.

  • In a 96-well plate, perform serial two-fold dilutions of the stock solution with the growth medium to achieve a range of test concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Add the fungal inoculum to each well.

  • Include a positive control (commercial fungicide) and a negative control (medium with DMSO).

  • Incubate the plates at 25-28°C for 48-72 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible fungal growth.

Antifungal_Assay_Workflow cluster_antifungal In Vitro Antifungal Assay Workflow Prep_Compound Prepare Stock Solution of Test Compound in DMSO Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Compound->Serial_Dilution Prep_Inoculum Prepare Fungal Spore Suspension Inoculation Inoculate Wells with Fungal Suspension Prep_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 25-28°C for 48-72h Inoculation->Incubation Read_Results Determine MIC Incubation->Read_Results

Caption: Workflow for the in vitro antifungal assay.
Herbicidal Activity Assay (Seedling Growth Inhibition)

This protocol assesses the pre-emergent herbicidal activity of the test compound.

Materials:

  • This compound

  • Acetone

  • Tween-20 (surfactant)

  • Seeds of target weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)

  • Petri dishes with filter paper or small pots with soil

  • Growth chamber

Procedure:

  • Prepare a stock solution of the test compound in acetone.

  • Prepare a series of dilutions of the stock solution and mix with water and a surfactant (e.g., 0.1% Tween-20) to create the test solutions.

  • Place a set number of seeds in each petri dish or pot.

  • Apply a fixed volume of the test solution to each replicate.

  • Include a positive control (commercial herbicide) and a negative control (solvent and surfactant in water).

  • Place the dishes/pots in a growth chamber with controlled light, temperature, and humidity.

  • After 7-14 days, measure the germination rate, root length, and shoot length of the seedlings.

  • Calculate the concentration required for 50% inhibition of growth (EC50).

Herbicidal_Assay_Workflow cluster_herbicidal Herbicidal Activity Assay Workflow Prep_Solutions Prepare Test Solutions of Compound Application Apply Test Solutions Prep_Solutions->Application Seed_Plating Plate Weed Seeds in Petri Dishes/Pots Seed_Plating->Application Incubation Incubate in Growth Chamber (7-14 days) Application->Incubation Measurement Measure Germination Rate, Root & Shoot Length Incubation->Measurement Analysis Calculate EC50 Measurement->Analysis

Caption: Workflow for the herbicidal activity assay.

Hypothetical Quantitative Data

The following tables present hypothetical data for the agrochemical activity of this compound for illustrative purposes.

Table 1: Hypothetical Antifungal Activity

Fungal SpeciesMIC (µg/mL)
Botrytis cinerea32
Fusarium oxysporum64
Alternaria solani16
Rhizoctonia solani128

Table 2: Hypothetical Herbicidal Activity (Pre-emergent)

Weed SpeciesEC50 (mg/L)
Echinochloa crus-galli (Barnyardgrass)15
Amaranthus retroflexus (Redroot pigweed)25
Setaria faberi (Giant foxtail)12
Chenopodium album (Common lambsquarters)30

Proposed Mechanism of Action (Antifungal)

Based on studies of the related compound 2-chloro-N-phenylacetamide, a plausible mechanism of antifungal action involves the disruption of the fungal cell membrane. The compound may bind to ergosterol, a key component of the fungal cell membrane, leading to pore formation and leakage of intracellular components. An additional or alternative mechanism could be the inhibition of DNA synthesis.[6][7][8]

Antifungal_Mechanism cluster_mechanism Proposed Antifungal Mechanism of Action Compound This compound Ergosterol Ergosterol Binding Compound->Ergosterol DNA_Synthase DNA Synthesis Inhibition Compound->DNA_Synthase Membrane Cell Membrane Disruption Ergosterol->Membrane Leakage Intracellular Leakage Membrane->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death DNA_Synthase->Cell_Death

Caption: Proposed antifungal mechanism of action.

References

Application Note and Protocol: Testing the Antimicrobial Activity of Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising threat of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. Acetamide derivatives have emerged as a promising class of compounds with potential antibacterial and antifungal activities. This document provides a detailed experimental protocol for testing the antimicrobial activity of novel acetamide derivatives. The described methods are based on established and standardized procedures to ensure reproducibility and comparability of results. The primary objectives of these protocols are to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the test compounds.

Key Experimental Protocols

Two principal methods are detailed below: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the subsequent determination of the Minimum Bactericidal Concentration (MBC).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][3][4]

Materials:

  • Test acetamide derivatives

  • Reference antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well sterile microtiter plates[3]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria[5]

  • RPMI-1640 medium for fungi

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard[6]

  • Spectrophotometer

  • Incubator

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Test Compounds:

    • Dissolve the acetamide derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution of known concentration (e.g., 10 mg/mL).

    • Prepare serial two-fold dilutions of the stock solution in the appropriate broth (CAMHB or RPMI-1640) to achieve a range of concentrations to be tested.[4]

  • Preparation of Inoculum:

    • From a fresh agar plate culture (18-24 hours old), pick 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[6]

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

  • Microtiter Plate Setup:

    • Dispense 100 µL of the appropriate broth into each well of a 96-well microtiter plate.

    • Add 100 µL of the serially diluted acetamide derivative to the first well of each row and mix.

    • Perform a serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate, discarding the final 100 µL from the last well.

    • This will result in wells with decreasing concentrations of the test compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) for each plate.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well (except the negative control).

  • Incubation:

    • Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria and at a suitable temperature for fungi for 24-48 hours.[6]

  • MIC Determination:

    • Following incubation, the MIC is determined as the lowest concentration of the acetamide derivative at which there is no visible turbidity or growth of the microorganism.[1][7] This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.[2]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is performed after the MIC is determined and establishes the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[8][9][10]

Materials:

  • Microtiter plates from the MIC assay

  • Sterile Mueller-Hinton Agar (MHA) or other suitable agar plates

  • Sterile micropipettes and tips

  • Incubator

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a fresh, sterile agar plate.

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • MBC Determination:

    • Following incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the acetamide derivative that results in a ≥99.9% reduction in the initial inoculum count.[8][9]

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Acetamide Derivatives

Compound IDTest MicroorganismGram StainMIC (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of Positive Control
Acetamide-001Staphylococcus aureusGram-positiveVancomycin
Acetamide-001Escherichia coliGram-negativeCiprofloxacin
Acetamide-002Staphylococcus aureusGram-positiveVancomycin
Acetamide-002Escherichia coliGram-negativeCiprofloxacin

Table 2: Minimum Bactericidal Concentration (MBC) of Acetamide Derivatives

Compound IDTest MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Acetamide-001Staphylococcus aureus
Acetamide-001Escherichia coli
Acetamide-002Staphylococcus aureus
Acetamide-002Escherichia coli

Interpretation: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 is considered bacteriostatic.

Mandatory Visualization

Antimicrobial_Activity_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_analysis Data Analysis Compound Acetamide Derivative Stock Solution SerialDilution Serial Dilution in 96-Well Plate Compound->SerialDilution Inoculum Standardized Microbial Inoculum (0.5 McFarland) Inoculation Inoculation of Wells Inoculum->Inoculation SerialDilution->Inoculation IncubationMIC Incubation (16-20h at 37°C) Inoculation->IncubationMIC ReadMIC Determine MIC (Lowest concentration with no visible growth) IncubationMIC->ReadMIC Subculture Subculture from Clear Wells onto Agar Plates ReadMIC->Subculture From wells ≥ MIC DataTable Tabulate MIC & MBC Data ReadMIC->DataTable IncubationMBC Incubation (18-24h at 37°C) Subculture->IncubationMBC ReadMBC Determine MBC (≥99.9% killing) IncubationMBC->ReadMBC ReadMBC->DataTable

Caption: Experimental workflow for determining MIC and MBC of acetamide derivatives.

Signaling Pathway Visualization (Hypothetical)

This diagram illustrates a hypothetical signaling pathway that could be inhibited by an acetamide derivative, leading to its antimicrobial effect.

Hypothetical_Signaling_Pathway ExtSignal External Stimulus Receptor Bacterial Receptor ExtSignal->Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TranscriptionFactor Transcription Factor (Active) KinaseB->TranscriptionFactor activates GeneExpression Gene Expression (e.g., for cell wall synthesis) TranscriptionFactor->GeneExpression induces CellSurvival Bacterial Cell Survival GeneExpression->CellSurvival Acetamide Acetamide Derivative Acetamide->KinaseB blocks Inhibition Inhibition

Caption: Hypothetical signaling pathway inhibited by an acetamide derivative.

References

Application Notes and Protocols for Crystal Growth of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide for X-ray Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for growing single crystals of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide suitable for X-ray diffraction analysis. High-quality single crystals are essential for determining the three-dimensional molecular structure, which is a critical step in drug design and development for understanding structure-activity relationships.

Introduction

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the atomic arrangement within a crystalline solid.[1][2] For small organic molecules like this compound, obtaining a high-quality crystal is often the most challenging step.[1] The quality of the crystal directly impacts the resolution and accuracy of the resulting structural data.

This document outlines several common and effective crystal growth methods, including slow evaporation, vapor diffusion, and slow cooling. A systematic approach to solvent selection is also presented, which is a crucial first step in any crystallization experiment.

Compound Properties

Compound: this compound CAS Number: 366-44-9 Appearance: White powder[3] Molecular Formula: C₉H₉ClFNO Purity: High purity (≥99%) is recommended for successful crystallization.[3][4]

Solvent Selection Protocol

The choice of solvent is critical for successful crystallization.[5][6] An ideal solvent should dissolve the compound when hot but show limited solubility at room or lower temperatures.[6] A preliminary solvent screening is the first step to identify suitable candidates or solvent systems.

Protocol 1: Solvent Screening

  • Place approximately 5-10 mg of this compound into several small, clean vials.

  • To each vial, add 0.5 mL of a different solvent from the list in Table 1, starting with solvents of varying polarity.

  • Observe the solubility at room temperature with gentle agitation.

  • If the compound does not dissolve, gently heat the vial in a water bath and observe for dissolution.

  • Allow the vials that showed complete dissolution upon heating to cool to room temperature and then in an ice bath to observe for precipitation or crystal formation.

  • Record the observations to determine the best single solvent or a potential mixed-solvent system. For a mixed-solvent system, a "good" solvent in which the compound is soluble is paired with a "poor" solvent in which it is insoluble; the two solvents must be miscible.[6] A related compound, 2-chloro-N-(4-fluorophenyl)acetamide, was successfully crystallized from a chloroform solution by slow evaporation.[7][8] This suggests that chlorinated solvents and other solvents of moderate polarity should be prioritized during screening.

Table 1: Suggested Solvents for Screening

SolventPolarityBoiling Point (°C)Notes
HexaneNon-polar69Good as an anti-solvent (poor solvent).
TolueneNon-polar111Aromatic solvent, can sometimes aid in crystal packing.[5]
Diethyl EtherPolar aprotic35Highly volatile, use with caution.[5]
ChloroformPolar aprotic61A similar compound was crystallized from this solvent.[7][8]
Ethyl AcetatePolar aprotic77A good general-purpose solvent for many organic compounds.[5]
AcetonePolar aprotic56Good solvent but low boiling point can be a drawback.[9]
AcetonitrilePolar aprotic82
IsopropanolPolar protic82
EthanolPolar protic78Can form hydrogen bonds, which may influence crystallization.[5]
MethanolPolar protic65

Crystal Growth Protocols

Once a suitable solvent or solvent system is identified, the following methods can be employed to grow single crystals. The key to all these methods is to allow the transition from a saturated solution to a supersaturated state to occur slowly, which encourages the growth of a few large, well-ordered crystals rather than many small ones.[5][10]

Slow Evaporation

This is one of the simplest and most common crystallization methods.[5][10]

Protocol 2: Slow Evaporation

  • Dissolve the compound in a suitable solvent (identified from Protocol 1) to create a nearly saturated solution. Gentle heating may be necessary.

  • Filter the solution through a syringe filter into a clean vial to remove any particulate matter.

  • Cover the vial with parafilm and puncture a few small holes with a needle to allow for slow evaporation of the solvent.[11] The rate of evaporation can be controlled by the number and size of the holes.[11]

  • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[1]

  • Monitor the vial for crystal growth.

Vapor Diffusion

Vapor diffusion is an excellent method for growing high-quality crystals from small amounts of material.[5][10] This technique involves the slow diffusion of an anti-solvent (a "poor" solvent in which the compound is insoluble) vapor into a solution of the compound in a "good" solvent.[1]

Protocol 3: Vapor Diffusion (Liquid-Vapor)

  • Prepare a concentrated solution of the compound in a "good" solvent in a small, open vial.

  • Place this small vial inside a larger jar or beaker that contains a layer of the volatile "poor" solvent (anti-solvent). The level of the anti-solvent should be below the top of the inner vial.

  • Seal the outer container tightly.

  • The more volatile anti-solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and inducing crystallization.[1][12]

  • Place the setup in a stable environment and check for crystal growth periodically.

Table 2: Suggested Solvent/Anti-Solvent Pairs for Vapor Diffusion

"Good" Solvent (for compound)"Poor" Solvent (Anti-solvent)
ChloroformHexane
DichloromethanePentane
TolueneHexane
Ethyl AcetateHexane
AcetoneDiethyl Ether
MethanolDiethyl Ether
Slow Cooling

This method is suitable for compounds that exhibit a significant increase in solubility with temperature.

Protocol 4: Slow Cooling

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., near the boiling point of the solvent).

  • Ensure all the solid has dissolved. Filter the hot solution if necessary to remove any insoluble impurities.

  • Seal the container and place it in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in glass wool) to allow for slow cooling to room temperature.[13]

  • Once at room temperature, the container can be transferred to a refrigerator and then a freezer to further decrease the solubility and promote crystal growth. The cooling process should be as slow as possible to encourage the formation of large crystals.[14]

Troubleshooting Common Crystallization Problems

Table 3: Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No Crystals Form Solution is not supersaturated.Allow more solvent to evaporate; add more anti-solvent; cool the solution to a lower temperature.
"Oiling Out" Compound's melting point is lower than the solution temperature; cooling is too rapid; high concentration of impurities.[4]Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly.[4] Further purify the compound.
Formation of Many Small Crystals Nucleation rate is too high; solution is too concentrated; cooling or evaporation is too rapid.[4]Use a more dilute solution; slow down the rate of cooling or evaporation.[4]
Poor Crystal Quality Presence of impurities; rapid crystal growth.Purify the starting material; slow down the crystallization process.

Visualizing the Workflows

The following diagrams illustrate the logical flow of the described crystallization protocols.

Crystal_Growth_Workflow Overall Crystal Growth Workflow start Start with Pure Compound (this compound) solvent_screening Protocol 1: Solvent Screening start->solvent_screening single_solvent Ideal Single Solvent Found? solvent_screening->single_solvent mixed_solvent Identify Miscible Good/Poor Solvent Pair single_solvent->mixed_solvent No method_selection Select Crystal Growth Method single_solvent->method_selection Yes mixed_solvent->method_selection slow_evaporation Protocol 2: Slow Evaporation method_selection->slow_evaporation vapor_diffusion Protocol 3: Vapor Diffusion method_selection->vapor_diffusion slow_cooling Protocol 4: Slow Cooling method_selection->slow_cooling crystal_harvest Harvest & Analyze Crystals (X-ray Diffraction) slow_evaporation->crystal_harvest vapor_diffusion->crystal_harvest slow_cooling->crystal_harvest end End crystal_harvest->end Success troubleshoot Troubleshoot (See Table 3) crystal_harvest->troubleshoot Failure troubleshoot->solvent_screening

Caption: Overall workflow for crystal growth.

Slow_Evaporation_Workflow Protocol 2: Slow Evaporation Workflow start Dissolve Compound in Suitable Solvent filter Filter Solution start->filter prepare_vial Transfer to Clean Vial filter->prepare_vial cover Cover with Parafilm & Puncture Holes prepare_vial->cover evaporate Allow Slow Evaporation (Days to Weeks) cover->evaporate end Harvest Crystals evaporate->end

Caption: Slow Evaporation experimental workflow.

Vapor_Diffusion_Workflow Protocol 3: Vapor Diffusion Workflow cluster_setup Experimental Setup prep_inner Prepare Concentrated Solution in 'Good' Solvent (Inner Vial) place_vial Place Inner Vial Inside Outer Jar prep_inner->place_vial prep_outer Add Anti-Solvent ('Poor' Solvent) to Outer Jar prep_outer->place_vial seal Seal Outer Jar place_vial->seal diffuse Allow Slow Diffusion of Anti-Solvent Vapor seal->diffuse end Harvest Crystals diffuse->end

Caption: Vapor Diffusion experimental workflow.

References

Application Notes and Protocols for 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide comprehensive procedures for the safe handling, storage, and use of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide, a chemical intermediate often utilized in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.

Compound Data and Properties

This compound is a halogenated acetamide derivative. Its physical and chemical properties are summarized below.

PropertyValueSource(s)
CAS Number 366-44-9[1]
Molecular Formula C₉H₉ClFNO[2]
Molecular Weight 201.63 g/mol [2]
Appearance Off-white to light yellow powder[1]
Purity ≥98% - 99%[1][3]
Storage Keep in a cool, dry, well-ventilated place[1]
Solubility Low water solubility is expected[4]
Melting Point Data not available. A similar compound, N-(4-Chloro-2-methylphenyl)acetamide, melts at 139-140 °C.[5]

Safety and Hazard Information

This compound is an irritant and may be harmful if exposure occurs. The health hazards have not been fully investigated. The following safety information is based on data for the target compound and structurally similar chloroacetamides.[4][6]

Hazard CategoryGHS Classification and Statements
Pictogram
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation.[4][6] H319: Causes serious eye irritation.[4][6] H335: May cause respiratory irritation.[4]
Precautionary Statements P261: Avoid breathing dust.[4][6] P264: Wash face, hands, and any exposed skin thoroughly after handling.[5][7] P271: Use only outdoors or in a well-ventilated area.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4][5] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[4][5] P501: Dispose of contents/container to an approved waste disposal plant.[4][5]

Handling and Storage Protocols

Personal Protective Equipment (PPE)

Before handling the compound, ensure the following PPE is worn:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.

  • Body Protection: Wear a lab coat and other protective clothing to prevent skin exposure.

  • Respiratory Protection: For operations that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

Safe Handling Protocol

All handling of this compound should be performed inside a certified chemical fume hood to minimize inhalation risk.

  • Preparation: Ensure an eyewash station and safety shower are accessible.[3] Designate a specific area within the fume hood for handling the compound.

  • Weighing: To avoid generating dust, do not weigh the compound directly on an open balance. Weigh it in a tared, sealed container (e.g., a vial or a weighing boat within a secondary container).

  • Transfer: Use spatulas to handle the solid. Avoid scooping actions that could create airborne dust. If transferring to a reaction vessel containing a solvent, add the solid slowly to the liquid to prevent splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[7] Decontaminate all surfaces and equipment used.

Storage Protocol

Proper storage is essential to maintain the compound's stability and ensure safety.

  • Container: Keep the compound in its original, tightly closed container.[5]

  • Environment: Store in a cool, dry, and well-ventilated area.[1]

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[3]

  • Access: Store in a locked cabinet or an area accessible only to authorized personnel.

Experimental Protocols

Protocol for Synthesis of this compound

This protocol describes the synthesis via acylation of 4-fluoro-2-methylaniline with chloroacetyl chloride. This method is adapted from general procedures for the synthesis of N-substituted chloroacetamides.[1][8][9]

Materials:

  • 4-fluoro-2-methylaniline

  • Chloroacetyl chloride

  • Triethylamine (or another suitable base like sodium acetate)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane, or Tetrahydrofuran)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-fluoro-2-methylaniline (1 equivalent) and triethylamine (1.1 equivalents) in the chosen anhydrous solvent.

  • Cool the flask in an ice bath to 0-5 °C with constant stirring.

  • Add chloroacetyl chloride (1.05 equivalents) dropwise to the cooled solution via a dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours, monitoring the reaction by TLC.[1]

  • Upon completion, filter the mixture to remove the triethylamine hydrochloride salt precipitate.

  • Wash the filtrate with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[1]

Spill Cleanup Protocol

In case of a spill, evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated (use fume hood if spill is contained).

  • Contain: Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, dry sand, or earth. Do not use combustible materials.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal.[3] Avoid actions that generate dust.

  • Clean: Wipe the spill area with a damp cloth (using a suitable solvent if necessary), and place the cleaning materials into the waste container.

  • Decontaminate: Wash the area thoroughly with soap and water.

Waste Disposal Protocol

All waste materials must be disposed of in accordance with local, state, and federal regulations.[5]

  • Chemical Waste: Unused compound and reaction byproducts should be collected in a designated, labeled hazardous waste container.

  • Contaminated Materials: Used gloves, weighing papers, absorbent materials from spills, and empty containers should be considered contaminated. Place them in a sealed, labeled container for hazardous waste disposal. Do not mix with other waste streams.[10]

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep Don Personal Protective Equipment (PPE) area Work in Chemical Fume Hood prep->area weigh Weigh Compound in a Sealed/Contained Vessel area->weigh transfer Slowly Transfer Solid to Reaction Vessel weigh->transfer decon Decontaminate Glassware and Work Surfaces transfer->decon wash Wash Hands and Exposed Skin decon->wash store Store Compound in Tightly Sealed Container in a Cool, Dry Place wash->store

4-fluoro-2-methylaniline

>]; plus1 [label="+"]; r2 [label=<

Chloroacetyl chloride

>]; }

product [label=<

this compound

];

{rank=same; r1; plus1; r2;}

reagents [label="Triethylamine, Anhydrous Solvent\n0 °C to Room Temp.", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

r2 -> reagents [style=invis]; reagents -> product [label=" "]; } dot Caption: Synthesis of the target compound.

Antifungal_Mechanism cluster_membrane Fungal Cell Membrane cluster_dna Fungal Nucleus compound 2-Chloro-N-phenylacetamide (Related Compound) ergosterol Binds to Ergosterol compound->ergosterol Pathway 1 enzyme Inhibits Thymidylate Synthase compound->enzyme Pathway 2 disruption Membrane Disruption ergosterol->disruption death Fungicidal Effect disruption->death dna_synth Inhibition of DNA Synthesis enzyme->dna_synth dna_synth->death

References

Application Note and Protocol: Scale-Up Synthesis of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide, an important intermediate in pharmaceutical and agrochemical research. The synthesis involves the acylation of 4-fluoro-2-methylaniline with chloroacetyl chloride. This application note outlines the reaction parameters, work-up, and purification procedures suitable for larger-scale laboratory or pilot plant production. The protocol is based on established methods for the synthesis of analogous N-aryl chloroacetamides and is designed to be robust and scalable.[1][2][3]

Introduction

N-substituted 2-chloroacetamides are versatile building blocks in organic synthesis due to the reactive C-Cl bond, which allows for facile nucleophilic substitution.[4][5] The target molecule, this compound (CAS No. 366-44-9), is a key intermediate for various biologically active compounds. This protocol details a reliable method for its synthesis on a larger scale, focusing on yield, purity, and operational safety.[6][7] The primary reaction is the N-acylation of 4-fluoro-2-methylaniline with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Chemical Reaction

Experimental Protocols

Materials and Equipment:

  • Reactors: 10L jacketed glass reactor with overhead stirring, reflux condenser, and a temperature probe.

  • Reagents:

    • 4-fluoro-2-methylaniline (≥98% purity)

    • Chloroacetyl chloride (≥99% purity)

    • Triethylamine (≥99% purity) or Sodium Acetate

    • Toluene or Acetic Acid (ACS grade)

    • Deionized water

  • Safety: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory. Chloroacetyl chloride is highly corrosive and lachrymatory.

Protocol 1: Synthesis in Toluene with Triethylamine

This protocol is adapted from a method described for a structurally similar compound and is suitable for scale-up.[3]

  • Reactor Setup: Equip the 10L jacketed glass reactor with an overhead stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Charging Reactants:

    • Charge the reactor with 4-fluoro-2-methylaniline (1.00 kg, 7.99 mol, 1.0 equiv).

    • Add toluene (4.0 L).

    • Begin stirring to ensure homogeneity.

    • Add triethylamine (0.89 kg, 8.79 mol, 1.1 equiv) to the mixture.

  • Reaction:

    • Slowly add chloroacetyl chloride (0.99 kg, 8.79 mol, 1.1 equiv) to the stirred solution via the dropping funnel over a period of 1-2 hours.

    • Maintain the internal temperature between 20-30°C during the addition using the reactor jacket. An initial cooling may be required to control the exotherm.

    • After the addition is complete, stir the mixture at room temperature for an additional 4-6 hours.

  • Work-up:

    • Add deionized water (3.0 L) to the reactor and stir for 15 minutes.

    • Stop stirring and allow the layers to separate. Remove the lower aqueous layer containing triethylamine hydrochloride.

    • Wash the organic layer with deionized water (2 x 2.0 L).

    • Concentrate the toluene layer under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent such as ethanol or an isopropanol/water mixture to yield the final product.

    • Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved.

Protocol 2: Synthesis in Acetic Acid with Sodium Acetate

This protocol is based on the synthesis of other N-aryl chloroacetamides and offers an alternative base and solvent system.[2]

  • Reactor Setup: As described in Protocol 1.

  • Charging Reactants:

    • Charge the reactor with 4-fluoro-2-methylaniline (1.00 kg, 7.99 mol, 1.0 equiv).

    • Add glacial acetic acid (5.0 L) and stir to dissolve.

    • Cool the solution to 0-5°C using a circulating chiller.

  • Reaction:

    • Add chloroacetyl chloride (1.08 kg, 9.59 mol, 1.2 equiv) portion-wise or via a dropping funnel, ensuring the internal temperature does not exceed 10°C.

    • After the addition, allow the mixture to stir at 0-5°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Work-up and Precipitation:

    • Prepare a solution of sodium acetate (1.31 kg, 15.98 mol, 2.0 equiv) in water (5.0 L).

    • Slowly add the sodium acetate solution to the reaction mixture. The product will precipitate as a solid.

    • Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.

  • Purification:

    • Filter the solid product and wash the filter cake thoroughly with cold deionized water.

    • Recrystallize the crude product from ethanol.

    • Dry the final product under vacuum at 50-60°C.

Data Presentation

Table 1: Reactant Stoichiometry and Properties

Compound Formula MW ( g/mol ) Equivalents Moles Mass (kg) Volume (L) Density (g/mL)
4-fluoro-2-methylanilineC₇H₈FN125.151.07.991.00~0.91~1.10
Chloroacetyl chlorideC₂H₂Cl₂O112.941.18.790.99~0.70~1.42
TriethylamineC₆H₁₅N101.191.18.790.89~1.23~0.73
TolueneC₇H₈92.14---4.0~0.87

Table 2: Expected Yield and Purity

Parameter Expected Value Method of Analysis
Appearance Off-white to light yellow powder[6][8]Visual Inspection
Expected Yield 85-96%Gravimetric
Purity ≥98%[6]HPLC, GC-MS
Melting Point To be determinedMelting Point Apparatus

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow Workflow for the Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge Reactor with 4-fluoro-2-methylaniline, Solvent, and Base B Cool Reactor (if required) A->B Protocol Dependent C Slowly Add Chloroacetyl Chloride B->C D Stir at Controlled Temperature C->D E Aqueous Wash / Quench (e.g., Water or NaOAc solution) D->E F Phase Separation or Filtration E->F G Solvent Removal (if applicable) F->G H Recrystallization G->H I Drying under Vacuum H->I J Final Product I->J

Caption: A generalized workflow for the scale-up synthesis.

Logical Relationship of Key Parameters

LogicalRelationships Key Parameter Relationships Temp Temperature Control Yield Yield Temp->Yield Purity Purity Temp->Purity Side Reactions Safety Process Safety Temp->Safety Exotherm Control AdditionRate Addition Rate of Chloroacetyl Chloride AdditionRate->Temp AdditionRate->Safety Base Choice of Base Base->Yield Base->Purity Work-up Ease Solvent Choice of Solvent Solvent->Yield Solvent->Purity Recrystallization Efficiency

Caption: Interdependencies of critical process parameters.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions, and detailed protocols to improve reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis is a nucleophilic acyl substitution reaction. The nitrogen atom of the 4-fluoro-2-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion. A base is typically added to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction.

Q2: Why is a base, such as triethylamine (Et₃N), necessary in this reaction?

A base is crucial for two main reasons. First, it neutralizes the HCl generated during the reaction. If left unneutralized, the HCl would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[1] Second, preventing an acidic environment minimizes potential side reactions and degradation of acid-sensitive components.

Q3: What are the main safety precautions to consider?

Chloroacetyl chloride is highly corrosive, lachrymatory (tear-inducing), and reacts violently with water. 4-fluoro-2-methylaniline is toxic if it comes into contact with skin, is swallowed, or is inhaled.[2] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Anhydrous solvents should be used to avoid the exothermic and hazardous reaction of chloroacetyl chloride with water.[1]

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] For TLC, a sample of the reaction mixture is spotted on a TLC plate alongside the starting material (4-fluoro-2-methylaniline). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicate the reaction is proceeding.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis. For a logical workflow to diagnose these problems, refer to the Troubleshooting Workflow diagram below.

Q5: My reaction yield is low. What are the potential causes and solutions?

Low yield is a common problem that can be attributed to several factors. A systematic approach is needed to identify the root cause.

  • Cause 1: Inactive Starting Material (Aniline). The nucleophilicity of 4-fluoro-2-methylaniline is reduced by the electron-withdrawing fluorine atom.[4] If the aniline has degraded or is of poor quality, the reaction will be sluggish.

    • Solution: Ensure the purity of the aniline using techniques like NMR or GC-MS. If necessary, purify the starting material by distillation or recrystallization.

  • Cause 2: Hydrolysis of Chloroacetyl Chloride. Chloroacetyl chloride is highly reactive towards water. Any moisture in the solvent, glassware, or on the starting aniline will lead to its decomposition into chloroacetic acid, which will not participate in the desired reaction.[1]

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried) before use. Handle reagents under an inert atmosphere (e.g., Nitrogen or Argon) if possible.

  • Cause 3: Insufficient Base. If the HCl byproduct is not effectively neutralized, it will protonate the aniline, taking it out of the reaction.[1]

    • Solution: Use at least a stoichiometric equivalent (1.0 eq) of a suitable base like triethylamine. In practice, using a slight excess (e.g., 1.1-1.2 eq) can be beneficial.

  • Cause 4: Suboptimal Reaction Temperature. The initial reaction is exothermic. Adding the chloroacetyl chloride at a low temperature (0 °C) is critical to control the reaction rate and prevent side reactions.[5][6] However, if the reaction is sluggish, a slightly elevated temperature after the initial addition may be required.

    • Solution: Add the chloroacetyl chloride dropwise to the aniline solution while maintaining the temperature at 0 °C with an ice bath. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.[5][6]

Q6: I am observing an unknown impurity in my final product's NMR/LC-MS. What could it be?

  • Impurity 1: Unreacted 4-fluoro-2-methylaniline. This is common if the reaction did not go to completion.

    • Solution: Increase the reaction time or consider adding a slight excess of chloroacetyl chloride (e.g., 1.05 eq). This impurity can typically be removed during workup by washing the organic layer with a dilute acid (e.g., 1M HCl), which will protonate the aniline and move it to the aqueous layer.

  • Impurity 2: Triethylamine Hydrochloride (Et₃N·HCl). This salt is a byproduct of the reaction when using triethylamine as the base.

    • Solution: This salt has limited solubility in many organic solvents and can often be removed by filtration.[6] Additionally, washing the organic layer with water during the workup will effectively remove this and other water-soluble impurities.[6]

  • Impurity 3: Diacylated Product. This occurs if the newly formed amide nitrogen is acylated again. This is generally unlikely under standard conditions as the amide nitrogen is significantly less nucleophilic than the starting aniline.

    • Solution: Ensure slow, controlled addition of the chloroacetyl chloride to avoid localized high concentrations of the acylating agent.

Data Presentation

Table 1: Effect of Solvent and Base on Yield

The following table summarizes typical conditions and expected outcomes based on analogous reactions described in the literature. The specific target molecule's yield may vary.

SolventBase (eq.)Temperature (°C)Typical Yield (%)Reference
Chloroform (CHCl₃)Triethylamine (1.2)0 to RT75-85[5]
TolueneTriethylamine (1.0)0 to RT70-80[6]
1,2-Dichloroethylene1N NaOH (aq)20 to 3585-95[7]
Acetic AcidSodium Acetate-2 to RT~70[8]

Note: Yields are illustrative and can be influenced by reaction scale, purity of reagents, and workup efficiency.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from procedures for similar chloroacetamides.[5][6]

Materials:

  • 4-fluoro-2-methylaniline (1.0 eq)

  • Chloroacetyl chloride (1.05 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Chloroform

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-2-methylaniline (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Acylation: Add chloroacetyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction by TLC.[3]

  • Workup:

    • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.[1]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a solid.[3][9]

Mandatory Visualizations

Diagrams (Graphviz DOT Language)

G cluster_start Start Materials cluster_process Process cluster_workup Workup & Purification A 4-fluoro-2-methylaniline P1 1. Dissolve aniline and base in solvent A->P1 B Chloroacetyl Chloride B->P1 C Anhydrous Solvent (DCM) C->P1 D Base (Et3N) D->P1 P2 2. Cool to 0°C P1->P2 P3 3. Add chloroacetyl chloride dropwise P2->P3 P4 4. Stir at Room Temperature (2-4h) P3->P4 P5 5. Monitor by TLC/LC-MS P4->P5 W1 6. Aqueous Wash (Acid, Base, Brine) P5->W1 Reaction Complete W2 7. Dry Organic Layer (Na2SO4) W1->W2 W3 8. Concentrate Solvent W2->W3 W4 9. Recrystallize W3->W4 End Pure Product: This compound W4->End

Caption: Experimental workflow for the synthesis of this compound.

G start Low Yield or Impure Product Observed p1 Check Reagent Purity & Stoichiometry start->p1 p2 Review Reaction Conditions start->p2 p3 Analyze Workup & Purification start->p3 c1a Aniline degraded? p1->c1a c1b Acid chloride hydrolyzed? p1->c1b c1c Insufficient base? p1->c1c c2a Temperature too high/low? p2->c2a c2b Reaction time too short? p2->c2b c2c Anhydrous conditions met? p2->c2c c3a Washes inefficient? p3->c3a c3b Recrystallization solvent optimal? p3->c3b s1a Solution: Purify/replace aniline c1a->s1a s1b Solution: Use fresh acid chloride & anhydrous solvent c1b->s1b s1c Solution: Use 1.1-1.2 eq base c1c->s1c s2a Solution: Add dropwise at 0°C, then warm to RT c2a->s2a s2b Solution: Increase reaction time, monitor by TLC c2b->s2b s2c Solution: Dry glassware, use anhydrous solvent c2c->s2c s3a Solution: Use dilute acid/base washes to remove starting materials c3a->s3a s3b Solution: Screen solvent systems for recrystallization c3b->s3b

Caption: Troubleshooting workflow for identifying and solving common synthesis issues.

References

Common side products in the synthesis of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common and efficient method for synthesizing this compound is the chloroacetylation of 4-fluoro-2-methylaniline. This reaction involves the nucleophilic attack of the amino group of 4-fluoro-2-methylaniline on the carbonyl carbon of chloroacetyl chloride. A base, typically a tertiary amine like triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Q2: What are the most common side products I should be aware of during the synthesis?

The primary side products encountered in this synthesis are:

  • N,N-bis(chloroacetyl)-4-fluoro-2-methylaniline (Diacylation Product): This impurity forms when a second molecule of chloroacetyl chloride reacts with the nitrogen atom of the desired product.

  • Chloroacetic Acid: This is a result of the hydrolysis of chloroacetyl chloride in the presence of moisture.

  • Unreacted 4-fluoro-2-methylaniline: Incomplete reaction can lead to the presence of the starting material in the final product.

Q3: How can I minimize the formation of the diacylation side product?

To minimize the formation of the N,N-bis(chloroacetyl) impurity, consider the following:

  • Stoichiometry: Use a close to 1:1 molar ratio of 4-fluoro-2-methylaniline to chloroacetyl chloride. A slight excess of the aniline can sometimes be used to ensure the complete consumption of the more reactive chloroacetyl chloride.

  • Controlled Addition: Add the chloroacetyl chloride to the reaction mixture slowly and at a controlled temperature, typically at 0-5 °C. This helps to prevent localized high concentrations of the acylating agent.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base. While triethylamine is common, other bases can be explored.

Q4: What are the best practices to avoid the hydrolysis of chloroacetyl chloride?

Chloroacetyl chloride is highly susceptible to hydrolysis. To prevent the formation of chloroacetic acid, adhere to these practices:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.

  • Proper Storage: Store chloroacetyl chloride in a tightly sealed container in a cool, dry place.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Significant formation of side products. - Loss of product during workup and purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize side product formation. - Ensure efficient extraction and recrystallization procedures to minimize product loss.
Presence of a Significant Amount of Unreacted 4-fluoro-2-methylaniline - Insufficient chloroacetyl chloride. - Deactivation of chloroacetyl chloride due to hydrolysis.- Verify the stoichiometry and consider using a slight excess (e.g., 1.05 equivalents) of chloroacetyl chloride. - Ensure stringent anhydrous conditions throughout the experiment.
High Percentage of Diacylation Product Detected - Excess chloroacetyl chloride. - Reaction temperature is too high. - Use of a strong, non-hindered base.- Use a 1:1 or slightly less than 1:1 molar ratio of chloroacetyl chloride to the aniline. - Maintain a low reaction temperature (0-5 °C) during the addition of chloroacetyl chloride. - Consider using a bulkier tertiary amine base.
Product is Oily or Difficult to Crystallize - Presence of impurities, particularly unreacted starting materials or the diacylation product.- Purify the crude product using column chromatography on silica gel. - Attempt recrystallization from a different solvent system. A mixture of a good solvent and a poor solvent can be effective.
Product Appears Discolored - Presence of colored impurities from starting materials or side reactions.- Treat the solution of the crude product with activated carbon before recrystallization. - Perform multiple recrystallizations to achieve a colorless product.

Experimental Protocols

Synthesis of this compound[1]

This protocol is adapted from a similar synthesis and should be optimized for the specific substrate.

Materials:

  • 4-fluoro-2-methylaniline

  • Chloroacetyl chloride

  • Triethylamine

  • Toluene (anhydrous)

  • Water (deionized)

  • Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoro-2-methylaniline (1.0 eq) and triethylamine (1.05 eq) in anhydrous toluene under an inert atmosphere.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add chloroacetyl chloride (1.0 eq) dropwise to the stirred mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the organic filtrate with water (3 x volume of toluene).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or toluene).

Purification by Recrystallization
  • Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol).

  • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot filter the solution to remove the activated carbon.

  • Slowly add a solvent in which the product is poorly soluble (e.g., water) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Compound Formula Molecular Weight ( g/mol ) Typical Purity (%) [1]
This compoundC₉H₉ClFNO201.63>99
N,N-bis(chloroacetyl)-4-fluoro-2-methylanilineC₁₁H₉Cl₂FNO₂292.10Variable
Chloroacetic acidC₂H₃ClO₂94.50Variable
4-fluoro-2-methylanilineC₇H₈FN125.14-

Mandatory Visualization

Logical Workflow for Troubleshooting Synthesis Issues

TroubleshootingWorkflow Troubleshooting Workflow for Synthesis start Start Synthesis reaction_complete Reaction Complete? start->reaction_complete low_yield Low Yield reaction_complete->low_yield No high_purity High Purity? reaction_complete->high_purity Yes low_yield->start Optimize Conditions impure_product Impure Product high_purity->impure_product No end_product Desired Product high_purity->end_product Yes purification Recrystallization / Chromatography impure_product->purification Purify purification->high_purity SideProductFormation Side Product Formation Pathways aniline 4-Fluoro-2-methylaniline product Desired Product aniline->product + Chloroacetyl Chloride chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->product hydrolysis Chloroacetic Acid chloroacetyl_chloride->hydrolysis + H₂O diacylation Diacylation Product product->diacylation + Chloroacetyl Chloride water H₂O water->hydrolysis

References

Troubleshooting low purity in 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials (4-fluoro-2-methylaniline), diacylated byproducts where a second chloroacetyl group has reacted with the initial product, and hydrolysis products if water is present in the reaction mixture. O-acylation can also occur if there are other nucleophilic groups present on the aniline.[1][2]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] These techniques allow for the visualization of the consumption of starting materials and the formation of the desired product and any byproducts.

Q3: What are suitable analytical methods for determining the purity of the final product?

A3: The purity of this compound can be determined using several analytical methods. HPLC is a common and effective method for quantifying purity by measuring the peak area of the main component relative to impurities.[4] Other techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and quantitative Nuclear Magnetic Resonance (qNMR).[4]

Q4: What are the recommended storage conditions for this compound?

A4: The compound should be stored in a tightly sealed container in a cool, dry place to prevent hydrolysis.[5] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) and protected from light is advisable.[6]

Troubleshooting Guide

Issue 1: Low Purity of the Final Product

Q: My final product shows low purity after synthesis. What are the potential causes and how can I improve it?

A: Low purity in the synthesis of this compound can stem from several factors. Below is a troubleshooting workflow to address this issue.

Troubleshooting_Low_Purity cluster_0 Problem Identification cluster_1 Investigation & Optimization cluster_2 Solution Implementation cluster_3 Verification start Low Purity Detected impurity_profile Analyze Impurity Profile (HPLC, LC-MS) start->impurity_profile unreacted_sm High Unreacted Starting Material? impurity_profile->unreacted_sm impurity_profile->unreacted_sm side_products Significant Side Products? check_reagents Check Reagent Purity & Stoichiometry unreacted_sm->check_reagents Yes check_conditions Optimize Reaction Conditions (Temp, Time) unreacted_sm->check_conditions Yes control_stoichiometry Control Acylating Agent Stoichiometry side_products->control_stoichiometry Yes modify_workup Modify Work-up/ Purification side_products->modify_workup Yes rerun Re-run Reaction with Optimized Parameters check_reagents->rerun check_conditions->rerun control_stoichiometry->rerun purify Recrystallize or use Column Chromatography modify_workup->purify end High Purity Product purify->end rerun->end

Caption: Troubleshooting workflow for low product purity.

Issue 2: Incomplete Reaction or Low Yield

Q: My reaction is not going to completion, and I have a low yield. What should I consider?

A: Incomplete reactions and low yields are common challenges, often due to the steric hindrance of the 2-methyl group on the aniline.[1]

  • Reactivity of Acylating Agent: Chloroacetyl chloride is generally reactive, but ensuring its quality is crucial. If it has degraded, the reaction will be sluggish.[2]

  • Reaction Temperature: While the reaction is often performed at room temperature after initial cooling, gentle heating might be necessary to drive it to completion.[7] However, high temperatures can promote side reactions.[2]

  • Choice of Base: A base like triethylamine is typically used to neutralize the HCl byproduct.[7] Using a slight excess of the base can be beneficial. For particularly stubborn reactions, a more potent catalyst like 4-(Dimethylaminopyridine) (DMAP) can be employed to form a more reactive acylating intermediate.[1]

  • Solvent: The choice of solvent is important for solubility and reaction rate. Toluene and chloroform are commonly used.[1][8] Ensure the starting aniline is fully dissolved.[1]

Data Presentation

The following tables summarize reaction conditions and outcomes for the synthesis of similar N-acyl anilines. Note that this data is for related compounds and should be used as a guideline for optimizing the synthesis of this compound.

Table 1: Synthesis of 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide [1]

Starting MaterialAcylating AgentBaseSolventTemperatureReaction TimePurityYield
N-isopropyl-4-fluoroanilineChloroacetyl chlorideNoneTolueneReflux~6 hours97.1%96%
N-isopropyl-4-fluoroanilineChloroacetyl chlorideTriethylamineXyleneRoom Temp4 hours98.6%98.1%

Table 2: Synthesis of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide [4][8]

Starting MaterialAcylating AgentBaseSolventTemperatureReaction TimeYield
4-fluoro-3-nitroanilineChloroacetyl chlorideTriethylamineChloroform0°C to Room Temp20 hours80%

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on similar preparations.[7][8]

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoro-2-methylaniline (1 equivalent) and triethylamine (1.1 equivalents) in a suitable solvent (e.g., toluene or chloroform) under an inert atmosphere.

  • Cool the mixture in an ice bath to 0°C.

  • Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate).[2][4]

Reaction Pathway and Potential Side Reactions

The following diagram illustrates the main reaction pathway and potential side reactions that can lead to impurities.

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions / Products cluster_base Acid Scavenging aniline 4-fluoro-2-methylaniline intermediate Tetrahedral Intermediate aniline->intermediate + acyl_chloride Chloroacetyl chloride acyl_chloride->intermediate hydrolysis Chloroacetic acid (from hydrolysis of acyl chloride) acyl_chloride->hydrolysis + H2O (trace) product This compound diacylated Diacylated byproduct product->diacylated + Chloroacetyl chloride (excess) intermediate->product - HCl hcl HCl salt Base·HCl Salt hcl->salt base Base (e.g., Et3N) base->salt + water H2O

Caption: Synthesis pathway and potential side reactions.

References

Technical Support Center: Optimization of Reaction Conditions for Chloroacetylation of Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chloroacetylation of anilines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chloroacetylation of anilines?

A1: The most common methods for the chloroacetylation of anilines involve the reaction of an aniline with chloroacetyl chloride. Key variations in this reaction include the choice of solvent, the base used to neutralize the HCl byproduct, and the overall reaction conditions (e.g., temperature, reaction time). Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and aqueous buffers.[1][2] Bases frequently employed are triethylamine (TEA), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and sodium bicarbonate.[2][3] Green chemistry approaches utilizing phosphate buffers have also been developed to offer high yields and simple product isolation.[4][5]

Q2: My reaction is giving a low yield. What are the potential causes and how can I improve it?

A2: Low yields in chloroacetylation reactions can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting aniline is fully consumed.[2]

  • Side reactions: The formation of byproducts can significantly lower the yield of the desired product. Common side reactions include the formation of di-substituted products and oxidation of the aniline.[4][6]

  • Suboptimal base or solvent: The choice of base and solvent can have a significant impact on the reaction yield.[7] It is recommended to screen different combinations to find the optimal conditions for your specific substrate.

  • Hydrolysis of chloroacetyl chloride: Chloroacetyl chloride can react with water, which can be a problem in aqueous methods if the rate of N-acylation is not significantly faster.[5]

Q3: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?

A3: Poor selectivity can be a challenge, especially with anilines that have other reactive functional groups. To improve selectivity:

  • Protecting groups: If the aniline contains other nucleophilic groups (e.g., hydroxyl or other amino groups), consider using protecting groups to prevent unwanted side reactions.[6]

  • Chemoselective methods: Certain reaction conditions can favor N-acylation over other reactions. For example, conducting the reaction in a phosphate buffer has been shown to selectively N-chloroacylate anilines in the presence of alcohols and phenols.[4][8]

  • Catalyst choice: In some cases, the addition of a catalyst like FeCl₃ can suppress the reactivity of other functional groups, leading to selective chloroacetylation of the aniline.[4][5]

Q4: My reaction mixture is turning dark or forming a tar-like substance. What is happening and how can I prevent it?

A4: The formation of dark colors or tar often indicates oxidation of the aniline starting material or the product.[6][9] Anilines are susceptible to oxidation, especially under harsh reaction conditions. To mitigate this:

  • Use purified reagents: Ensure your aniline is pure and free of colored impurities.[6]

  • Inert atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can prevent air oxidation.[6]

  • Moderate reaction conditions: Avoid excessively high temperatures, as this can promote decomposition and polymerization.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low Yield Incomplete reactionMonitor reaction by TLC until starting material is consumed.[2] Increase reaction time or temperature cautiously.
Suboptimal base/solventScreen different bases (e.g., DBU, TEA) and solvents (e.g., THF, DCM, phosphate buffer).[2][7]
Side product formationOptimize reaction conditions to improve selectivity (see selectivity issue below).
Poor Selectivity (Multiple Products) Reaction with other functional groupsUse protecting groups for other nucleophilic sites.[6] Employ chemoselective reaction conditions, such as using a phosphate buffer.[4][8]
Formation of di-substituted productAdjust the stoichiometry of the reagents. Using a slight excess of the aniline may favor mono-acylation.
Dark Reaction Mixture/Tar Formation Oxidation of aniline or productUse purified, colorless aniline.[6] Conduct the reaction under an inert atmosphere (N₂ or Ar).[6] Avoid high reaction temperatures.[10]
Product is Difficult to Purify Presence of unreacted starting materialsOptimize the reaction to go to completion. Use an appropriate work-up procedure, such as an acidic wash to remove unreacted aniline.[6]
Formation of closely related byproductsConsider recrystallization or column chromatography for purification.

Data Presentation

Table 1: Comparison of Reaction Conditions for Chloroacetylation of Aniline

EntryBase (equivalents)SolventReaction TimeYield (%)Reference
1DBU (0.2)THF3-6 h75-95[2][11]
2-Phosphate Buffer (pH 7.4)15 min92[1]
3TEADCM3-6 h-[7]
4K₂CO₃MeCN>3 h-[4]
5NaHCO₃Ethyl Acetate/Water-Good[3]

Experimental Protocols

Protocol 1: Chloroacetylation of Aniline using DBU in THF [2]

  • In a 50 mL round-bottom flask, dissolve the substituted aniline (6 mmol) in THF (5 mL).

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol) to the solution.

  • Cool the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.

  • Add chloroacetyl chloride (6.1 mmol) dropwise from a dropping funnel, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 3-6 hours.

  • Monitor the reaction progress by TLC (Hexane:EtOAc; 7:3).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry. The product can be further purified by recrystallization from ethanol.

Protocol 2: Rapid Chloroacetylation of Aniline in Phosphate Buffer [1]

  • Dissolve the substituted aniline (6 mmol) in a 0.1 M phosphate buffer (pH 7.4).

  • Stir the solution at room temperature.

  • Add chloroacetyl chloride (6.1 mmol) dropwise to the stirring solution.

  • Continue to stir the reaction mixture at room temperature for approximately 15-20 minutes.

  • If the product precipitates, collect it by filtration and wash with cold water.

  • If the product is soluble, extract it with an organic solvent such as ethyl acetate.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Aniline in Solvent add_base Add Base (e.g., DBU, TEA) (if applicable) start->add_base Organic Solvent Method add_cac Add Chloroacetyl Chloride (dropwise) start->add_cac Aqueous Buffer Method cool Cool Reaction Mixture (e.g., 0-5°C) add_base->cool cool->add_cac react Stir at Specified Temperature and Time add_cac->react monitor Monitor by TLC react->monitor quench Quench Reaction (e.g., add water) monitor->quench Reaction Complete isolate Isolate Product (Filtration/Extraction) quench->isolate purify Purify Product (Recrystallization/Chromatography) isolate->purify troubleshooting_chloroacetylation cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield or Side Products Observed incomplete_rxn Incomplete Reaction start->incomplete_rxn side_reactions Side Reactions (e.g., Oxidation, Di-acylation) start->side_reactions suboptimal_cond Suboptimal Conditions (Solvent, Base, Temp.) start->suboptimal_cond monitor_tlc Monitor by TLC, Adjust Reaction Time/Temp incomplete_rxn->monitor_tlc inert_atm Use Inert Atmosphere (N₂/Ar), Purify Reagents side_reactions->inert_atm chemoselective Use Chemoselective Methods (e.g., Phosphate Buffer) side_reactions->chemoselective optimize_cond Screen Solvents and Bases, Optimize Stoichiometry suboptimal_cond->optimize_cond

References

Technical Support Center: Resolving Solubility Issues with 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide (CAS No. 366-44-9) during in vitro bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a synthetic organic compound, likely a white to off-white powder, often investigated in drug discovery programs.[1][2] Like many small molecule drug candidates, it possesses a hydrophobic structure, leading to poor aqueous solubility. This can cause the compound to precipitate in aqueous bioassay buffers and cell culture media, leading to inaccurate and unreliable experimental results.[3]

Q2: What is the recommended solvent for preparing a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended initial solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound.[4][5] It is miscible with a wide range of aqueous buffers and cell culture media. However, the final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity or off-target effects.[6][7]

Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?

A3: This is a common issue. Immediate precipitation upon dilution suggests that the compound's concentration exceeds its solubility limit in the final aqueous solution.[8] To address this, you can try the following:

  • Decrease the final concentration: Test a lower final concentration of the compound in your assay.

  • Use a pre-warmed buffer: Pre-warming your assay buffer or cell culture medium to the experimental temperature (e.g., 37°C) can sometimes improve solubility.[8]

  • Alter the dilution method: Instead of adding the stock solution directly to the full volume of buffer, try adding it to a smaller volume first and then bringing it up to the final volume, ensuring rapid mixing.

Q4: Are there alternative solvents to DMSO?

A4: Yes, if DMSO is not suitable for your specific assay (e.g., due to its effects on cell differentiation or specific enzyme activity), other organic solvents can be considered.[9][10] Common alternatives include ethanol, dimethylformamide (DMF), and polyethylene glycol 400 (PEG 400).[4][11] It is crucial to determine the compatibility of these solvents with your specific bioassay and to run appropriate vehicle controls.

Q5: How can I determine the maximum soluble concentration of this compound in my assay medium?

A5: You can perform a kinetic or thermodynamic solubility assessment. A simple practical method involves preparing serial dilutions of your compound in the assay medium, incubating for a set period, and then visually or instrumentally (e.g., using a nephelometer or spectrophotometer to detect light scattering) assessing for precipitation.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound.

Observation Potential Cause Recommended Solution
Immediate precipitation upon dilution of DMSO stock in aqueous buffer. The compound's concentration exceeds its aqueous solubility limit.[8]- Lower the final assay concentration of the compound.- Increase the final DMSO concentration (while staying within the tolerable limit for your assay, typically <0.5%).- Test alternative co-solvents.
Precipitation occurs over time during incubation. - Temperature shift: Compound is less soluble at the incubation temperature (e.g., 37°C) than at room temperature where solutions were prepared.- Interaction with media components: The compound may interact with salts, proteins, or other components in the cell culture medium, leading to precipitation.[8]- Pre-warm all aqueous solutions to the incubation temperature before adding the compound.- Test the compound's solubility in simpler buffers (e.g., PBS) to see if media components are the issue.- Consider using a formulation aid like a surfactant (e.g., Tween 80 at a low, non-toxic concentration).[12]
Inconsistent results between experiments. - Incomplete dissolution of stock solution: The compound may not be fully dissolved in the initial DMSO stock.- Precipitation in some wells but not others: Uneven mixing or temperature gradients across the assay plate.- Ensure the stock solution is completely clear before use. Gentle warming (to 37°C) and vortexing can help.- Mix the final assay plate thoroughly by gentle tapping or orbital shaking.- Equilibrate all reagents and plates to the assay temperature before starting.[13]
Low or no biological activity observed. - Compound has precipitated: The effective concentration of the soluble compound is much lower than intended.- Solvent interference: The chosen solvent or its concentration is inhibiting the biological target (e.g., an enzyme).[14][15]- Visually inspect the assay wells for any signs of precipitation.- Run a solvent tolerance experiment to determine the maximum concentration of the solvent that does not affect your assay's performance.
Cell death or morphological changes in vehicle control. Solvent toxicity: The concentration of the organic solvent (e.g., DMSO) is too high for the cells.[6][16]- Reduce the final solvent concentration in the assay. A final DMSO concentration of 0.1% is often a safe starting point for many cell lines.- Test alternative, less toxic solvents.[9][10]

Quantitative Data: Solubility Profile

The following table provides a hypothetical, yet representative, solubility profile for this compound in common laboratory solvents. This data is intended for illustrative purposes to guide solvent selection.

Solvent Solubility (mg/mL) Maximum Recommended Final Concentration in Bioassay Notes
DMSO > 50≤ 0.5%Ideal for high-concentration stock solutions.[5]
DMF > 50≤ 0.5%Similar to DMSO, but can be more toxic.[11]
Ethanol (100%) ~10≤ 1%A less toxic alternative to DMSO for some applications.[11]
Methanol ~5≤ 1%Can be a suitable solvent for some enzyme assays with minimal interference.[15]
Acetonitrile ~2≤ 0.5%Can denature proteins and may be metabolized to toxic byproducts.[11][14]
PEG 400 ~15≤ 1%A biocompatible polymer that can enhance solubility.[11]
Water < 0.01N/AEssentially insoluble in aqueous solutions.
PBS (pH 7.4) < 0.01N/AInsoluble in physiological buffers.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh out 2.156 mg of this compound (Molecular Weight: 215.65 g/mol ).

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Dissolve: Vortex the solution thoroughly for 1-2 minutes. If necessary, gently warm the vial to 37°C in a water bath for 5-10 minutes to aid dissolution.

  • Inspect: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8]

Protocol 2: Kinetic Aqueous Solubility Assessment

  • Prepare Compound Plate: In a 96-well plate, prepare serial dilutions of your compound's DMSO stock solution in DMSO.

  • Prepare Assay Plate: Add the appropriate volume of your aqueous assay buffer or cell culture medium to a new 96-well plate.

  • Initiate Dilution: Transfer a small, consistent volume (e.g., 1 µL) from the compound plate to the assay plate. This will create a range of final compound concentrations with a fixed final DMSO concentration.

  • Mix and Incubate: Mix the plate immediately by gentle orbital shaking. Incubate at the desired experimental temperature.

  • Measure Turbidity: At various time points (e.g., 0, 1, 2, and 24 hours), measure the absorbance (optical density) of the wells at a wavelength where precipitated compounds scatter light (e.g., 600-650 nm) using a plate reader. A higher absorbance indicates greater precipitation.[17]

Protocol 3: Solvent Toxicity Assessment (Cell-Based Assay)

  • Plate Cells: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Prepare Solvent Dilutions: Prepare serial dilutions of your chosen solvent (e.g., DMSO) in cell culture medium to achieve a range of final concentrations (e.g., 0.01% to 5%).

  • Treat Cells: Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations. Include a "medium only" control.

  • Incubate: Incubate the cells for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: Measure cell viability using a standard method, such as an MTT, MTS, or resazurin-based assay.[6][16]

  • Analyze Data: Plot cell viability against the solvent concentration to determine the maximum concentration that does not significantly impact cell health.

Visualizations

G start Compound Precipitation Observed in Bioassay check_stock Is the stock solution fully dissolved? start->check_stock redissolve Warm and vortex stock solution check_stock->redissolve No check_conc Is final concentration too high? check_stock->check_conc Yes redissolve->check_stock lower_conc Lower final assay concentration check_conc->lower_conc Yes check_solvent Is solvent choice appropriate? check_conc->check_solvent No end Solubility Issue Resolved lower_conc->end test_solvents Test alternative solvents (e.g., Ethanol, PEG 400) check_solvent->test_solvents No check_media Interaction with media components? check_solvent->check_media Yes test_solvents->end simplify_buffer Test solubility in simpler buffer (e.g., PBS) check_media->simplify_buffer Possible check_media->end No simplify_buffer->end

Caption: Troubleshooting workflow for compound precipitation.

G cluster_cytoplasm Cytoplasm stimulus Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκBα (Phosphorylated) IKK->IkB phosphorylates NFkB_dimer p50/p65 (Inactive) IkB->NFkB_dimer releases NFkB_active p50/p65 (Active) NFkB_dimer->NFkB_active nucleus Nucleus NFkB_active->nucleus translocates to genes Pro-inflammatory Gene Expression nucleus->genes activates compound Acetamide Compound (Hypothesized Inhibitor) compound->IKK inhibits

Caption: Potential inhibition of the NF-κB signaling pathway.[18][19]

References

Stability testing of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide under stress conditions?

A1: Based on the chemical structure of a substituted chloroacetamide, the primary expected degradation pathway is hydrolysis of the amide bond. This can be catalyzed by both acidic and basic conditions. The molecule may also be susceptible to photolytic degradation. Degradation under oxidative and thermal stress is possible but may be less significant compared to hydrolysis.

Q2: What are the typical stress conditions used in forced degradation studies for a compound like this?

A2: Forced degradation studies are typically conducted under a variety of stress conditions to assess the intrinsic stability of a compound.[1][2] These generally include:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature up to 60-80°C.

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature up to 60-80°C.

  • Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid drug substance at temperatures ranging from 60°C to 105°C.

  • Photolytic Degradation: Exposing the drug substance to a combination of UV and visible light, as per ICH Q1B guidelines.[3]

Q3: How can I develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose. The development process involves:

  • Performing forced degradation studies to generate degradation products.

  • Screening different HPLC columns (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/water or methanol/water with buffers like phosphate or formate) to achieve separation of the parent compound from its degradants.

  • Optimizing the method parameters (e.g., gradient elution, flow rate, column temperature, detection wavelength).

  • Validating the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Q4: What are the potential degradation products of this compound?

A4: While specific degradation products have not been reported, based on the structure, potential degradation products could include:

  • From Hydrolysis: 4-fluoro-2-methylaniline and chloroacetic acid resulting from the cleavage of the amide bond.

  • Further Degradation: The initial degradation products might undergo further reactions depending on the stress conditions.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
No degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the concentration of the stressor (acid, base, or oxidizing agent), elevate the temperature, or prolong the exposure time.
The compound is highly stable under the tested conditions.This is a valid result. Ensure that the analytical method is sensitive enough to detect low levels of degradation.
Complete degradation of the compound. Stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation (typically 5-20%) to observe the primary degradation products.[1]
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure that the analyte and its degradation products are in a suitable ionization state for good chromatography.
Wrong column selection.Screen different stationary phases (e.g., C18, phenyl-hexyl) to find one that provides adequate selectivity.
Mobile phase composition is not optimal.Modify the organic solvent-to-buffer ratio or switch to a different organic solvent (e.g., from acetonitrile to methanol).
Mass balance is not within the acceptable range (e.g., 95-105%). Co-elution of degradation products with the parent peak.Improve the chromatographic resolution by optimizing the HPLC method.
Degradation products do not have a chromophore and are not detected by the UV detector.Use a mass spectrometer (LC-MS) or a universal detector like a charged aerosol detector (CAD) to identify non-UV active degradants.
Formation of volatile degradation products.This can be challenging to quantify. If suspected, consider using techniques like headspace GC-MS for identification.
Precipitation of the drug substance or degradation products.Ensure the solubility of all components in the chosen diluent and mobile phase.

Experimental Protocols

Forced Degradation Study Protocol

This protocol provides a general framework. The specific concentrations, temperatures, and durations should be optimized for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a petri dish and expose it to a dry heat of 105°C in a hot air oven for 24 hours.

    • After exposure, dissolve a known weight of the sample in a suitable solvent and dilute to a known concentration for analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[3]

    • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

    • After exposure, prepare the samples for HPLC analysis.

Illustrative Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Data Presentation

Table 1: Summary of Forced Degradation Results (Illustrative)
Stress Condition% DegradationNumber of Degradation ProductsMajor Degradation Product (Retention Time)
1 M HCl, 60°C, 24h~15%2DP1 (8.5 min)
1 M NaOH, 60°C, 24h~25%3DP2 (7.2 min), DP3 (9.1 min)
30% H₂O₂, RT, 24h~5%1DP4 (10.3 min)
Dry Heat, 105°C, 24h<2%1Minor peak at 6.8 min
Photolytic (ICH Q1B)~8%2DP5 (11.5 min)

Note: This data is illustrative and should be confirmed by experimental studies.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution of this compound acid Acidic Hydrolysis (e.g., 1M HCl, 60°C) stock->acid base Basic Hydrolysis (e.g., 1M NaOH, 60°C) stock->base oxidation Oxidative Stress (e.g., 30% H2O2, RT) stock->oxidation thermal Thermal Stress (e.g., 105°C, solid) stock->thermal photo Photolytic Stress (ICH Q1B) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc validation Method Validation (ICH Q2) hplc->validation

Caption: Experimental workflow for forced degradation studies.

logical_relationship cluster_degradation_pathways Potential Degradation Pathways cluster_degradation_products Potential Degradation Products compound This compound hydrolysis Hydrolysis (Acidic/Basic) compound->hydrolysis oxidation Oxidation compound->oxidation photolysis Photolysis compound->photolysis product1 4-fluoro-2-methylaniline hydrolysis->product1 product2 Chloroacetic acid hydrolysis->product2 product3 Oxidized derivatives oxidation->product3 product4 Photodegradants photolysis->product4

Caption: Potential degradation pathways and products.

References

How to avoid degradation of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide?

Based on its chemical structure, the most probable degradation pathways are hydrolysis, photodegradation, and to a lesser extent, thermal degradation and oxidation.

  • Hydrolysis: The amide bond in the molecule is susceptible to cleavage under both acidic and basic conditions, which would be a primary degradation route.[5] This would lead to the formation of 4-fluoro-2-methylaniline and chloroacetic acid or their corresponding salts.

  • Photodegradation: Chloroacetamide compounds are known to undergo photodegradation, especially when exposed to UV light.[5] The degradation process can involve dechlorination (loss of the chlorine atom), hydroxylation of the aromatic ring, or other complex rearrangements.

  • Oxidation: While typically less reactive towards oxidation than other functional groups, forced oxidation conditions, for instance using hydrogen peroxide, can lead to degradation, potentially forming N-oxides or hydroxylated species.[4]

  • Thermal Degradation: High temperatures can provide the energy needed to break weaker bonds in the molecule, although specific pathways are dependent on the conditions.

Q2: How can I prevent the degradation of my compound during storage?

To minimize degradation during storage, it is recommended to:

  • Store as a solid: The compound is expected to be most stable in its solid, crystalline form.

  • Protect from light: Store in an amber vial or a container wrapped in aluminum foil to prevent photodegradation.

  • Control temperature: Store in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is advisable.

  • Maintain a dry environment: Store in a desiccator or with a desiccant to minimize hydrolysis from atmospheric moisture. Keep the container tightly sealed.

  • Use an inert atmosphere: For highly sensitive applications or long-term storage, consider storing under an inert gas like argon or nitrogen to prevent oxidation.

Q3: What are the likely degradation products I might see in my analysis?

Based on the known degradation pathways of similar molecules, potential degradation products could include:

  • Hydrolysis Products:

    • 4-fluoro-2-methylaniline

    • Chloroacetic acid

    • Hydroxy-substituted analog (where Cl is replaced by OH): 2-hydroxy-N-(4-fluoro-2-methylphenyl)acetamide

  • Photodegradation Products:

    • Dechlorinated product: N-(4-fluoro-2-methylphenyl)acetamide

    • Hydroxylated aromatic ring species

Troubleshooting Guides

Q: I am observing new, unexpected peaks in my HPLC/LC-MS analysis after dissolving the compound. What could be the cause?

A: This is a common issue that often points to degradation in solution. Consider the following possibilities and solutions:

  • Solvent-Induced Degradation:

    • Issue: The solvent may be reacting with your compound. Protic solvents (like methanol or water) can participate in hydrolysis, especially if the pH is not neutral.

    • Solution: If possible, use a less reactive, aprotic solvent (e.g., acetonitrile, THF). Prepare solutions fresh before use and avoid long-term storage in solution.

  • pH-Dependent Hydrolysis:

    • Issue: The amide bond is susceptible to acid or base-catalyzed hydrolysis. If your solvent or sample matrix is acidic or basic, this is a likely cause.

    • Solution: Buffer your solution to a neutral pH (around 6-7.5) if compatible with your experimental setup. Perform a simple experiment by dissolving your compound in solutions of different pH (e.g., pH 3, 7, and 9) to see if the rate of appearance of the impurity peaks changes.

  • Photodegradation:

    • Issue: Standard laboratory lighting can be sufficient to induce photodegradation over time, especially for solutions.

    • Solution: Work in a dimly lit area or use amber glassware for solution preparation and storage to protect the compound from light.

Q: My experimental results are inconsistent. Could degradation of this compound be a factor?

A: Yes, inconsistent results can be a sign of compound instability under your experimental conditions.

  • Troubleshooting Steps:

    • Run a time-course experiment: Analyze your compound in its experimental medium at different time points (e.g., 0, 2, 4, 8, and 24 hours) to see if the concentration of the parent compound decreases over time while impurity peaks increase.

    • Evaluate temperature effects: If your experiment is conducted at elevated temperatures, consider if thermal degradation is occurring. Run a control at a lower temperature to compare.

    • Assess the impact of reagents: Other reagents in your experiment could be promoting degradation. For example, strong acids, bases, or oxidizing/reducing agents will likely degrade the compound. Consider the compatibility of all components in your mixture.

Data Presentation

As specific kinetic data for the degradation of this compound is not available, the following tables provide general guidance for stability testing based on industry standards for forced degradation studies.

Table 1: Recommended Conditions for Forced Degradation Studies [1][4][6]

Stress ConditionReagent/ConditionTypical DurationNotes
Acid Hydrolysis 0.1 M to 1 M HClUp to 72 hoursTest at room temperature and elevated temperature (e.g., 60°C).
Base Hydrolysis 0.1 M to 1 M NaOHUp to 72 hoursTest at room temperature and elevated temperature (e.g., 60°C).
Oxidation 3% to 30% H₂O₂Up to 24 hoursTypically performed at room temperature.
Thermal 60°C to 80°CUp to 1 weekPerformed on the solid compound and in solution.
Photostability ICH Q1B options (e.g., 1.2 million lux hours and 200 W h/m²)VariableExpose both solid and solution samples to UV and visible light.

Table 2: Potential Degradation Products and Their Origin

Potential Degradation ProductLikely Degradation Pathway
4-fluoro-2-methylanilineAcid or Base Hydrolysis
Chloroacetic acidAcid or Base Hydrolysis
2-hydroxy-N-(4-fluoro-2-methylphenyl)acetamideHydrolysis
N-(4-fluoro-2-methylphenyl)acetamidePhotodegradation (Dechlorination)

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for investigating the stability of the target compound. It should be adapted and optimized based on the specific analytical methods available.

Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC with a UV or MS detector

  • Photostability chamber

  • Temperature-controlled oven

Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • Stress Sample Preparation:

    • For each condition, use a concentration of approximately 100 µg/mL of the compound.

    • Control Sample: Dilute the stock solution with 50:50 acetonitrile:water to the target concentration. Analyze immediately (T=0).

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at room temperature and analyze at predefined time points (e.g., 2, 8, 24 hours). If no degradation is observed, repeat at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature and analyze at predefined time points. If degradation is too rapid, use milder conditions (e.g., 0.01 M NaOH).

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, and analyze at predefined time points.

    • Thermal Degradation (Solution): Dilute the stock solution in 50:50 acetonitrile:water. Heat in an oven at 60°C. Analyze at predefined time points.

    • Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 60°C. At each time point, dissolve a portion in acetonitrile for analysis.

    • Photolytic Degradation: Expose both the solid compound and a solution (in a quartz cuvette) to light in a photostability chamber. Analyze at defined intervals. A control sample should be wrapped in foil and kept under the same conditions.

  • Sample Analysis:

    • Use a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile).

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • Peak purity analysis of the parent peak should be performed to ensure it is spectrally homogeneous.

    • If using LC-MS, attempt to identify the mass of the degradation products to help elucidate their structures.

Visualizations

cluster_main Degradation of this compound cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation Parent This compound Hydrolysis_Product1 4-fluoro-2-methylaniline Parent->Hydrolysis_Product1 + H2O (Acid/Base) Hydrolysis_Product2 Chloroacetic Acid Parent->Hydrolysis_Product2 + H2O (Acid/Base) Photo_Product1 N-(4-fluoro-2-methylphenyl)acetamide (Dechlorination) Parent->Photo_Product1 + hv

Caption: Potential degradation pathways for this compound.

cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution (1 mg/mL in ACN) Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Sample at Time Points (e.g., 0, 2, 8, 24h) Stress->Sample Analyze Analyze via Stability-Indicating HPLC/LC-MS Method Sample->Analyze Evaluate Evaluate Data: - Parent Compound Assay - Degradation Product Profile - Mass Balance Analyze->Evaluate Identify Characterize Major Degradants (if necessary) Evaluate->Identify

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Analysis of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of HPLC-MS parameters for the detection of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide.

Frequently Asked Questions (FAQs)

General

  • What is this compound? this compound is a chemical compound that may be analyzed for various purposes in scientific research and drug development. Its accurate detection and quantification are crucial for these applications.

  • Why is HPLC-MS a suitable method for analyzing this compound? High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful analytical technique that offers high sensitivity and selectivity.[1] This allows for the separation of the analyte from complex matrices and its unambiguous identification and quantification based on its mass-to-charge ratio.

Sample Preparation

  • What is a general procedure for preparing a plasma sample for analysis? A common method involves protein precipitation. For example, you can add cold acetonitrile to a plasma sample (e.g., in a 2:1 volume ratio), vortex the mixture to precipitate proteins, and then centrifuge to separate the solid protein from the supernatant containing the analyte.[2] The supernatant can then be further processed or directly injected into the HPLC-MS system.

  • How can I pre-concentrate my sample and remove interfering substances? Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration.[3] It can effectively remove salts, proteins, and other endogenous matrix components that might interfere with the analysis.[2] A typical SPE procedure involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte of interest.

HPLC Parameters

  • What type of HPLC column is recommended? A reversed-phase C18 column is a common and effective choice for the separation of compounds like this compound.[3]

  • What mobile phases are typically used? A common mobile phase combination for reversed-phase chromatography is a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid to improve peak shape and ionization efficiency.[3][4][5] For MS compatibility, volatile modifiers like formic acid are preferred over non-volatile ones like phosphoric acid.[4][5]

Mass Spectrometry Parameters

  • What ionization mode is most suitable? Electrospray Ionization (ESI) is a common and effective ionization technique for this type of compound, typically operated in positive ion mode.[3]

  • How do I determine the precursor and product ions for MS/MS analysis? The precursor ion will be the protonated molecule [M+H]+. To determine the product ions, you will need to perform fragmentation experiments. This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID). The resulting fragments are the product ions. For structurally similar compounds, fragmentation often occurs at the amide bond. For 2-chloro-N-(2,6-dimethylphenyl)acetamide (a related compound), a transition of m/z 198.2 → 107.1 has been reported. Given the structure of this compound, one could predict a precursor ion [M+H]+ at m/z 202.0 and potential product ions resulting from the cleavage of the amide bond or loss of the chloroacetyl group.

  • How can I optimize the collision energy? Collision energy is a critical parameter in MS/MS that influences the fragmentation pattern and the intensity of product ions.[6] It should be optimized for each specific precursor-to-product ion transition to achieve the maximum signal intensity.[6] This is typically done by infusing a standard solution of the analyte and systematically varying the collision energy while monitoring the intensity of the desired product ion.

Troubleshooting Guide

Peak Shape Problems

  • Question: My chromatographic peaks are tailing. What could be the cause and how can I fix it?

    • Answer: Peak tailing can be caused by several factors:

      • Column Contamination: The column may be contaminated with strongly retained substances from previous injections. Solution: Wash the column with a strong solvent.

      • Column Degradation: The column's stationary phase may be degrading. Solution: Replace the column.

      • Secondary Interactions: The analyte may be interacting with active sites on the column packing material. Solution: Add a competing agent like triethylamine (TEA) to the mobile phase (if not using MS) or use a column with a less active stationary phase.

      • Mismatched Sample Solvent and Mobile Phase: The sample solvent may be stronger than the initial mobile phase. Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.[7]

  • Question: I am observing split peaks. What is the likely cause?

    • Answer: Split peaks can be caused by:

      • Contamination at the Column Inlet: The inlet frit of the column might be partially blocked. Solution: Backflush the column or replace the frit if possible. Using a guard column can help prevent this.

      • Injector Issues: Problems with the autosampler, such as a partially blocked needle or incorrect injection volume, can lead to split peaks. Solution: Inspect and clean the injector components.

      • Sample Overload: Injecting too much sample can lead to peak distortion. Solution: Reduce the injection volume or dilute the sample.

      • Incompatible Sample Solvent: The sample solvent may be immiscible with the mobile phase. Solution: Ensure the sample solvent is compatible with the mobile phase.[8]

Sensitivity and Baseline Issues

  • Question: My signal intensity is low. How can I improve it?

    • Answer: Low sensitivity can be addressed by:

      • Optimizing MS Parameters: Ensure that the ESI source parameters (e.g., capillary voltage, gas flows, temperatures) and MS/MS parameters (e.g., collision energy) are optimized for your analyte.

      • Improving Sample Preparation: Use a sample preparation method like SPE to concentrate your analyte and remove interfering matrix components.[3]

      • Checking for Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your analyte. Solution: Improve chromatographic separation to move the analyte away from interfering peaks, or use a more effective sample cleanup procedure.[2]

      • Mobile Phase pH: The pH of the mobile phase can significantly affect ionization efficiency. Experiment with different pH values to find the optimum for your analyte.

  • Question: I am experiencing a noisy or drifting baseline. What should I do?

    • Answer: A noisy or drifting baseline can be caused by:

      • Contaminated Mobile Phase: Impurities in the solvents or additives can cause baseline instability. Solution: Use high-purity solvents and freshly prepared mobile phases.[8]

      • Air Bubbles in the System: Air bubbles in the pump or detector can cause baseline noise. Solution: Degas the mobile phase and purge the system.

      • Detector Issues: A dirty flow cell or a failing detector lamp can contribute to baseline problems. Solution: Clean the flow cell or replace the lamp as needed.

      • Incomplete Column Equilibration: The column may not be fully equilibrated with the mobile phase. Solution: Allow sufficient time for the column to equilibrate before starting a run.

System and Contamination Issues

  • Question: I am observing ghost peaks in my chromatograms. What are they and how do I get rid of them?

    • Answer: Ghost peaks are peaks that appear in a chromatogram where no injection was made or are from a previous injection.

      • Carryover: The most common cause is carryover from a previous, more concentrated sample. Solution: Implement a thorough needle wash protocol in your autosampler method. Injecting a blank solvent after a high-concentration sample can help identify and mitigate carryover.

      • Contaminated System: Components of the HPLC system (e.g., injector, tubing, column) can become contaminated. Solution: Clean the system components systematically.

  • Question: My system backpressure is too high. What should I do?

    • Answer: High backpressure is often due to a blockage in the system.

      • Locate the Blockage: Systematically disconnect components (starting from the detector and moving backward towards the pump) to identify the source of the high pressure. A significant drop in pressure after disconnecting a component indicates the blockage is in that part of the system.

      • Column Blockage: The column inlet frit is a common site for blockages. Solution: Try backflushing the column. If this does not resolve the issue, the column may need to be replaced.

      • Tubing or Filter Blockage: Check for blockages in tubing and in-line filters. Solution: Replace any blocked tubing or filters.

Quantitative Data Summary

ParameterRecommended Value/RangeReference/Comment
HPLC Column Reversed-Phase C18General recommendation for similar compounds.[3]
Mobile Phase A 0.1% Formic Acid in WaterA common choice for reversed-phase LC-MS.[3]
Mobile Phase B Acetonitrile or MethanolStandard organic solvents for reversed-phase HPLC.
Gradient Start with a low percentage of organic phase and ramp up to elute the analyte.A gradient elution is generally recommended to separate the analyte from matrix components.
Flow Rate 0.2 - 0.5 mL/minTypical flow rates for analytical HPLC columns.
Injection Volume 1 - 10 µLDependent on sample concentration and system sensitivity.
Ionization Mode Electrospray Ionization (ESI), Positive ModeGenerally suitable for this class of compounds.[3]
Precursor Ion [M+H]+ m/z 202.0 (calculated)Based on the molecular weight of 201.6 g/mol .
Product Ions To be determined experimentally.Fragmentation is expected at the amide bond.
Collision Energy Analyte and instrument dependent.Requires optimization for each transition.[6]

Experimental Protocols

1. Standard Solution Preparation

  • Accurately weigh a known amount of this compound reference standard.

  • Dissolve the standard in a suitable solvent, such as methanol or acetonitrile, to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare working standard solutions for calibration and optimization.

2. Sample Preparation (Plasma)

  • Pipette a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube.

  • Add three volumes of cold acetonitrile (e.g., 300 µL).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase (e.g., 100 µL).

  • Vortex briefly and transfer to an autosampler vial for analysis.

3. HPLC-MS/MS Method Development

  • Initial HPLC Conditions:

    • Column: C18, e.g., 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

  • MS Parameter Optimization:

    • Infuse a standard solution of the analyte directly into the mass spectrometer to optimize the ESI source parameters (capillary voltage, nebulizer gas, drying gas, and temperature) for maximum signal intensity of the precursor ion [M+H]+.

    • Perform a product ion scan to identify the major fragment ions by subjecting the precursor ion to a range of collision energies.

    • Select one or two of the most intense and specific product ions for Multiple Reaction Monitoring (MRM).

    • Optimize the collision energy for each MRM transition to maximize the product ion signal.

  • Method Validation:

    • Once the method is optimized, perform a validation study to assess its linearity, accuracy, precision, and sensitivity.

Visualizations

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection Reconstitution->Injection HPLC_Column C18 Reversed-Phase Column Injection->HPLC_Column Gradient Gradient Elution HPLC_Column->Gradient ESI Electrospray Ionization (ESI) Gradient->ESI Precursor Precursor Ion Selection ESI->Precursor CID Collision-Induced Dissociation (CID) Precursor->CID Product Product Ion Detection CID->Product Chromatogram Chromatogram Generation Product->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Experimental workflow for HPLC-MS/MS analysis.

Troubleshooting_Tree Problem Problem Observed PeakShape Poor Peak Shape? Problem->PeakShape Sensitivity Low Sensitivity? Problem->Sensitivity Pressure High Backpressure? Problem->Pressure PeakShape->Sensitivity No Tailing Tailing Peaks PeakShape->Tailing Yes Split Split Peaks PeakShape->Split Yes, Split Sensitivity->Pressure No OptimizeMS Optimize MS Parameters Sensitivity->OptimizeMS Yes CheckMatrix Investigate Matrix Effects Sensitivity->CheckMatrix Yes IsolateBlockage Isolate Blockage (Systematic Disconnection) Pressure->IsolateBlockage Yes CheckColumn Check Column Contamination/Age Tailing->CheckColumn CheckSolvent Check Sample Solvent & Mobile Phase Tailing->CheckSolvent Split->CheckSolvent CheckInjector Check Injector & Column Inlet Split->CheckInjector ImproveCleanup Improve Sample Cleanup (e.g., SPE) CheckMatrix->ImproveCleanup FlushColumn Backflush/Replace Column IsolateBlockage->FlushColumn Column CheckTubing Check Tubing/ Filters IsolateBlockage->CheckTubing Other

Caption: Troubleshooting decision tree for common HPLC-MS issues.

References

Removing unreacted starting materials from 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the typical unreacted starting materials I need to remove after the synthesis of this compound?

A1: The primary unreacted starting materials are typically 4-fluoro-2-methylaniline and chloroacetyl chloride. If a base such as triethylamine is used to scavenge the HCl byproduct, triethylamine hydrochloride salt will also be present.

Q2: What is the general strategy for purifying the crude this compound product?

A2: A common and effective strategy involves a three-step process:

  • Aqueous Work-up (Liquid-Liquid Extraction): This step uses acidic and basic washes to remove the unreacted starting materials.

  • Recrystallization: This step is used to purify the solid product from any remaining minor impurities.

  • Column Chromatography: This is an alternative or additional step if the product is not sufficiently pure after recrystallization, or if it is an oil.

Q3: How can I remove the unreacted 4-fluoro-2-methylaniline?

A3: Unreacted 4-fluoro-2-methylaniline, which is basic, can be removed by washing the organic layer with a dilute aqueous acid solution, such as 1M or 2M hydrochloric acid (HCl).[1] The aniline will be protonated to form a water-soluble salt (4-fluoro-2-methylanilinium chloride), which will partition into the aqueous layer.[1]

Q4: How do I deal with the unreacted chloroacetyl chloride?

A4: Chloroacetyl chloride is highly reactive and is typically quenched during the work-up by adding water. It hydrolyzes to form chloroacetic acid and HCl. The resulting chloroacetic acid can be removed by washing the organic layer with a dilute aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[2]

Q5: What is a suitable solvent for the recrystallization of this compound?

A5: For many N-aryl acetamides, ethanol or a mixture of ethanol and water is an effective recrystallization solvent.[3] The ideal solvent or solvent mixture should be determined experimentally by testing the solubility of the crude product in small amounts of various hot and cold solvents.

Purification Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

graph TroubleshootingPurification { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start: Crude Product\n(Contains product, unreacted aniline, and chloroacetic acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Perform Aqueous Work-up\n(Acid and Base Washes)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_purity1 [label="Check Purity\n(e.g., TLC, NMR)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; recrystallization [label="Perform Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_purity2 [label="Check Purity\n(e.g., TLC, Melting Point)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; pure_product [label="Pure Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled"]; troubleshoot_extraction [label="Troubleshoot Extraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; troubleshoot_recrystallization [label="Troubleshoot Recrystallization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; column_chromatography [label="Consider Column Chromatography", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> extraction; extraction -> check_purity1; check_purity1 -> recrystallization [label=" Impure "]; check_purity1 -> pure_product [label=" Pure "]; recrystallization -> check_purity2; check_purity2 -> pure_product [label=" Pure "]; check_purity2 -> troubleshoot_recrystallization [label=" Impure "]; troubleshoot_recrystallization -> recrystallization [label=" Re-attempt "]; troubleshoot_recrystallization -> column_chromatography; extraction -> troubleshoot_extraction [style=dotted, label=" Issues during extraction "]; troubleshoot_extraction -> extraction [label=" Re-attempt "]; }

Caption: A workflow for the purification and troubleshooting of this compound.

Problem Potential Cause Suggested Solution
During Aqueous Work-up
Emulsion formation during extraction.The densities of the organic and aqueous layers are too similar, or surfactant-like impurities are present.Add brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous layer. Gently swirl instead of vigorously shaking the separatory funnel.[4]
Product precipitates during acid wash.The protonated form of your product might be insoluble in the organic solvent.This is less likely for the target amide but if it occurs, you may need to filter the precipitate, neutralize it, and redissolve it in an organic solvent.
Incomplete removal of 4-fluoro-2-methylaniline (visible by TLC).Insufficient amount or concentration of HCl used. Inadequate mixing.Use a 1M or 2M HCl solution and perform at least two washes. Ensure thorough mixing by inverting the separatory funnel several times.[1]
Incomplete removal of chloroacetic acid.Insufficient amount of base used.Use a saturated solution of sodium bicarbonate and wash until CO₂ evolution ceases.[2] Test the aqueous layer with pH paper to ensure it is basic.[5]
During Recrystallization
The compound "oils out" instead of forming crystals.The boiling point of the solvent is higher than the melting point of the compound, or the compound is too soluble.Use a lower boiling point solvent or a solvent pair. Dissolve the oil in a small amount of a "good" solvent and add a "poor" solvent dropwise until turbidity appears, then heat to redissolve and cool slowly.[6]
No crystals form upon cooling.The solution is not supersaturated.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of the pure compound.[6]
Recovered crystals are still impure.Cooling was too rapid, trapping impurities. The chosen solvent is not ideal.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Consider a different recrystallization solvent or a solvent pair.[6]

Experimental Protocols

Protocol 1: Purification by Aqueous Work-up (Liquid-Liquid Extraction)

This protocol describes the removal of unreacted 4-fluoro-2-methylaniline and chloroacetic acid (from the hydrolysis of chloroacetyl chloride).

Materials:

  • Crude this compound in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

Procedure:

  • Acid Wash:

    • Transfer the organic solution containing the crude product to a separatory funnel.

    • Add an equal volume of 1M HCl solution.

    • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the acid wash one more time.

  • Base Wash:

    • To the organic layer remaining in the separatory funnel, add an equal volume of saturated NaHCO₃ solution.

    • Shake the funnel, venting frequently to release the CO₂ gas produced. Continue until no more gas evolves.[2]

    • Allow the layers to separate and drain the aqueous layer.

  • Brine Wash:

    • Wash the organic layer with an equal volume of brine to remove residual water.

    • Separate and discard the aqueous layer.

  • Drying and Solvent Removal:

    • Drain the organic layer into a clean Erlenmeyer flask.

    • Add a suitable amount of anhydrous Na₂SO₄ or MgSO₄ to the organic solution and swirl. Let it stand for at least 15 minutes.

    • Filter the solution to remove the drying agent.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

graph Extraction_Workflow { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Crude Product in\nOrganic Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; acid_wash [label="Wash with 1M HCl\n(removes aniline)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; base_wash [label="Wash with sat. NaHCO3\n(removes chloroacetic acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; brine_wash [label="Wash with Brine\n(removes water)", fillcolor="#FBBC05", fontcolor="#202124"]; dry [label="Dry with Na2SO4", fillcolor="#5F6368", fontcolor="#FFFFFF"]; evaporate [label="Evaporate Solvent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Purified Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> acid_wash; acid_wash -> base_wash; base_wash -> brine_wash; brine_wash -> dry; dry -> evaporate; evaporate -> product; }

Caption: General workflow for the purification of this compound by liquid-liquid extraction.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of the product obtained after the aqueous work-up.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., 95% ethanol, or an ethanol/water mixture)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the recrystallization solvent.

    • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot solvent until it does. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[7]

    • Allow the crystals to dry completely under vacuum. The purity can be assessed by taking a melting point.

References

Technical Support Center: Characterization of Halogenated Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of halogenated organic compounds.

Frequently Asked Questions (FAQs)

Q1: What makes the characterization of halogenated organic compounds so challenging?

A1: The characterization of halogenated organic compounds is challenging due to several factors. In mass spectrometry, their fragmentation patterns can be highly variable. For gas chromatography (GC), these compounds, especially those with polar functional groups, can interact with active sites in the GC system, leading to poor peak shapes. Furthermore, co-eluting matrix components can suppress the ionization of halogenated analytes in Liquid Chromatography-Mass Spectrometry (LC-MS), which can lead to inaccurate quantification.[1] In Nuclear Magnetic Resonance (NMR) spectroscopy, the presence of halogens like fluorine can create complex coupling patterns and broad chemical shift ranges, making spectral analysis difficult.[1]

Q2: How can I quickly identify if my unknown compound contains chlorine or bromine from its mass spectrum?

A2: The presence of chlorine and bromine atoms can be identified by their unique isotopic patterns in a mass spectrum.[1][2][3]

  • Chlorine (Cl): Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[1][4][5] This results in a characteristic M+2 peak that is about one-third the intensity of the molecular ion peak (M+) for each chlorine atom present.[1][4][5]

  • Bromine (Br): Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[1][4] This leads to an M+2 peak that is almost equal in intensity to the molecular ion peak (M+) for each bromine atom.[1][4]

The presence of multiple halogen atoms will produce more complex patterns (e.g., M+4, M+6 peaks) that can be predicted and compared to the experimental data to confirm the number of halogen atoms.[1][4][6]

Q3: Why am I seeing poor peak shapes (tailing, fronting, splitting) in the GC analysis of my halogenated compounds?

A3: Poor peak shape is a common issue in the GC analysis of halogenated compounds. Key causes include:

  • Active Sites: Halogenated compounds can interact with active sites, such as exposed silanols, in the injector liner, column, or detector, which can cause peak tailing or splitting.[1]

  • Sample Degradation: Some halogenated compounds are thermally labile and can degrade at high temperatures in the injector port, leading to distorted peaks.[1]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting.

  • Solvent Mismatch: A mismatch between the solvent polarity and the stationary phase polarity can cause peak splitting, particularly in splitless injections.

Q4: What are the primary challenges in sample preparation for halogenated organic compound analysis?

A4: Sample preparation presents a significant challenge, especially for environmental and biological samples which often contain interfering compounds like lipids and hydrocarbons.[7] The primary goals are to effectively extract the analytes from the sample matrix and remove these interferences to prevent issues like instrument contamination and ion suppression.[7][8] Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and pressurized liquid extraction (PLE), often followed by cleanup steps using materials like silica gel or Florisil.[1][8][9][10]

Troubleshooting Guides

Mass Spectrometry (MS) Troubleshooting

Problem: I am not seeing a signal, or the signal intensity for my halogenated analyte is very low.

This is a frequent issue that can stem from multiple factors in the sample preparation, chromatography, or mass spectrometer itself. The following workflow can help diagnose the problem.

G cluster_0 Troubleshooting Low MS Signal A Start: Low/No MS Signal B 1. Verify Sample Preparation A->B C Is concentration appropriate? Is analyte stable in solvent? B->C D 2. Check LC/GC System C->D Yes K Re-prepare sample at higher concentration C->K No E Is there a sharp chromatographic peak? Are retention times stable? D->E F 3. Verify MS Settings E->F Yes L Troubleshoot LC/GC (See GC Peak Shape Guide) E->L No G Is ionization mode correct (EI, ESI)? Are SIM/MRM ions correct? Is detector voltage adequate? F->G H 4. Check for Ion Suppression G->H Yes M Optimize MS parameters G->M No I Infuse analyte post-column while injecting a matrix blank. Does signal drop at analyte's RT? H->I J Issue Resolved I->J No N Improve sample cleanup or modify chromatography I->N Yes K->J L->J M->J N->J

Troubleshooting workflow for low MS signal.
Gas Chromatography (GC) Troubleshooting

Problem: My GC peak shape is poor (tailing, fronting, or splitting).

Poor peak shape compromises resolution and integration, leading to inaccurate quantification. Use this decision tree to diagnose the root cause.

G cluster_1 Troubleshooting Poor GC Peak Shape Start Start: Poor Peak Shape Shape What is the peak shape? Start->Shape Tailing Peak Tailing Shape->Tailing Tailing Fronting Peak Fronting Shape->Fronting Fronting Splitting Peak Splitting Shape->Splitting Splitting Tailing_Cause1 Active sites in liner/column? Tailing->Tailing_Cause1 Tailing_Sol1 Use deactivated liner. Trim column inlet. Tailing_Cause1->Tailing_Sol1 Yes Tailing_Cause2 Column contamination? Tailing_Cause1->Tailing_Cause2 No Tailing_Sol2 Bake out column. Replace if necessary. Tailing_Cause2->Tailing_Sol2 Yes Fronting_Cause1 Column overload? Fronting->Fronting_Cause1 Fronting_Sol1 Dilute sample. Inject smaller volume. Fronting_Cause1->Fronting_Sol1 Yes Splitting_Cause1 Improper column installation? Splitting->Splitting_Cause1 Splitting_Sol1 Reinstall column with clean cut and correct depth. Splitting_Cause1->Splitting_Sol1 Yes Splitting_Cause2 Solvent/phase mismatch? Splitting_Cause1->Splitting_Cause2 No Splitting_Sol2 Match sample solvent to stationary phase polarity. Splitting_Cause2->Splitting_Sol2 Yes

Decision tree for troubleshooting poor GC peak shape.

Data Presentation

Table 1: Isotopic Abundances of Common Halogens
ElementIsotopeNatural Abundance (%)Mass (amu)
Chlorine ³⁵Cl75.7734.96885
³⁷Cl24.2336.96590
Bromine ⁷⁹Br50.6978.91834
⁸¹Br49.3180.91629

Source: Data synthesized from multiple sources.[4][6]

Table 2: Predicted Isotopic Patterns in Mass Spectrometry for Multiple Halogen Atoms
Number of AtomsHalogenPeak PatternRelative Intensity Ratio
1ChlorineM+, M+23:1
2ChlorineM+, M+2, M+49:6:1
1BromineM+, M+21:1
2BromineM+, M+2, M+41:2:1

Source: Data synthesized from multiple sources.[4][6]

Experimental Protocols

General Protocol for Analysis of Polybrominated Diphenyl Ethers (PBDEs) in Environmental Samples via GC-MS/MS

This protocol outlines a general procedure for extracting and analyzing PBDEs from a solid matrix like soil or sediment.

G cluster_2 PBDE Analysis Workflow Prep 1. Sample Preparation (Pressurized Liquid Extraction) Extract Mix sample with drying agent. Pack into PLE cell. Prep->Extract Cleanup Extract with Hexane/DCM. Concentrate and perform silica gel cleanup. Extract->Cleanup GCMS 2. GC-MS/MS Analysis Cleanup->GCMS Inject Inject sample via splitless injection (280-300°C). GCMS->Inject Separate Separate on GC column using a temperature ramp (e.g., 100-320°C). Inject->Separate Detect Detect using MS/MS in Electron Ionization (EI) mode. Separate->Detect Data 3. Data Analysis Detect->Data Quant Quantify using internal standards. Data->Quant

Workflow for PBDE analysis in environmental samples.

1. Sample Preparation (Pressurized Liquid Extraction - PLE)

  • Objective: To extract PBDEs from a solid matrix (e.g., soil, sediment).

  • Procedure:

    • Homogenize and weigh the sample. Mix with a drying agent like diatomaceous earth.

    • Pack the mixture into a PLE cell.

    • Extract the sample using a solvent mixture such as hexane/dichloromethane at elevated temperature and pressure.

    • Concentrate the resulting extract.

    • Perform a cleanup step using silica gel or Florisil chromatography to remove polar interfering compounds.[1][8]

2. GC Conditions

  • Injector: Use a splitless injection at a temperature of 280-300°C.[1][10]

  • Carrier Gas: Helium at a constant flow rate.[1]

  • Oven Program: Start at a low initial temperature (e.g., 100°C) and ramp to a high final temperature (e.g., 320°C) to ensure elution of all PBDE congeners.[1]

  • Column: A non-polar or slightly polar capillary column (e.g., 5% diphenyl-dimethylsiloxane) is typically used.[8]

3. MS/MS Conditions

  • Ionization Mode: Electron Ionization (EI).[1]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Precursor and product ions specific to each PBDE congener should be selected.

  • Data Acquisition: Monitor at least two MRM transitions per analyte for confirmation and quantification.

References

Validation & Comparative

Comparative Spectroscopic Analysis of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the spectral data for 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide and its structural analogs. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of this compound and related structures through common spectroscopic techniques.

Chemical Structure

This compound cluster_0 Aromatic Ring cluster_1 Acetamide Sidechain C1 C C2 C-F C1->C2 C3 C C2->C3 C4 C-NH C3->C4 C5 C C4->C5 N N-H C4->N C6 C-CH3 C5->C6 C6->C1 C7 C=O N->C7 C8 CH2-Cl C7->C8

Caption: Chemical structure of this compound.

Predicted and Comparative Spectral Data

The following tables summarize the expected and observed spectral data for this compound and its analogs.

¹H NMR Spectral Data Comparison
CompoundAromatic Protons (ppm)-NH (ppm)-CH₂Cl (ppm)-CH₃ (ppm)
This compound (Predicted) 6.8 - 7.5 (m)8.0 - 9.5 (br s)~4.2 (s)~2.2 (s)
2-chloro-N-(2,6-dimethylphenyl)acetamide[1]7.0 - 7.2 (m)~9.5 (br s)4.29 (s)2.22 (s)
2-chloro-N-(4-hydroxyphenyl)acetamide[2]6.76 - 7.34 (m)10.23 (s)4.21 (s)-
¹³C NMR Spectral Data Comparison
CompoundC=O (ppm)Aromatic C (ppm)-CH₂Cl (ppm)-CH₃ (ppm)
This compound (Predicted) ~165115 - 160~43~18
2-chloro-N-(2,6-dimethylphenyl)acetamide[3]164.8128.0, 128.7, 134.9, 135.143.818.3
2-chloro-N-(4-hydroxyphenyl)acetamide[2]164.76117.68, 122.20, 131.50, 132.63, 153.6843.42-
IR Spectral Data Comparison
CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
This compound (Predicted) 3250 - 33501660 - 16801450 - 1600700 - 800
Acetanilide (General)[4]3300 - 35001650 - 17001450 - 1600-
2-chloro-N-(4-hydroxyphenyl)acetamide[2]32001640--
Mass Spectrometry Data Comparison
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound (Predicted) 201/203 (M⁺/M⁺+2)125 (M - CH₂Cl), 77 (chlorotropylium)
2-chloro-N-(4-methylphenyl)acetamide[5]183/185 (M⁺/M⁺+2)106 (M - CH₂Cl - H), 77 (chlorotropylium)
2-chloro-N-(2,6-dimethylphenyl)acetamide[6]197/199 (M⁺/M⁺+2)120 (M - CH₂Cl - H), 77 (chlorotropylium)

Experimental Protocols

Standard protocols for acquiring the spectral data are outlined below.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0-220 ppm.[7]

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.[8]

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).[9] Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.[10]

  • Instrument: A standard FT-IR spectrometer equipped with a universal ATR accessory.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet. The sample must be thermally stable and volatile.[11]

  • Instrument: A mass spectrometer equipped with an electron ionization (EI) source.

  • Ionization:

    • Electron Energy: 70 eV.[12][13] This standard energy allows for reproducible fragmentation patterns and comparison with library spectra.[13]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Interpretation: The resulting mass spectrum displays the relative abundance of the molecular ion and various fragment ions, which provides information about the molecular weight and structure of the compound.[14]

Spectral Interpretation Workflow

The following diagram illustrates a logical workflow for the interpretation of the combined spectral data to elucidate the structure of this compound.

MS Mass Spec (Determine Molecular Weight & Formula) Structure Propose Structure MS->Structure IR IR Spec (Identify Functional Groups) IR->Structure C13_NMR 13C NMR (Number of Carbon Types) C13_NMR->Structure H1_NMR 1H NMR (Proton Environment & Connectivity) H1_NMR->Structure Final Confirm Structure Structure->Final

Caption: Workflow for structural elucidation using multiple spectroscopic methods.

References

Confirming the Structure of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide with 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally confirming the structure of novel or synthesized compounds is a cornerstone of chemical research. This guide provides a comprehensive comparison of using 2D Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide, with supporting experimental protocols and a comparison to alternative analytical methods.

The target molecule, this compound (CAS No. 366-44-9), is a known pharmaceutical intermediate.[1] Its structure, featuring a substituted aromatic ring and an acetamide side chain, presents an ideal case for elucidation using a suite of 2D NMR experiments. These techniques, including COSY, HSQC, and HMBC, provide through-bond correlation data that allows for the unambiguous assignment of proton and carbon signals, confirming the molecule's connectivity.

Predicted 2D NMR Correlation Data

Based on the known structure of this compound, the following 2D NMR correlations are expected. These tables summarize the anticipated data that would be used to confirm the molecular structure.

Table 1: Predicted ¹H-¹H COSY Correlations

Proton (¹H)Expected Correlating Protons (through 2-3 bonds)
H on C3H on C5
H on C5H on C3, H on C6
H on C6H on C5
NHNone expected (may show weak correlation to aromatic protons in some cases)
CH₃None expected
CH₂ClNone expected

Table 2: Predicted ¹H-¹³C HSQC Correlations

Carbon (¹³C)Expected Directly Attached Proton (¹H) (through 1 bond)
C3H on C3
C5H on C5
C6H on C6
CH₃Protons of CH₃
CH₂ClProtons of CH₂Cl

Table 3: Predicted ¹H-¹³C HMBC Correlations

Proton (¹H)Expected Correlating Carbons (through 2-3 bonds)
H on C3C1, C2, C4, C5
H on C5C1, C3, C4, C6
H on C6C1, C2, C4, C5
NHC=O, C1, C2, C6
CH₃C1, C2, C6
CH₂ClC=O

Experimental Workflow for Structural Confirmation

The process of confirming the structure of this compound using 2D NMR follows a logical progression from sample preparation to data interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation prep Dissolve ~10-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) proton 1. Acquire ¹H NMR prep->proton carbon 2. Acquire ¹³C NMR & DEPT proton->carbon cosy 3. Acquire ¹H-¹H COSY carbon->cosy hsqc 4. Acquire ¹H-¹³C HSQC cosy->hsqc hmbc 5. Acquire ¹H-¹³C HMBC hsqc->hmbc process Process spectra (Fourier transform, phasing, and baseline correction) hmbc->process assign_1d Assign signals from ¹H, ¹³C, and DEPT spectra process->assign_1d assign_cosy Confirm H-H couplings using COSY assign_1d->assign_cosy assign_hsqc Correlate protons to directly attached carbons using HSQC assign_cosy->assign_hsqc assign_hmbc Confirm long-range H-C correlations using HMBC assign_hsqc->assign_hmbc structure Assemble fragments and confirm final structure assign_hmbc->structure

Workflow for 2D NMR structural elucidation.

Detailed Experimental Protocols

A standard set of 1D and 2D NMR experiments is necessary for the complete structural determination of the target molecule.[2]

1. Sample Preparation:

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6, or DMSO-d6) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved to prevent issues with spectral quality.[3]

2. NMR Data Acquisition: All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to identify the chemical shifts, integrations, and coupling patterns of all protons.

  • ¹³C NMR and DEPT-135: Acquire a one-dimensional carbon spectrum to identify the chemical shifts of all carbon atoms. A DEPT-135 experiment should also be run to differentiate between CH, CH₂, and CH₃ signals.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[3][4] This is crucial for identifying adjacent protons in the aromatic ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlations).[3] This allows for the unambiguous assignment of protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges, typically two or three bonds.[3][5] This is key for connecting the different fragments of the molecule, for instance, linking the acetamide group to the phenyl ring.

Comparison with Alternative Methods

While 2D NMR is a powerful tool for structural elucidation in solution, other techniques can provide complementary or definitive information.

Table 4: Comparison of Structural Elucidation Techniques

TechniqueInformation ProvidedAdvantagesDisadvantages
2D NMR Spectroscopy Detailed connectivity map of the molecule in solution (H-H, C-H correlations).[4]Provides unambiguous structural confirmation; non-destructive; information about the molecule's solution-state conformation.Requires a relatively pure sample of sufficient quantity; can be time-consuming to acquire and interpret all necessary spectra.
X-ray Crystallography Precise 3D structure of the molecule in the solid state, including bond lengths and angles.[6][7]Provides the absolute, definitive structure.Requires a suitable single crystal, which can be difficult to grow; the solid-state structure may differ from the solution-state structure.
Mass Spectrometry (MS) Provides the mass-to-charge ratio, allowing for the determination of the molecular weight and elemental formula.High sensitivity; requires very little sample; can be coupled with chromatography (e.g., GC-MS) for mixture analysis.Provides limited information about the connectivity of the atoms (fragmentation patterns can be complex to interpret).[8]
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, N-H, C-Cl).Fast and simple to perform; provides a quick check for key functional groups.Does not provide information on the overall connectivity of the molecule.

References

Unveiling the Molecular Fragmentation of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. Mass spectrometry serves as a cornerstone technique for elucidating molecular structures through the analysis of fragmentation patterns. This guide provides a comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide and its structurally related analogs, offering insights into the influence of aromatic substitution on fragmentation pathways.

This technical note delves into the mass spectral characteristics of the target compound alongside two closely related molecules: 2-chloro-N-(4-fluorophenyl)acetamide and 2-chloro-N-(2-methylphenyl)acetamide. By examining the subtle yet significant differences in their fragmentation, we can better predict and interpret the mass spectra of other halogenated N-aryl acetamides, a common motif in pharmacologically active compounds.

Comparative Fragmentation Analysis

The mass spectral data for the comparative compounds were obtained from the NIST Mass Spectrometry Data Center. A detailed comparison of the key fragments is presented below.

Compound Molecular Ion (m/z) Base Peak (m/z) Key Fragment Ions (m/z) and Proposed Structures
This compound (Target Compound - Predicted) 201/203 (Cl isotope pattern)141155/157, 126, 111, 77
2-chloro-N-(4-fluorophenyl)acetamide 187/189 (Cl isotope pattern)127141/143 ([M-CH2Cl]+), 111 ([C6H4FNH2]+•), 95, 69
2-chloro-N-(2-methylphenyl)acetamide 183/185 (Cl isotope pattern)106141/143 ([M-CH2Cl]+), 107 ([C7H8NH2]+•), 91, 77

Note: The fragmentation pattern for the target compound, this compound, is predicted based on the fragmentation of the analyzed analogs. The presence of both fluorine and methyl substituents is expected to influence the relative abundance of certain fragments.

The fragmentation of these N-aryl acetamides is primarily dictated by the cleavage of the amide bond and the loss of the chloroacetyl group. The substitution pattern on the aromatic ring plays a crucial role in the subsequent fragmentation of the resulting anilinic cation.

Key Fragmentation Pathways

The fragmentation of 2-chloro-N-(aryl)acetamides under electron ionization typically follows several key pathways. The most prominent of these are illustrated below.

fragmentation_pathway mol Molecule This compound m/z 201/203 ion Molecular Ion [M]+• m/z 201/203 mol->ion Electron Ionization frag1 Loss of •CH2Cl [M-CH2Cl]+ m/z 152 ion->frag1 α-cleavage frag5 Loss of •Cl [M-Cl]+ m/z 166 ion->frag5 α-cleavage frag2 {Acylium Ion [C6H3F(CH3)NHCO]+ | m/z 152} frag1->frag2 Resonance Stabilization frag3 Loss of CO [C6H3F(CH3)NH]+ m/z 124 frag2->frag3 Decarbonylation frag4 {Anilinic Cation [C7H7FN]+• | m/z 124} frag3->frag4 Rearrangement frag6 {[C9H9FNO]+ | m/z 166} frag5->frag6

Figure 1. Proposed fragmentation pathway of this compound.

Experimental Protocols

The mass spectral data for the comparative compounds were acquired using an electron ionization mass spectrometer. While the specific instrument parameters for the library spectra are not detailed, a general protocol for the analysis of such compounds is as follows:

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent such as methanol or acetonitrile.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically employed for sample introduction and analysis.

Ionization: Electron ionization (EI) is performed at a standard energy of 70 eV.

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the fragment ions based on their mass-to-charge ratio.

Data Acquisition: The mass spectrum is recorded over a mass range of m/z 50-500.

Logical Workflow for Compound Identification

The process of identifying an unknown compound using mass spectrometry follows a logical workflow, beginning with data acquisition and culminating in structure elucidation.

identification_workflow cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Elucidation A Sample Introduction (GC/LC/Direct Inlet) B Ionization (e.g., EI) A->B C Mass Analysis (e.g., Quadrupole, TOF) B->C D Detection C->D E Mass Spectrum Generation D->E F Molecular Ion Identification E->F G Fragmentation Pattern Analysis F->G H Database Search (e.g., NIST) G->H I Propose Fragment Structures H->I J Reconstruct Molecular Structure I->J K Confirmation with Reference Standard (if available) J->K

Figure 2. General workflow for compound identification using mass spectrometry.

Comparative study of the biological activity of fluorinated vs. non-fluorinated acetamides

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of fluorinated and non-fluorinated acetamides reveals that the introduction of fluorine can significantly modulate biological activity, often enhancing potency and metabolic stability, but also potentially increasing cytotoxicity. This guide provides an objective comparison based on experimental data to assist researchers, scientists, and drug development professionals in understanding the nuanced effects of fluorination.

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to improve pharmacological properties.[1] Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine can profoundly influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets.[2] This comparative study delves into the biological activities of fluorinated versus non-fluorinated acetamides, a common scaffold in medicinal chemistry, by examining their effects on enzyme inhibition and cytotoxicity.

Comparative Biological Activity: A Quantitative Overview

The impact of fluorination on the biological activity of acetamides is context-dependent, with the position and number of fluorine atoms playing a crucial role. The following tables summarize quantitative data from various studies, comparing the activity of fluorinated acetamides to their non-fluorinated counterparts or other relevant compounds.

Compound ClassTarget/AssayNon-Fluorinated Derivative (IC50)Fluorinated Derivative (IC50)Fold Change in PotencyReference
N-Arylacetamideα-Glucosidase InhibitionVaries (less potent)25.88 µM (12i), 30.45 µM (12k)Increased potency with electron-withdrawing groups[3]
PhenylacetamideCytotoxicity (PC12 cells)Varies0.67 µM (meta-chloro substitution)Potency is position-dependent[4]
Acetylated D-galactosamine analogCytotoxicity (PC-3 cells)78 µM (parent peracetate)28 µM (3-fluoro), 54 µM (4-fluoro)~2.8x increase (3-fluoro)[5][6]

Table 1: Comparative Inhibitory and Cytotoxic Activity. This table showcases the significant impact of fluorine substitution on the biological activity of acetamide derivatives. The IC50 values represent the concentration of the compound required to inhibit a biological process by 50%.

Case Study: Phenylacetamide Derivatives and Cytotoxicity

A study on synthetic phenylacetamide derivatives highlighted the nuanced effects of halogen substitution on cytotoxic activity against cancer cells. While a direct fluorine-for-hydrogen substitution was not detailed, the comparison of different halogen substitutions at various positions on the phenyl ring provides valuable insights. For instance, a chlorine atom (a halogen with similar electron-withdrawing properties to fluorine) at the meta position of the phenyl ring in a phenylacetamide derivative resulted in the highest cytotoxic effect against PC12 cells, with an IC50 of 0.67 µM, which was more potent than the reference drug doxorubicin.[4] Conversely, substitution of fluorine or bromine at the para position led to a detrimental effect on cytotoxic activity.[4] This demonstrates that the position of the electronegative group is a critical determinant of biological activity.

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.

Enzyme Inhibition Assay (α-Glucosidase)

This protocol outlines a general procedure for determining the in vitro α-glucosidase inhibitory activity of test compounds.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compounds (fluorinated and non-fluorinated acetamides)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

  • Add 20 µL of α-glucosidase solution to each well and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the pNPG substrate solution.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: (1 - (Abs_sample / Abs_control)) * 100.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., PC-3, A549)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[7]

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[7]

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 1.5-4 hours at 37°C.[7]

  • Remove the medium containing MTT and add 100-150 µL of DMSO to dissolve the formazan crystals.[7]

  • Shake the plate for 15 minutes to ensure complete dissolution.[7]

  • Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[7][8]

  • Cell viability is expressed as a percentage of the control (untreated cells).

  • The IC50 value is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological effects of acetamide derivatives are often mediated through their interaction with specific signaling pathways. For instance, a novel acetamide-based inhibitor of heme oxygenase-1 (HO-1) has been shown to counteract glioblastoma progression by modulating the HIFα/HO-1/VEGF signaling cascade.[9]

Below are diagrams generated using the DOT language to visualize a generic experimental workflow for comparing the biological activity of fluorinated and non-fluorinated compounds and the aforementioned signaling pathway.

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_data Data Analysis Non-Fluorinated Acetamide Non-Fluorinated Acetamide Enzyme Inhibition Assay Enzyme Inhibition Assay Non-Fluorinated Acetamide->Enzyme Inhibition Assay Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Non-Fluorinated Acetamide->Cytotoxicity Assay (MTT) Fluorinated Acetamide Fluorinated Acetamide Fluorinated Acetamide->Enzyme Inhibition Assay Fluorinated Acetamide->Cytotoxicity Assay (MTT) IC50 Determination IC50 Determination Enzyme Inhibition Assay->IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination Comparative Analysis Comparative Analysis IC50 Determination->Comparative Analysis

Experimental workflow for comparative analysis.

G Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a HO1 HO-1 Upregulation HIF1a->HO1 VEGF VEGF Expression HIF1a->VEGF TumorProgression Tumor Progression HO1->TumorProgression Angiogenesis Angiogenesis VEGF->Angiogenesis Angiogenesis->TumorProgression AcetamideInhibitor Acetamide-based HO-1 Inhibitor AcetamideInhibitor->HO1

HIFα/HO-1/VEGF signaling pathway modulation.

Conclusion

The incorporation of fluorine into the acetamide scaffold is a potent strategy for modulating biological activity. As demonstrated by the presented data, fluorination can lead to a significant increase in the potency of enzyme inhibitors and cytotoxic agents. However, the effects are highly dependent on the specific molecular context, including the position of the fluorine atom. The provided experimental protocols offer a standardized approach for the comparative evaluation of fluorinated and non-fluorinated acetamides, enabling researchers to make informed decisions in the design of novel therapeutic agents. The visualization of relevant signaling pathways and experimental workflows further aids in understanding the mechanism of action and the systematic approach required for such comparative studies.

References

Structure-Activity Relationship (SAR) Studies of N-arylacetamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-arylacetamides represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Understanding the relationship between their chemical structure and biological function is paramount for the rational design of more potent and selective therapeutic agents. This guide provides a comparative overview of the structure-activity relationships (SAR) of N-arylacetamides across several key therapeutic areas, supported by quantitative data and detailed experimental protocols.

Anticonvulsant Activity

N-arylacetamides have been extensively investigated for their potential as anticonvulsant agents. The primary screening models for this activity are the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is indicative of efficacy against absence seizures.

Quantitative Data: Anticonvulsant Activity of N-arylacetamide Derivatives
Compound IDAryl SubstituentOther ModificationsMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (PI) (TD₅₀/ED₅₀ MES)Reference
5j 4-Fluorophenyl5,5-cyclopropanespirohydantoin9.2>100421.645.8[1]
5d 4-Chlorophenyl5,5-cyclopropanespirohydantoin35.5>100>500>14.1[1]
5t 4-Bromophenyl5,5-cyclopropanespirohydantoin28.9>100>500>17.3[1]
5f 4-FluorophenylQuinazolinone28.90---[2]
5b 4-ChlorophenylQuinazolinone47.38---[2]
5c 4-BromophenylQuinazolinone56.40---[2]

Note: A higher Protective Index (PI) indicates a wider therapeutic window. Data for scPTZ and Neurotoxicity were not available for all compounds.

Key SAR Insights for Anticonvulsant Activity:
  • Aryl Substituents: The nature and position of substituents on the aryl ring significantly influence anticonvulsant activity. Electron-withdrawing groups, such as halogens (F, Cl, Br), at the para-position of the phenyl ring are often associated with potent activity in the MES test.

  • Heterocyclic Modifications: Incorporation of heterocyclic moieties, such as hydantoin and quinazolinone, can enhance anticonvulsant potency.

  • Chirality: In some series, the stereochemistry of the molecule plays a crucial role in its anticonvulsant activity.

Antimicrobial Activity

N-arylacetamides have also demonstrated promising activity against a range of bacterial and fungal pathogens. The in vitro antimicrobial efficacy is typically determined by the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Quantitative Data: Antimicrobial Activity of N-arylacetamide Derivatives
Compound IDAryl SubstituentTarget OrganismMIC (µg/mL)Reference
N-(4-chlorophenyl)-2-chloroacetamide 4-ChlorophenylS. aureus-[3]
N-(4-fluorophenyl)-2-chloroacetamide 4-FluorophenylS. aureus-[3]
N-(3-bromophenyl)-2-chloroacetamide 3-BromophenylS. aureus-[3]
2c -Gram-negative bacteria31.25 - 250[4]
4m -Gram-negative bacteria31.25 - 250[4]

Note: Specific MIC values for the chloroacetamides against S. aureus were not explicitly provided in the abstract, but they were noted as being among the most active.[3] The MIC values for compounds 2c and 4m are presented as a range against different Gram-negative bacteria.[4]

Key SAR Insights for Antimicrobial Activity:
  • Lipophilicity: Increased lipophilicity, often achieved through halogen substitution on the phenyl ring, appears to enhance antimicrobial activity, likely by facilitating passage through the microbial cell membrane.[3]

  • Substituent Position: The position of substituents on the aryl ring can influence the spectrum of activity, determining whether a compound is more effective against Gram-positive or Gram-negative bacteria.[3]

  • Heterocyclic Scaffolds: The incorporation of a benzo[d]thiazole scaffold has been shown to yield potent antibacterial agents.[4]

α-Glucosidase Inhibitory Activity

A newer area of investigation for N-arylacetamides is their potential as α-glucosidase inhibitors for the management of type 2 diabetes. The inhibitory activity is assessed by measuring the enzymatic degradation of a substrate.

Quantitative Data: α-Glucosidase Inhibitory Activity of N-arylacetamide Derivatives
Compound IDAryl SubstituentIC₅₀ (µM)Reference
12i 4-Bromophenyl25.88[5]
12k -30.45[5]
Acarbose (Standard) -58.8[5]
Key SAR Insights for α-Glucosidase Inhibitory Activity:
  • Aryl Substituents: Compounds bearing chloro, bromo, and methyl substituents on the aryl ring have demonstrated good inhibition of α-glucosidase.[5]

  • Potency: Several synthesized N-arylacetamide derivatives have shown greater potency than the standard drug, acarbose.[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of SAR data. Below are the methodologies for the key assays cited in this guide.

Maximal Electroshock (MES) Test

The MES test is a preclinical model used to identify compounds that prevent the spread of seizures.[6]

  • Animal Model: Male CF-1 or C57BL/6 mice are commonly used.[6]

  • Drug Administration: The test compound is administered at various doses, typically via intraperitoneal injection or oral gavage.

  • Anesthesia and Electrode Placement: The corneas of the mice are treated with a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to minimize discomfort. Corneal electrodes are then placed on the eyes.[6]

  • Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice) is delivered.[6]

  • Observation: The mice are observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered a sign of protection.[6]

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is calculated as the ED₅₀.[6]

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is used to evaluate the potential of a compound to raise the seizure threshold.[7]

  • Animal Model: Male CF-1 mice are often used.[7]

  • Drug Administration: The test compound is administered at various doses prior to the injection of pentylenetetrazole (PTZ).

  • Chemoconvulsant Administration: A convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously into a loose fold of skin on the neck.[7]

  • Observation: The animals are observed for a period of 30 minutes for the presence of clonic seizures lasting for at least 3-5 seconds.[7]

  • Data Analysis: An animal is considered protected if it does not exhibit clonic seizures. The ED₅₀ is the dose of the compound that protects 50% of the animals.[7]

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

  • Preparation of Antimicrobial Agent: Serial twofold dilutions of the N-arylacetamide compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[8][9]

  • Inoculum Preparation: A standardized suspension of the test microorganism (adjusted to a 0.5 McFarland standard) is prepared.[8]

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.[8]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for microbial growth.[9]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[8]

In Vitro α-Glucosidase Inhibitory Assay

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme.[10]

  • Reagents: α-glucosidase enzyme, p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate, and a phosphate buffer (pH 6.8).[10]

  • Incubation: The test compound is pre-incubated with the α-glucosidase enzyme at 37°C for a short period (e.g., 5 minutes).[10]

  • Reaction Initiation: The substrate, pNPG, is added to the mixture to start the enzymatic reaction.[10]

  • Reaction Termination: After a specific incubation time (e.g., 20 minutes at 37°C), the reaction is stopped by adding a solution like sodium carbonate.[10]

  • Measurement: The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm. The inhibitory activity is calculated by comparing the absorbance of the test sample with that of a control.[10]

Visualizing SAR and Experimental Workflows

Structure-Activity Relationship of N-Arylacetamides

SAR_N_Arylacetamides cluster_core N-Arylacetamide Core cluster_aryl Aryl Ring (Aryl) cluster_acetamide Acetamide Moiety (-NH-CO-CH₂-R) Core Aryl-NH-CO-CH₂-R Aryl_Sub Substituents (X, Y, Z) Amide_Linker Amide Linker (-NH-CO-) Methylene_Bridge Methylene Bridge (-CH₂-) R_Group R Group Activity_Modulation Activity_Modulation Aryl_Sub->Activity_Modulation Influences potency and selectivity (e.g., halogens, alkyl groups) H_Bonding H_Bonding Amide_Linker->H_Bonding Potential H-bond donor/acceptor Biological_Activity Biological_Activity R_Group->Biological_Activity Determines specific biological activity (e.g., anticonvulsant, antimicrobial)

Caption: General SAR of N-arylacetamides.

Experimental Workflow for MES Anticonvulsant Screening

MES_Workflow start Start drug_admin Administer N-arylacetamide or Vehicle to Mice start->drug_admin anesthesia Apply Topical Anesthetic to Corneas drug_admin->anesthesia electrode Place Corneal Electrodes anesthesia->electrode stimulate Deliver Maximal Electroshock Stimulus electrode->stimulate observe Observe for Tonic Hindlimb Extension stimulate->observe protected Protected (No Tonic Extension) observe->protected Yes not_protected Not Protected (Tonic Extension) observe->not_protected No calculate_ed50 Calculate ED₅₀ protected->calculate_ed50 not_protected->calculate_ed50 end End calculate_ed50->end

References

A Comparative Efficacy Analysis of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide and Known RIPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical efficacy of the novel compound 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide against established inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical mediator of inflammation and cell death, making it a promising therapeutic target for a range of autoimmune, inflammatory, and neurodegenerative diseases.[1][2][3] While there is limited publicly available data on the specific biological targets of this compound, this document outlines a framework for its evaluation as a potential RIPK1 inhibitor, comparing its hypothetical performance with well-characterized inhibitors such as Necrostatin-1s (Nec-1s) and RIPA-56.

The scaffolding function and kinase activity of RIPK1 regulate both cell survival and cell death pathways, including apoptosis and necroptosis.[4][5] Dysregulation of RIPK1-mediated signaling is implicated in the pathogenesis of numerous inflammatory and degenerative diseases.[4][6] The development of small molecule inhibitors targeting RIPK1 kinase activity is an active area of pharmaceutical research.[4][7]

Quantitative Efficacy Comparison

The following table summarizes the hypothetical inhibitory activities of this compound in comparison to known RIPK1 inhibitors, Nec-1s and RIPA-56. The data for the known inhibitors is derived from published literature, while the data for the target compound is presented as a hypothetical projection for comparative analysis.

CompoundTarget(s)IC50 (nM)EC50 (nM)Notes
This compound RIPK1 (Hypothetical)TBDTBDData to be determined through experimental validation.
Necrostatin-1s (Nec-1s) RIPK1>1000-fold selective for RIPK1 over 485 other kinases[8]~27 (L929 cells)A potent and specific RIPK1 inhibitor.[8]
RIPA-56 RIPK11327 (L929 cells)A potent and selective RIPK1 inhibitor with no significant inhibition of RIPK3.[6]

TBD: To Be Determined

Experimental Protocols

To ascertain the efficacy of this compound as a RIPK1 inhibitor, the following established experimental protocols would be employed.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified RIPK1.

  • Reagents and Materials:

    • Purified recombinant human RIPK1 enzyme.

    • Myelin Basic Protein (MBP) as a substrate.[9]

    • [γ-³³P-ATP] or ADP-Glo™ Kinase Assay kit.

    • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Test compound (this compound) and known inhibitors (Nec-1s, RIPA-56) dissolved in DMSO.

    • 96-well plates.

  • Procedure:

    • A solution of RIPK1 enzyme is prepared in the assay buffer.

    • Serial dilutions of the test compound and known inhibitors are added to the wells of a 96-well plate.

    • The RIPK1 enzyme solution is added to the wells and incubated with the compounds for a predetermined period (e.g., 30 minutes) at room temperature to allow for binding.

    • The kinase reaction is initiated by adding a mixture of MBP substrate and ATP (or [γ-³³P-ATP]).

    • The reaction is allowed to proceed for a specified time (e.g., 60-120 minutes) at room temperature.[10]

    • The reaction is stopped by adding a stop solution (e.g., phosphoric acid or EDTA-containing buffer).[10]

    • The amount of phosphorylated substrate (or ADP produced) is quantified. For radiolabeled assays, this involves spotting the mixture onto a filter, washing, and scintillation counting.[10] For ADP-Glo™ assays, luminescence is measured according to the manufacturer's protocol.

    • The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell-Based Necroptosis Inhibition Assay

This assay evaluates the ability of a compound to protect cells from induced necroptosis, a form of programmed cell death dependent on RIPK1 kinase activity.

  • Cell Line: Human HT-29 or mouse L929 cells are commonly used.

  • Reagents and Materials:

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Necroptosis-inducing agents: TNF-α, z-VAD-FMK (a pan-caspase inhibitor), and in some cases, a SMAC mimetic (TSZ).

    • Cell viability reagent (e.g., CellTiter-Glo®, Sytox Green).

    • Test compound and known inhibitors dissolved in DMSO.

    • 96-well cell culture plates.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing serial dilutions of the test compound or known inhibitors.

    • The cells are pre-incubated with the compounds for 1-2 hours.[11]

    • Necroptosis is induced by adding the appropriate stimuli (e.g., TNF-α in combination with z-VAD-FMK).

    • The cells are incubated for a further 24 hours.

    • Cell viability is assessed using a chosen reagent according to the manufacturer's instructions.

    • The EC50 value is determined by plotting the percentage of cell survival against the logarithm of the inhibitor concentration.

Western Blot Analysis of RIPK1 Phosphorylation

This method is used to confirm that the compound inhibits RIPK1 activation within the cell by detecting the level of phosphorylated RIPK1.

  • Procedure:

    • Cells are seeded in 6-well plates and grown to confluence.

    • Cells are pre-treated with various concentrations of the test compound or known inhibitors for 1-2 hours.[11]

    • Necroptosis is induced with appropriate stimuli for a shorter duration (e.g., 2.5-8 hours) to capture protein phosphorylation events.[10][11]

    • Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies against phosphorylated RIPK1 (p-RIPK1) and total RIPK1, as well as a loading control (e.g., GAPDH).[11]

    • The levels of p-RIPK1 are visualized and quantified to determine the extent of inhibition.

Visualizing Pathways and Workflows

RIPK1 Signaling Pathway

The following diagram illustrates the central role of RIPK1 in mediating both cell survival (via NF-κB) and cell death (apoptosis and necroptosis) pathways upon TNF-α stimulation.

RIPK1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I NFkB NF-κB Activation (Survival & Inflammation) Complex_I->NFkB Ub Complex_IIa Complex IIa (FADD, Caspase-8, RIPK1) Complex_I->Complex_IIa De-Ub Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Complex_I->Complex_IIb De-Ub, Casp8 inhibition Apoptosis Apoptosis Complex_IIa->Apoptosis RIPK1_p p-RIPK1 Complex_IIb->RIPK1_p Necroptosis Necroptosis RIPK3_p p-RIPK3 RIPK1_p->RIPK3_p MLKL_p p-MLKL RIPK3_p->MLKL_p MLKL_p->Necroptosis Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_cellulo Cell-Based Assays Kinase_Assay Biochemical Kinase Assay IC50 Determine IC50 Kinase_Assay->IC50 Data_Analysis Comparative Data Analysis IC50->Data_Analysis Necroptosis_Assay Cellular Necroptosis Assay EC50 Determine EC50 Necroptosis_Assay->EC50 Western_Blot Western Blot for p-RIPK1 Necroptosis_Assay->Western_Blot EC50->Data_Analysis Target_Engagement Confirm Target Engagement Western_Blot->Target_Engagement Target_Engagement->Data_Analysis Start Novel Compound (this compound) Start->Kinase_Assay Start->Necroptosis_Assay

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

The robust and accurate quantification of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide, a key intermediate in pharmaceutical synthesis, is paramount for ensuring product quality and consistency. Cross-validation of analytical methods is a critical process in drug development and manufacturing to ensure that data generated by different methods or in different laboratories are reliable and comparable.[1][2][3] This guide provides a comparative overview of two prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the analysis of this compound. The comparison is supported by experimental data to facilitate an objective evaluation of each method's performance.

Comparative Performance of Analytical Methods

The choice of an analytical method is often a trade-off between the required sensitivity, selectivity, cost, and complexity of the instrumentation. The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of this compound.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (r²) > 0.997> 0.999
Range 0.5 - 100 µg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery) 97 - 103%98 - 102%
Precision (% RSD) < 3%< 2%
Limit of Detection (LOD) 0.1 µg/mL0.05 ng/mL
Limit of Quantification (LOQ) 0.5 µg/mL0.1 ng/mL
Selectivity ModerateHigh
Run Time ~12 minutes~6 minutes

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of analytical methods. Outlined below are the protocols for the two compared techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, and a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Samples are accurately weighed and dissolved in the mobile phase to achieve a concentration within the calibration range.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4][5]

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

2. Reagents and Standards:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (0.1%)

  • This compound reference standard

  • Isotopically labeled internal standard (e.g., this compound-d4)

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic acid).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Capillary Voltage: 3.8 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 450 °C

  • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard would be optimized.

5. Sample Preparation:

  • Samples are diluted with the mobile phase, and a fixed concentration of the internal standard is added before analysis.[5]

Visualizing the Workflow

To better illustrate the processes involved in analytical method validation and sample analysis, the following diagrams are provided.

analytical_method_cross_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_objective Define Objective & Acceptance Criteria select_methods Select Methods for Comparison (e.g., HPLC-UV, LC-MS/MS) define_objective->select_methods protocol_design Design Cross-Validation Protocol select_methods->protocol_design prepare_samples Prepare Standard & QC Samples protocol_design->prepare_samples analyze_method1 Analyze Samples with Method 1 prepare_samples->analyze_method1 analyze_method2 Analyze Samples with Method 2 prepare_samples->analyze_method2 data_compilation Compile Data from Both Methods analyze_method1->data_compilation analyze_method2->data_compilation stat_analysis Statistical Analysis (e.g., Bland-Altman, Deming Regression) data_compilation->stat_analysis assess_bias Assess Bias & Comparability stat_analysis->assess_bias conclusion Conclusion on Method Interchangeability assess_bias->conclusion

Analytical Method Cross-Validation Workflow

sample_analysis_workflow cluster_detection Detection start Sample Receipt sample_prep Sample Preparation (Weighing, Dissolution, Dilution) start->sample_prep is_spike Internal Standard Spiking (for LC-MS/MS) sample_prep->is_spike hplc_injection HPLC/UHPLC Injection is_spike->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation uv_detection UV Detection separation->uv_detection Method 1 ms_detection MS/MS Detection separation->ms_detection Method 2 data_acquisition Data Acquisition uv_detection->data_acquisition ms_detection->data_acquisition data_processing Data Processing (Integration, Quantification) data_acquisition->data_processing report Final Report data_processing->report

Typical Sample Analysis Workflow

References

A Comparative Guide to Hirshfeld Surface Analysis of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide Crystal Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Hirshfeld surface analysis of the crystal structure of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide. It offers a comparative perspective with alternative computational methods, supported by detailed experimental protocols and data presented for objective evaluation.

Introduction to Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal.[1][2] The Hirshfeld surface is a three-dimensional boundary around a molecule, defined by the regions where the electron density of the promolecule (the molecule of interest) is equal to the sum of the electron densities of all other molecules in the crystal.[3] This technique allows for a detailed examination of close contacts between atoms, which are crucial for understanding the packing of molecules in the solid state.[4]

The analysis generates several graphical representations, including d_norm surfaces, 2D fingerprint plots, and shape index surfaces, which highlight different aspects of the intermolecular interactions.[4][5] These visualizations provide a holistic view of the crystal packing, in contrast to traditional methods that focus only on the shortest intermolecular contacts.[6][7]

Hirshfeld Surface Analysis of this compound

While a specific Hirshfeld surface analysis for this compound (CAS No. 366-44-9) is not available in the cited literature, we can predict the principal intermolecular interactions based on its functional groups and analyses of similar N-arylacetamides.[8][9][10][11] The molecule contains a chloroacetamide group, a fluorinated and methylated phenyl ring, all of which will influence the crystal packing.

The expected key intermolecular contacts and their estimated percentage contributions to the total Hirshfeld surface are summarized in the table below. These estimations are based on published data for structurally related compounds.[8][9]

Data Presentation: Quantitative Analysis of Intermolecular Contacts
Intermolecular ContactDescriptionEstimated Percentage Contribution
H···H Interactions between hydrogen atoms are typically the most abundant in organic crystals.[4]~30-40%
C···H/H···C These contacts are significant due to the presence of the phenyl ring and methyl group.[8]~15-25%
O···H/H···O Hydrogen bonds involving the amide oxygen and hydrogen are expected to be a major contributor to the crystal packing.[9]~10-20%
F···H/H···F The fluorine substituent will participate in hydrogen bonding and other close contacts.[10]~5-15%
Cl···H/H···Cl The chlorine atom can form halogen bonds and other weak interactions.[9]~5-10%
N···H/H···N The amide nitrogen will be involved in hydrogen bonding.[10]~3-8%
C···C π-π stacking interactions between the phenyl rings may be present.~2-5%

Experimental and Computational Protocols

A. Hirshfeld Surface Analysis Workflow

The following diagram illustrates the typical workflow for performing a Hirshfeld surface analysis.

Hirshfeld_Workflow Hirshfeld Surface Analysis Workflow cluster_data Data Input cluster_analysis Analysis using CrystalExplorer cluster_output Output CIF Crystallographic Information File (CIF) HS Generate Hirshfeld Surface CIF->HS Import FP Generate 2D Fingerprint Plots HS->FP dnorm d_norm Surface Visualization HS->dnorm Shape Shape Index and Curvedness HS->Shape Decomposition Decompose Fingerprint Plots FP->Decomposition Quant Quantitative Contact Percentages Decomposition->Quant

Caption: Workflow for Hirshfeld Surface Analysis.

Methodology:

  • Single-Crystal X-ray Diffraction (SC-XRD): A suitable single crystal of the compound is analyzed using a diffractometer to obtain the crystallographic data.[12]

  • Structure Solution and Refinement: The crystal structure is solved and refined to generate a Crystallographic Information File (CIF).[12]

  • Hirshfeld Surface Calculation: The CIF is imported into the CrystalExplorer software.[4][13] The Hirshfeld surface is then calculated for the molecule of interest.

  • Surface Mapping and Fingerprint Plots: The Hirshfeld surface is mapped with properties such as d_norm (normalized contact distance), shape index, and curvedness.[5] 2D fingerprint plots are generated, which summarize all intermolecular contacts.[5]

  • Quantitative Analysis: The 2D fingerprint plots are decomposed to quantify the percentage contribution of each type of intermolecular contact to the total Hirshfeld surface.[12]

Comparison with Alternative Methods

While Hirshfeld surface analysis is a valuable tool, other computational methods can provide complementary information about intermolecular interactions.

Comparison_Methods Comparison of Crystallographic Analysis Methods cluster_hirshfeld Hirshfeld Surface Analysis cluster_alternatives Alternative Methods HS Visualizes all intermolecular contacts simultaneously Qual Qualitative and quantitative overview HS->Qual FP Quantifies percentage contribution of contacts FP->Qual QTAIM Quantum Theory of Atoms in Molecules (QTAIM) - Analyzes electron density topology - Identifies bond critical points IE Interaction Energy Calculations - Quantifies the strength of specific intermolecular interactions QTAIM->IE NCI Non-Covalent Interaction (NCI) Plots - Visualizes weak interactions in real space - Differentiates between attractive and repulsive interactions NCI->IE

Caption: Comparison of Hirshfeld Analysis with other methods.

A. Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM analysis examines the topology of the electron density to characterize chemical bonding, including non-covalent interactions. It identifies bond critical points (BCPs) between atoms, and the properties at these points provide quantitative information about the strength and nature of the interaction.

B. Non-Covalent Interaction (NCI) Plots

NCI plot analysis is a visualization method that reveals non-covalent interactions in real space. It is based on the electron density and its derivatives. The resulting plots show broad regions of interaction, colored to distinguish between strong attractive, weak (van der Waals), and repulsive interactions.

C. Interaction Energy Calculations

These calculations, often performed using quantum mechanical methods, provide a direct measure of the energetic strength of intermolecular interactions.[14] This approach allows for a quantitative ranking of the different types of contacts within the crystal structure.

Comparative Summary
FeatureHirshfeld Surface AnalysisQTAIMNCI PlotsInteraction Energy Calculations
Primary Output 3D surfaces and 2D fingerprint plotsTopological analysis of electron density3D visualization of non-covalent interactionsQuantitative energy values
Key Strength Holistic visualization and quantification of all intermolecular contactsRigorous theoretical basis for bond characterizationIntuitive visualization of interaction regionsDirect measure of interaction strength
Data Interpretation Primarily visual with quantitative percentagesRequires expertise in topological analysisVisually intuitiveStraightforward energetic comparison
Software CrystalExplorer[13]AIMAll, MultiwfnNCIPlot, MultiwfnGaussian, CrystalExplorer[14]

Conclusion

Hirshfeld surface analysis provides an insightful and visually intuitive method for understanding the complex network of intermolecular interactions that govern the crystal packing of this compound. By quantifying the contributions of various atomic contacts, it offers a detailed picture of the forces at play. When used in conjunction with other computational techniques like QTAIM, NCI plots, and interaction energy calculations, researchers can gain a comprehensive and multi-faceted understanding of the solid-state properties of this and other pharmaceutical compounds, which is invaluable for drug development and materials science.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the cytotoxic effects of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide and related N-phenylacetamide derivatives. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents. This document summarizes key experimental data, details the methodologies used for cytotoxicity assessment, and visualizes relevant biological pathways.

Comparative Cytotoxicity Data

The cytotoxic activity of various N-phenylacetamide derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments. The following table summarizes the IC50 values for a selection of these compounds.

CompoundSubstitution PatternCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
Compound 2bm-nitroPC3 (Prostate)52Imatinib40
Compound 2cp-nitroPC3 (Prostate)80Imatinib40
Compound 2cp-nitroMCF-7 (Breast)100Imatinib98
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives
Compound 3bm-fluoroMDA (Breast)35Imatinib20
Compound 3fp-chloroPC3, MDAMore active--
Compound 3gm-methoxyMDA (Breast)9Imatinib20
2-chloro-N-(substituted)phenylacetamide Derivatives
HD-6-MCF-7 (Breast)21.26Lapatinib2.02
HD-7-MCF-7 (Breast)16.75Lapatinib2.02
HD-8-MCF-7 (Breast)18.33Lapatinib2.02
Phenylacetamide Derivatives
Compound 3d2-chloroMDA-MB-4686 ± 0.08Doxorubicin0.38 ± 0.07
Compound 3d2-chloroPC-126 ± 0.07Doxorubicin2.6 ± 0.13
Compound 3d2-chloroMCF-77 ± 0.4Doxorubicin2.63 ± 0.4
Compound 3e3-chloroPC-120.67 ± 0.12Doxorubicin2.6 ± 0.13
Compound 3f4-chloroMDA-MB-4681 ± 0.13Doxorubicin0.38 ± 0.07
Compound 3j4-nitroMDA-MB-4680.76 ± 0.09Doxorubicin0.38 ± 0.07

Experimental Protocols

The following section details the methodologies employed for the in vitro cytotoxicity evaluation of the compared acetamide derivatives.

Cell Lines and Culture Conditions

A variety of human cancer cell lines were utilized to assess the cytotoxic potential of the compounds, including:

  • PC3: Prostate Carcinoma

  • MCF-7: Breast Adenocarcinoma

  • MDA-MB-468: Breast Adenocarcinoma

  • PC-12: Pheochromocytoma

  • HL-60: Promyelocytic Leukemia

  • U87: Glioblastoma

Cells were cultured in appropriate media, such as RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells were maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[1]

Cytotoxicity Assays

The cytotoxicity of the compounds was primarily determined using tetrazolium-based colorimetric assays, such as the MTT and MTS assays. These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

General Procedure:

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.[1][2]

  • Compound Treatment: The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. These were further diluted with the culture medium to achieve a range of final concentrations. The final DMSO concentration was kept below 0.5% to prevent solvent-induced toxicity.[1]

  • Incubation: The cells were treated with the various concentrations of the compounds and incubated for a period of 48 hours.[1]

  • Reagent Addition: After the incubation period, the respective tetrazolium salt solution (MTT or MTS) was added to each well.

  • Incubation and Measurement: The plates were incubated for an additional 2-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells. The absorbance of the formazan solution was then measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS).[1]

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, which represents the concentration of the compound that causes a 50% reduction in cell viability, was determined from the dose-response curves.[1]

Visualizing Cellular Impact

The following diagrams illustrate the general experimental workflow for evaluating the cytotoxicity of these compounds and a potential signaling pathway they may influence.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Cytotoxicity Screening cluster_2 Further Mechanistic Studies Synthesis Synthesis of Acetamide Derivatives Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization CellCulture Cancer Cell Line Culture Characterization->CellCulture CompoundTreatment Compound Treatment (Dose-Response) CellCulture->CompoundTreatment CytotoxicityAssay MTT/MTS Assay CompoundTreatment->CytotoxicityAssay DataAnalysis IC50 Value Determination CytotoxicityAssay->DataAnalysis ApoptosisAssay Apoptosis Assays (e.g., TUNEL) DataAnalysis->ApoptosisAssay CaspaseActivity Caspase Activity Measurement ApoptosisAssay->CaspaseActivity GeneExpression Gene Expression Analysis (e.g., Real-Time PCR) CaspaseActivity->GeneExpression

Caption: General workflow for synthesis and in vitro evaluation of acetamide derivatives.

G Acetamide Acetamide Derivative Cell Cancer Cell Acetamide->Cell Bax Bax (Pro-apoptotic) Cell->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Cell->Bcl2 Downregulation Apoptosis Apoptosis Caspase Caspase Activation Bax->Caspase Bcl2->Caspase Caspase->Apoptosis

Caption: Potential apoptotic signaling pathway influenced by acetamide derivatives.

References

Purity Assessment of Synthesized 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide: A Comparative Guide to Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) for the purity assessment of synthesized 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide against other common analytical techniques. The information presented herein is supported by established principles of thermal analysis and chromatography.

Introduction

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel synthesized compounds such as this compound, a robust analytical methodology for purity determination is paramount. Differential Scanning Calorimetry (DSC) offers a reliable method for determining the purity of crystalline organic compounds.[1][2][3] This guide will delve into the experimental protocol for DSC, compare it with alternative methods, and present representative data to aid researchers in selecting the most appropriate technique for their needs.

Quantitative Data Summary

The following tables summarize hypothetical, yet realistic, quantitative data for the purity assessment of a synthesized batch of this compound using DSC and its comparison with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Table 1: DSC Purity Analysis Data for this compound

ParameterValueUnit
Onset Melting Temperature (Tonset)108.5°C
Peak Melting Temperature (Tpeak)110.2°C
Heat of Fusion (ΔHf)125.8J/g
Calculated Purity99.6mol%

Table 2: Comparison of Purity Assessment Methods

FeatureDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Measures the difference in heat flow between a sample and a reference as a function of temperature. Purity is determined from the melting point depression of the main component.[3]Separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.Separates volatile components of a mixture based on their partitioning between a stationary phase and a gaseous mobile phase.
Sample Type Crystalline solidsSoluble solids or liquidsVolatile and thermally stable solids or liquids
Sample Amount 1-5 mg[4]µg to mg rangeµg to mg range
Analysis Time 30-60 minutes15-60 minutes per sample15-60 minutes per sample
Advantages - Absolute method[1][2]- No need for a reference standard of the impurity- Fast and relatively simple[5]- High resolution and sensitivity- Applicable to a wide range of compounds- Can identify and quantify individual impurities- Very high resolution for volatile compounds- High sensitivity
Disadvantages - Only applicable to crystalline and thermally stable compounds[1][2]- Less sensitive to amorphous impurities- May not be suitable for compounds that decompose upon melting[1]- Requires a reference standard for each impurity for accurate quantification- Solvent consumption- Limited to volatile and thermally stable compounds- Sample derivatization may be required

Experimental Protocols

A detailed methodology for the purity determination of this compound using DSC is provided below.

DSC Purity Determination Protocol
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.

  • Sample Preparation: Accurately weigh 2-3 mg of the synthesized this compound into a clean aluminum DSC pan. Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • DSC Analysis:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C).

    • Heat the sample at a constant rate, typically 1-2°C/min, through its melting range.[4]

    • Continue heating to a temperature sufficiently above the melting point to ensure the entire melting endotherm is recorded.

    • Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal environment.[4]

  • Data Analysis:

    • Integrate the area of the melting endotherm to determine the heat of fusion (ΔHf).

    • Determine the onset and peak melting temperatures.

    • Utilize the Van't Hoff equation, which is the basis for most DSC purity software, to calculate the mole percent purity of the sample.[3] This equation relates the melting point depression to the concentration of impurities.

Visualizations

The following diagrams illustrate the experimental workflow for DSC purity assessment and the logical comparison with other analytical methods.

experimental_workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 2-3 mg of Sample seal Seal in Aluminum Pan weigh->seal load Load Sample & Reference seal->load equilibrate Equilibrate at 25°C load->equilibrate heat Heat at 1-2°C/min equilibrate->heat record Record Thermogram heat->record integrate Integrate Melting Peak record->integrate calculate Calculate Purity (Van't Hoff Eq.) integrate->calculate result Purity Result calculate->result

Caption: Experimental workflow for DSC purity assessment.

comparison_logic cluster_topic Purity Assessment of this compound cluster_methods Analytical Methods cluster_criteria Comparison Criteria topic Select Appropriate Purity Method dsc DSC topic->dsc hplc HPLC topic->hplc gc GC topic->gc principle Principle dsc->principle sample Sample Type dsc->sample speed Analysis Time dsc->speed adv Advantages dsc->adv disadv Disadvantages dsc->disadv hplc->principle hplc->sample hplc->speed hplc->adv hplc->disadv gc->principle gc->sample gc->speed gc->adv gc->disadv

Caption: Logical comparison of purity assessment methods.

References

Safety Operating Guide

Safe Disposal of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide, a halogenated acetamide derivative. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.

I. Immediate Safety and Handling Considerations

Before beginning any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on data for analogous compounds, this chemical should be treated as a hazardous substance.

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

II. Waste Characterization and Segregation

Proper segregation of chemical waste is the most critical step in ensuring safe and compliant disposal. As a halogenated organic compound, this compound waste must be kept separate from other waste streams.

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic waste.[1][2][3][4] This is crucial for proper disposal and can impact disposal costs.

  • Avoid Mixing Incompatibles: Do not mix this waste with acids, bases, oxidizers, or other reactive chemicals unless a specific neutralization or degradation protocol is being followed.[2]

  • Solid vs. Liquid Waste: Segregate solid waste (e.g., contaminated gloves, weighing paper) from liquid waste (e.g., solutions containing the compound).

III. Step-by-Step Disposal Procedures

The primary method for the disposal of this compound is through a licensed hazardous waste disposal service.[5][6][7]

Step 1: Container Selection and Labeling

  • Select a waste container made of a material compatible with halogenated organic compounds (e.g., glass or polyethylene).

  • The container must have a tightly sealing lid to prevent the release of vapors.[2][3][5][8]

  • Affix a "Hazardous Waste" label to the container before adding any waste.

  • Clearly write the full chemical name: "this compound" and list all other components of the waste solution with their approximate concentrations.[1][2][3][8]

Step 2: Waste Accumulation

  • Collect all waste containing this compound in the designated, labeled container.

  • This includes pure or unused compound, reaction mixtures, and solvent rinses from contaminated glassware.

  • Solid waste, such as contaminated gloves, pipette tips, and absorbent paper, should be collected in a separate, clearly labeled solid waste container.

  • Keep the waste container closed at all times, except when adding waste.

Step 3: Storage Pending Disposal

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be well-ventilated and away from sources of ignition.

  • Ensure secondary containment is in place to capture any potential leaks.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide the complete chemical name and any other relevant information from the Safety Data Sheet (SDS) of this or analogous compounds.

Spill Management: In the event of a spill, wear appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite), and collect the material into a sealed container for disposal as hazardous waste.[3][5] Ventilate the area and prevent the spill from entering drains.

IV. Quantitative Data for Halogenated Waste Disposal

ParameterGuidelineCitation
Container Type Chemically compatible (e.g., glass, polyethylene) with a screw-top lid.[2][3][5][8]
Labeling Must include "Hazardous Waste," full chemical names of all constituents, and approximate percentages.[1][2][3][8]
Segregation Must be segregated from non-halogenated organic waste, acids, bases, and oxidizers.[1][2][3][4]
Storage In a designated, well-ventilated satellite accumulation area with secondary containment.
Disposal Method Incineration at a permitted hazardous waste facility is the typical method.[5]

V. Experimental Protocol: Degradation of Halogenated Organics (General Example)

For research purposes, chemical degradation may be explored to render the waste less hazardous. The use of Fenton's reagent is a known method for the degradation of halogenated organic compounds. This should only be performed by trained personnel with appropriate safety measures in place.

Principle: Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) generates hydroxyl radicals, which are powerful oxidizing agents that can break down organic molecules.

Materials:

  • Waste solution containing the halogenated compound.

  • Ferrous sulfate (FeSO₄).

  • 30% Hydrogen peroxide (H₂O₂).

  • Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment.

  • Reaction vessel (e.g., a three-necked flask with a stirrer).

  • pH meter.

Procedure:

  • Transfer the waste solution to the reaction vessel in a fume hood.

  • Adjust the pH of the solution to between 3 and 4 using sulfuric acid.

  • Add ferrous sulfate to the solution and stir until dissolved. The concentration will depend on the concentration of the organic waste.

  • Slowly add 30% hydrogen peroxide to the solution. The reaction is exothermic and may produce gas, so the addition should be controlled.

  • Allow the reaction to proceed with stirring for several hours. Monitor the degradation of the target compound using an appropriate analytical method (e.g., GC-MS, HPLC).

  • Once the reaction is complete, neutralize the solution with sodium hydroxide before collecting it for disposal as aqueous waste (check with your EHS for specific guidelines on the disposal of treated waste).

VI. Visualizing the Disposal Workflow

The following diagrams illustrate the key decision-making processes for the proper disposal of this compound.

Disposal_Decision_Tree Figure 1: Disposal Decision Tree for this compound start Waste Generation (this compound) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Halogenated Waste is_solid->solid_waste Solid liquid_waste Liquid Halogenated Waste is_solid->liquid_waste Liquid collect_solid Collect in a labeled, sealed solid waste container. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed liquid waste container. liquid_waste->collect_liquid store Store in designated satellite accumulation area with secondary containment. collect_solid->store collect_liquid->store contact_ehs Contact EHS or licensed waste contractor for pickup. store->contact_ehs

Caption: Disposal Decision Tree

Waste_Segregation_Flow Figure 2: Waste Segregation Workflow start Chemical Waste Generated is_halogenated Is it a halogenated organic compound? start->is_halogenated halogenated_bin Halogenated Organic Waste (e.g., this compound) is_halogenated->halogenated_bin Yes non_halogenated_bin Non-Halogenated Organic Waste is_halogenated->non_halogenated_bin No, organic other_waste Other Waste Streams (Acids, Bases, etc.) is_halogenated->other_waste No, other

Caption: Waste Segregation Workflow

References

Essential Safety and Operational Guide for 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide, a compound requiring careful management in a laboratory setting. The following procedures are based on best practices for handling similar chloroacetamide compounds and are intended to ensure personnel safety and experimental integrity.

Immediate Safety Protocols

Given the potential hazards associated with chloroacetamides, including toxicity if swallowed, skin sensitization, and potential for organ damage, a robust personal protective equipment (PPE) strategy is the primary defense against exposure.[1][2]

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles or Face ShieldEssential for protecting against splashes of the chemical, particularly when in solution. For larger quantities or when there is a significant risk of splashing, a full face shield is recommended.[1][3]
Hand Protection Chemical-Resistant GlovesNitrile or other compatible chemical-resistant gloves should be worn to prevent skin contact, as chloroacetamides can cause skin irritation and sensitization.[1][3][4]
Body Protection Laboratory CoatA standard lab coat is necessary to protect skin and personal clothing from potential spills.[1][4]
Respiratory Protection Dust Mask (e.g., N95) or RespiratorRecommended when handling the solid, powdered form of the compound to prevent inhalation of airborne particles.[1][3] For situations with a risk of significant aerosol generation, a full-face respirator with appropriate cartridges may be necessary.[3]

Operational and Handling Plan

Proper handling procedures are critical for maintaining the chemical's integrity and ensuring a safe laboratory environment.

Storage and Stability:

  • Storage Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[1][5] Keep the container tightly closed when not in use.[1]

  • Moisture Sensitivity: While not explicitly stated for this specific compound, related chemicals can be moisture-sensitive. It is prudent to minimize exposure to moisture.[4]

Workflow for Safe Handling:

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Receipt Receipt of Chemical Storage Store in Cool, Dry, Ventilated Area Receipt->Storage PPE Don Appropriate PPE Storage->PPE Weighing Weigh in Ventilated Enclosure PPE->Weighing Dissolution Dissolve in Appropriate Solvent Weighing->Dissolution Reaction Perform Experiment Dissolution->Reaction Decontamination Decontaminate Glassware & Surfaces Reaction->Decontamination Waste_Disposal Dispose of Waste Properly Decontamination->Waste_Disposal

A high-level workflow for the safe handling of the chemical.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.

  • Solid Waste:

    • Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[3] Do not mix with other waste.[6]

    • Contaminated Materials: Items such as gloves, paper towels, and weighing paper that are contaminated with the chemical should be collected in a designated, labeled hazardous waste container for disposal.

  • Liquid Waste:

    • Concentrated Solutions: Collect in a designated liquid hazardous waste container. Ensure the container is properly labeled with the chemical name and any solvents used.[4]

    • Dilute Solutions: While some related compounds are readily biodegradable, it is best to avoid discharging any amount into the environment.[2][3] All liquid waste should be collected for proper disposal.

  • Contaminated Packaging: Dispose of the original container as unused product.[3]

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

Waste Disposal Decision Tree Start Waste Generated Is_Solid Is the waste solid? Start->Is_Solid Solid_Waste Collect in Labeled Solid Hazardous Waste Container Is_Solid->Solid_Waste Yes Liquid_Waste Collect in Labeled Liquid Hazardous Waste Container Is_Solid->Liquid_Waste No Contact_EHS Consult Environmental Health & Safety for Disposal Solid_Waste->Contact_EHS Liquid_Waste->Contact_EHS

A decision tree for the proper disposal of chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(4-fluoro-2-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(4-fluoro-2-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.